Ethyl 3-hydroxycyclopentanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-hydroxycyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-3-4-7(9)5-6/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQPQHZHDFVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284832 | |
| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-07-8 | |
| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-hydroxycyclopentanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-hydroxycyclopentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 3-Hydroxycyclopentanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxycyclopentanecarboxylate is a valuable chiral building block in the synthesis of a variety of pharmaceutical agents and natural products. Its stereochemistry plays a crucial role in the biological activity of the final molecule, making the development of efficient and stereoselective synthetic pathways a significant area of research. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for achieving high stereoselectivity.
Core Synthetic Strategy: A Two-Step Approach
The most common and industrially scalable approach to this compound involves a two-step sequence:
-
Cyclization: Formation of the cyclopentanone ring system through the Dieckmann condensation of diethyl adipate to yield ethyl 2-oxocyclopentanecarboxylate.
-
Reduction: Reduction of the ketone functionality of ethyl 2-oxocyclopentanecarboxylate to the corresponding alcohol.
This guide will first detail the foundational Dieckmann condensation and racemic reduction, followed by an exploration of advanced, stereoselective reduction techniques.
Part 1: Synthesis of the Key Precursor: Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[1][2] In this case, diethyl adipate is treated with a strong base to yield the five-membered ring of ethyl 2-oxocyclopentanecarboxylate.[3]
Reaction Mechanism and Rationale
The reaction is initiated by the deprotonation of an α-carbon of diethyl adipate by a strong base, typically a sodium alkoxide, to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group.[4] The subsequent elimination of an ethoxide ion and an acidic workup yields the desired cyclic β-keto ester.[4][5] The choice of base and solvent is critical for optimizing the yield. Anhydrous conditions are essential to prevent quenching of the enolate intermediate.[3]
Caption: Dieckmann Condensation Workflow.
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate
This protocol provides a general procedure for the synthesis of ethyl 2-oxocyclopentanecarboxylate.
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous toluene
-
5% Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene. To this suspension, add diethyl adipate (1 equivalent) dropwise over 1-2 hours with vigorous stirring.[5]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and 5% hydrochloric acid.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclopentanecarboxylate.
Comparative Data for Dieckmann Condensation
| Base | Solvent | Yield (%) | Reference |
| BuᵗOK | Toluene | 98 | [3] |
| BuᵗONa | Toluene | 69 | [3] |
| EtOK | Toluene | 41 | [3] |
| EtONa | Toluene | 58 | [3] |
| BuᵗOK | Solvent-Free | 82 | [6] |
Part 2: Reduction of Ethyl 2-Oxocyclopentanecarboxylate
The second crucial step is the reduction of the ketone functionality in ethyl 2-oxocyclopentanecarboxylate to the desired hydroxyl group. This can be achieved through various methods, leading to either a racemic mixture or, with the use of chiral reagents, a specific stereoisomer.
Pathway A: Racemic Synthesis via Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes.[7] It is generally unreactive towards esters, allowing for the selective reduction of the ketone in ethyl 2-oxocyclopentanecarboxylate.[8]
Reaction Mechanism:
The reduction involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms an alkoxide intermediate, which is then protonated during the workup to yield the alcohol.[8]
Caption: Racemic Reduction Workflow.
Experimental Protocol: Sodium Borohydride Reduction
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium borohydride
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and MeOH
-
Ice bath
-
Stirring apparatus
Procedure:
-
Dissolution: Dissolve ethyl 2-oxocyclopentanecarboxylate in methanol or a THF/methanol mixture in a round-bottom flask.[7]
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride in portions to the cooled solution with continuous stirring.
-
Reaction: Allow the reaction to proceed at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of water or a dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Pathway B: Asymmetric Synthesis of this compound
For applications where a specific stereoisomer is required, such as in the synthesis of the antiviral drug Bictegravir, which utilizes the (1R,3S) isomer, asymmetric reduction methods are employed.[9][10] These methods utilize chiral catalysts or enzymes to control the stereochemical outcome of the reduction.
The Noyori asymmetric hydrogenation, which was awarded the Nobel Prize in Chemistry in 2001, is a powerful method for the enantioselective reduction of ketones.[11] It typically employs ruthenium catalysts with chiral BINAP ligands.[12][13] The mechanism involves the formation of a chiral ruthenium-hydride species that delivers the hydride to the ketone in a stereoselective manner.[14]
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- 10. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
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- 14. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxycyclopentanecarboxylate
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug discovery and development, the demand for stereochemically pure chiral intermediates is paramount. These molecules serve as foundational scaffolds for the synthesis of complex active pharmaceutical ingredients (APIs), where specific stereoisomers often dictate therapeutic efficacy and safety. Ethyl 3-hydroxycyclopentanecarboxylate, a bifunctional molecule featuring both an ester and a secondary alcohol on a cyclopentane core, represents a key chiral building block. The 3-hydroxycyclopentanecarboxylate motif is a recurring structural element in a variety of biologically active molecules, most notably in the synthesis of prostaglandin analogues and other carbocyclic nucleosides.[1]
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this molecule's characteristics to effectively utilize it in complex synthetic pathways. We will move beyond a simple recitation of data, offering insights into the causal relationships between the molecule's structure and its physical behavior, detailing robust experimental protocols for its characterization, and exploring its chemical reactivity and stability—all grounded in authoritative references.
Chemical Identity and Stereochemistry
The name "this compound" describes a molecule with two chiral centers (at C1 and C3). Consequently, it can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). Unless a specific stereoisomer is designated, the name typically refers to a racemic mixture of the diastereomers. For the purpose of this guide, we will focus on the general properties of the racemic mixture, while acknowledging that the properties of individual stereoisomers may differ.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate | [2] |
| CAS Number | 1187933-07-8 | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1CCC(C1)O | [2] |
| InChI Key | PEOQPQHZHDFVIL-UHFFFAOYSA-N | [2] |
Core Physicochemical Properties: A Quantitative Overview
A molecule's behavior in both chemical reactions and biological systems is governed by its physicochemical properties. These parameters are critical for predicting solubility, membrane permeability, reactivity, and stability. The following table summarizes the key known and computed properties for this compound. It is important to note that specific experimental data for this compound is not widely available in peer-reviewed literature; therefore, some values are based on high-quality computational models.
| Property | Value / Description | Comments and Implications | Source |
| Physical State | Presumed to be a liquid at standard temperature and pressure. | Influences handling, storage, and reaction setup. | N/A |
| Boiling Point | Data not available. | Expected to be relatively high due to hydrogen bonding capability and molecular weight. | [3] |
| Melting Point | Data not available. | As a small, potentially oily liquid, it is expected to have a low melting point. | [3] |
| Density | Data not available. | Isomers like Ethyl 2-hydroxycyclopentanecarboxylate have a density of ~1.06-1.07 g/mL. | [4] |
| Refractive Index | Data not available. | Isomers like Ethyl 2-hydroxycyclopentanecarboxylate have a refractive index of ~1.456-1.458. | [4] |
| XLogP3-AA (LogP) | 0.7 | This computed value indicates a relatively balanced hydrophilic-lipophilic character. The molecule is moderately polar, suggesting some solubility in both aqueous and organic phases, a crucial aspect for drug ADME properties. | [2] |
| Hydrogen Bond Donor Count | 1 | The single hydroxyl group can act as a hydrogen bond donor, influencing solubility, boiling point, and interactions with biological targets. | [2] |
| Hydrogen Bond Acceptor Count | 3 | The carbonyl oxygen of the ester, the ether oxygen of the ester, and the hydroxyl oxygen can all act as hydrogen bond acceptors. | [2] |
Synthesis and Spectral Characterization
This compound is typically synthesized via the stereoselective reduction of its corresponding ketone, Ethyl 3-oxocyclopentanecarboxylate.[5] This transformation is fundamental, as the choice of reducing agent and chiral catalyst dictates the stereochemical outcome, which is critical for its application in asymmetric synthesis.
Synthetic Workflow: Conceptual Overview
The reduction of the prochiral ketone is a classic example of asymmetric synthesis. The causality behind this experimental choice is the need to control the stereochemistry at the C3 position, transforming a flat sp² carbonyl carbon into a defined sp³ chiral center.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Signatures for Structural Verification
-
¹H NMR Spectroscopy:
-
Ethyl Group: A triplet around 1.2 ppm (–CH₃) and a quartet around 4.1 ppm (–OCH₂–).
-
Cyclopentane Ring Protons: A complex series of multiplets between approximately 1.5 and 2.8 ppm.
-
CH-OH Proton: A multiplet, likely between 3.8 and 4.5 ppm. Its coupling pattern would be indicative of the cis/trans stereochemistry relative to the ester.
-
OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: A peak in the range of 170-175 ppm.
-
CH-OH Carbon: A peak around 65-75 ppm.
-
Ethyl Group Carbons: Peaks around 60 ppm (–OCH₂–) and 14 ppm (–CH₃).
-
Other Ring Carbons: Aliphatic peaks between 20-45 ppm.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness is a direct result of hydrogen bonding.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1730 cm⁻¹.
-
C-O Stretches: Absorptions in the fingerprint region, typically 1000-1300 cm⁻¹, corresponding to the C-O bonds of the alcohol and ester.
-
Experimental Protocols: A Framework for Characterization
The trustworthiness of any intermediate relies on self-validating analytical methods. The following sections provide detailed, step-by-step methodologies that can be adapted for the in-house characterization of this compound.
Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)
Rationale: The LogP value is a critical parameter in drug development, providing a measure of a compound's lipophilicity. This property heavily influences membrane permeability, solubility, and plasma protein binding. The shake-flask method, described here, is the traditional and most reliable method for its determination.
Caption: Experimental workflow for LogP determination via the shake-flask method.
Step-by-Step Methodology:
-
Phase Saturation: Prepare two separate vessels. In the first, mix n-octanol and distilled water (e.g., 1:1 v/v) and stir for 24 hours. In the second, do the same. This ensures both phases are mutually saturated, preventing volume changes during the experiment. Allow the phases to separate.
-
Stock Solution Preparation: Accurately weigh the this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration (e.g., 1.0 mg/mL).
-
Partitioning: In a glass-stoppered flask, add a precise volume of the stock solution and a precise volume of the pre-saturated water. The volume ratio should be chosen based on the expected LogP to ensure measurable concentrations in both phases.
-
Equilibration: Shake the flask on a mechanical shaker at a constant temperature (e.g., 25 °C) for at least 1 hour to allow the analyte to partition and reach equilibrium.
-
Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to achieve a sharp, clear separation between the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the analyte in both the n-octanol and aqueous layers using a suitable, validated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Reactivity, Stability, and Applications
Chemical Reactivity
The reactivity of this compound is dominated by its two functional groups:
-
Secondary Alcohol: This group can undergo oxidation to form the corresponding ketone (Ethyl 3-oxocyclopentanecarboxylate). It can also be acylated or etherified to protect the hydroxyl group or to build more complex molecular architectures.
-
Ester: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield 3-hydroxycyclopentanecarboxylic acid. It can also undergo transesterification in the presence of other alcohols or be reduced to a primary alcohol.
Stability and Storage
For long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dry place. It should be kept away from strong oxidizing agents and strong acids or bases to prevent degradation.
Application in Drug Development
The cyclopentane ring is a key structural feature in prostaglandins, which are lipid compounds with diverse hormone-like effects in the body.[6][7] Prostaglandin analogues like Latanoprost and Travoprost are critical medications for managing glaucoma. The stereochemically defined hydroxy-substituted cyclopentane core provided by intermediates like this compound is essential for building the complex side chains and achieving the precise three-dimensional structure required for potent activity at prostaglandin receptors.[6] The ability to synthesize specific stereoisomers of this intermediate allows for the construction of prostaglandin analogues with improved efficacy and receptor selectivity.
Conclusion
This compound is a valuable chiral intermediate whose utility in medicinal and process chemistry is defined by its bifunctional nature and stereochemical potential. While a comprehensive set of experimentally determined physicochemical data is not widely published, its structural features and the properties of its isomers allow for reliable predictions of its behavior. Its balanced polarity, as suggested by its computed LogP, makes it an attractive scaffold for drug design. The key to its successful application lies in the precise stereocontrol during its synthesis, typically via the reduction of the parent ketone. This guide provides the foundational knowledge and practical frameworks necessary for scientists to confidently incorporate this versatile building block into their synthetic programs, paving the way for the development of novel therapeutics.
References
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Trost, B. M., & Toste, F. D. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. NIH Public Access. Available from: [Link]
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Toris, C. B., Gabelt, B. T., & Kaufman, P. L. (2009). Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways. PMC. Available from: [Link]
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An In-depth Technical Guide to Ethyl 3-hydroxycyclopentanecarboxylate: CAS Number, Identification, and Applications
This guide provides a comprehensive technical overview of ethyl 3-hydroxycyclopentanecarboxylate, a versatile chiral building block with significant applications in pharmaceutical synthesis. We will delve into its chemical identity, including the critical nuances of its stereoisomers and their corresponding CAS numbers, methods for its synthesis and purification, detailed analytical techniques for its unambiguous identification, and its notable applications in drug development.
Nomenclature, Stereoisomerism, and CAS Number Identification
This compound is a cyclic ester with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol .[1] The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers: (1R,3S), (1S,3R), (1R,3R), and (1S,3S). These stereoisomers are grouped into two pairs of enantiomers, with the cis and trans diastereomers exhibiting distinct physical and chemical properties.
The unequivocal identification of these isomers is paramount for their application in stereospecific synthesis. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to the racemic mixture and several of the individual stereoisomers.
| Compound Name | Stereochemistry | CAS Number |
| ethyl 3-hydroxycyclopentane-1-carboxylate | Racemic Mixture | 1187933-07-8[1] |
| ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate | cis | 55843-49-7 |
| (1S,3R)-ethyl 3-hydroxycyclopentanecarboxylate | cis | |
| ethyl (1R,3R)-3-hydroxycyclopentanecarboxylate | trans | |
| ethyl (1S,3S)-3-hydroxycyclopentanecarboxylate | trans |
It is crucial for researchers to reference the specific CAS number to ensure the correct stereoisomer is being utilized in their synthetic endeavors. The cis and trans nomenclature refers to the relative positions of the hydroxyl and ester groups on the cyclopentane ring.
Diagram: Stereoisomers of this compound
Caption: Relationship between the stereoisomers of this compound.
Synthesis and Purification Strategies
The synthesis of this compound, particularly in a stereoselective manner, is a key challenge and a topic of significant interest in organic synthesis. The choice of synthetic route directly impacts the stereochemical outcome and the overall efficiency of the process.
Enantioselective Synthesis of the cis-(1R,3S) Isomer
The cis-(1R,3S) enantiomer is a particularly valuable intermediate, notably in the synthesis of prostaglandin analogues like Latanoprost. Enantioselective synthesis often employs chiral catalysts or starting materials from the chiral pool to control the stereochemistry.
Exemplary Protocol: Asymmetric Hydrogenation
A common strategy involves the asymmetric hydrogenation of ethyl 3-oxocyclopentanecarboxylate using a chiral catalyst, such as a Ruthenium-BINAP complex.
Step-by-Step Methodology:
-
Reaction Setup: A high-pressure reactor is charged with ethyl 3-oxocyclopentanecarboxylate and a solution of the chiral Ru-BINAP catalyst in an appropriate solvent (e.g., ethanol or methanol).
-
Hydrogenation: The reactor is purged and pressurized with hydrogen gas to the desired pressure (typically 50-100 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched ethyl (1R,3S)-3-hydroxycyclopentanecarboxylate.
The causality behind this experimental choice lies in the ability of the chiral catalyst to create a chiral environment around the substrate, directing the hydrogenation to occur preferentially from one face of the prochiral ketone, thus leading to the desired enantiomer.
Synthesis of trans-Isomers
The synthesis of the trans-isomers can be achieved through different strategies, often involving nucleophilic opening of an epoxide or through stereoselective reduction of a suitable precursor.
Purification and Chiral Resolution
For non-enantioselective syntheses, the resulting racemic mixture of enantiomers requires separation. Chiral resolution is a common technique employed for this purpose.
Protocol: Diastereomeric Salt Formation
-
Ester Hydrolysis: The racemic this compound is first hydrolyzed to the corresponding carboxylic acid.
-
Salt Formation: The racemic acid is then reacted with a chiral resolving agent, such as a chiral amine (e.g., (R)- or (S)-1-phenylethylamine), to form a mixture of diastereomeric salts.
-
Separation: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid to liberate the individual enantiomers of 3-hydroxycyclopentanecarboxylic acid, which can then be re-esterified to the ethyl ester.
This self-validating system relies on the distinct solubility of the diastereomeric salts, allowing for their physical separation.
Analytical Identification and Characterization
The unambiguous identification of this compound and its stereoisomers requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation. The chemical shifts and coupling constants of the protons on the cyclopentane ring are particularly informative for determining the cis or trans stereochemistry.
Expected ¹H NMR Data (General Features):
-
Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).
-
Cyclopentane ring protons: A complex multiplet region between 1.5 and 3.0 ppm. The chemical shifts and coupling patterns of the protons at C1 and C3 are diagnostic for the relative stereochemistry.
-
Hydroxyl proton: A broad singlet that can appear over a wide chemical shift range, and its position is concentration and solvent-dependent.
Expected ¹³C NMR Data (General Features):
-
Ethyl group: Signals around 14 ppm (CH₃) and 60 ppm (CH₂).
-
Cyclopentane ring carbons: Signals in the aliphatic region (20-50 ppm).
-
Carbonyl carbon: A signal around 175 ppm.
-
Carbon bearing the hydroxyl group (C3): A signal around 70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Characteristic IR Absorption Bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C=O stretch: A strong, sharp band around 1730 cm⁻¹, corresponding to the ester carbonyl group.
-
C-O stretch: Bands in the region of 1000-1300 cm⁻¹.
-
C-H stretch: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 158, corresponding to the molecular weight of the compound.
-
Loss of ethoxy group (-OCH₂CH₃): A fragment at m/z = 113.
-
Loss of the ester group (-COOCH₂CH₃): A fragment at m/z = 85.
-
Loss of water (H₂O) from the molecular ion: A fragment at m/z = 140.
Diagram: General Analytical Workflow for Identification
Caption: A streamlined workflow for the synthesis and analytical confirmation of this compound.
Applications in Drug Development
This compound, particularly the cis-(1R,3S) isomer, is a highly sought-after chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of prostaglandin analogues.
Prostaglandin Analogues
Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. Synthetic prostaglandin analogues are used to treat a variety of conditions.
Latanoprost: A prominent example is Latanoprost, a medication used to treat increased pressure inside the eye, such as in ocular hypertension and open-angle glaucoma. The synthesis of Latanoprost relies on the stereochemically defined cyclopentane core provided by ethyl (1R,3S)-3-hydroxycyclopentanecarboxylate. The specific stereochemistry of this starting material is crucial for the final biological activity of the drug.
Other Potential Applications
The versatile functionality of this compound (an ester and a secondary alcohol on a chiral scaffold) makes it a valuable starting material for the synthesis of a wide range of other complex molecules with potential biological activity. Its use as a chiral synthon allows for the introduction of multiple stereocenters in a controlled manner, which is a fundamental requirement in modern drug discovery.
Conclusion
This compound is a key chiral intermediate whose importance is underscored by its role in the synthesis of blockbuster drugs like Latanoprost. A thorough understanding of its stereoisomers, their specific CAS numbers, and the analytical techniques for their characterization is essential for any researcher or drug development professional working in this area. The ability to synthesize this molecule in a stereochemically pure form is a critical enabling technology in the field of medicinal chemistry. This guide has provided a foundational overview to aid in the successful utilization of this versatile building block.
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A Technical Guide to the Spectroscopic Profile of Ethyl 3-hydroxycyclopentanecarboxylate
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for ethyl 3-hydroxycyclopentanecarboxylate, a valuable intermediate in the synthesis of various biologically active molecules. In the absence of readily available experimental spectra in public databases, this guide leverages predictive models and fundamental spectroscopic principles to offer an in-depth interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to identify, characterize, and utilize this compound with confidence. Methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.
Introduction
This compound (C₈H₁₄O₃, Molecular Weight: 158.19 g/mol ) is a bifunctional molecule incorporating a cyclopentane ring, a hydroxyl group, and an ethyl ester moiety.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of prostaglandins, carbocyclic nucleosides, and other complex natural products. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering a foundational dataset for researchers working with this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the chirality at carbons 1 and 3, this compound can exist as cis and trans diastereomers, which would exhibit distinct NMR spectra. The following predictions are for a generic isomer, and researchers should be aware that mixtures of diastereomers will present more complex spectra.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show distinct signals for the ethyl ester group and the protons on the cyclopentane ring. The chemical shifts are influenced by the electron-withdrawing effects of the ester and hydroxyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
| -CH₃ (ethyl) | ~1.25 | Triplet | 3H | ~7.1 |
| -OCH₂- (ethyl) | ~4.15 | Quartet | 2H | ~7.1 |
| Cyclopentane-H (various) | ~1.5 - 2.2 | Multiplets | 6H | - |
| -CH-COOEt | ~2.8 | Multiplet | 1H | - |
| -CH-OH | ~4.3 | Multiplet | 1H | - |
| -OH | Variable | Singlet (broad) | 1H | - |
Interpretation and Causality:
-
Ethyl Ester Protons: The ethyl group protons give rise to a characteristic triplet at approximately 1.25 ppm (-CH₃) and a quartet at around 4.15 ppm (-OCH₂-). This splitting pattern is a result of the coupling between the adjacent methylene and methyl protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom of the ester group.
-
Cyclopentane Ring Protons: The protons on the cyclopentane ring are expected to appear as a series of complex multiplets in the range of 1.5 to 2.2 ppm. The exact chemical shifts and coupling patterns will be highly dependent on the stereochemistry (cis/trans) of the molecule.
-
Methine Protons: The proton alpha to the ester group (-CH-COOEt) is expected to be shifted downfield to around 2.8 ppm due to the electron-withdrawing nature of the carbonyl group. The proton on the carbon bearing the hydroxyl group (-CH-OH) will also be shifted downfield to approximately 4.3 ppm.
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It is expected to appear as a broad singlet.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~14 |
| -OCH₂- (ethyl) | ~60 |
| Cyclopentane-CH₂ | ~30-40 |
| -CH-COOEt | ~45 |
| -CH-OH | ~70 |
| C=O (ester) | ~175 |
Interpretation and Causality:
-
Ester Carbons: The carbonyl carbon of the ester group is the most deshielded carbon, appearing at approximately 175 ppm. The methylene carbon of the ethyl group (-OCH₂-) is found around 60 ppm, while the methyl carbon (-CH₃) is located upfield at about 14 ppm.
-
Cyclopentane Ring Carbons: The carbons of the cyclopentane ring will have chemical shifts in the range of 30-70 ppm. The carbon bearing the hydroxyl group (-CH-OH) is the most downfield of the ring carbons, appearing around 70 ppm. The carbon alpha to the ester (-CH-COOEt) is expected around 45 ppm, and the remaining methylene carbons will be in the 30-40 ppm range.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 90° pulse width, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 30-45° pulse width, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the hydroxyl and ester groups.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H (alcohol) | Stretching | 3600-3200 | Strong, Broad |
| C-H (alkane) | Stretching | 3000-2850 | Medium-Strong |
| C=O (ester) | Stretching | ~1735 | Strong |
| C-O (ester) | Stretching | 1300-1000 | Strong |
| C-O (alcohol) | Stretching | ~1100 | Medium-Strong |
Interpretation and Causality:
-
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the hydroxyl group. The broadening is due to hydrogen bonding.[2][3]
-
C=O Stretch: A very strong and sharp absorption peak around 1735 cm⁻¹ is indicative of the carbonyl group of the saturated ester.[2]
-
C-H Stretch: The C-H stretching vibrations of the cyclopentane ring and the ethyl group will appear in the 3000-2850 cm⁻¹ region.
-
C-O Stretches: The spectrum will also show strong C-O stretching bands. The C-O stretch of the ester is expected in the 1300-1000 cm⁻¹ range, while the C-O stretch of the secondary alcohol will appear around 1100 cm⁻¹.[2]
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid samples.
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and, if necessary, an ATR correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in the EI-MS of this compound
| m/z | Proposed Fragment | Comments |
| 158 | [M]⁺ | Molecular Ion |
| 140 | [M - H₂O]⁺ | Loss of water from the hydroxyl group |
| 113 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 85 | [M - COOCH₂CH₃]⁺ | Loss of the entire ester group |
| 71 | [C₄H₇O]⁺ | Fragmentation of the cyclopentane ring |
Interpretation and Causality of Fragmentation:
The fragmentation of this compound under EI conditions is expected to be driven by the presence of the hydroxyl and ester functional groups.
-
Molecular Ion: The molecular ion peak at m/z 158 should be observable, though it may be of low intensity.
-
Loss of Water: A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a peak at m/z 140 ([M-18]).[4][5]
-
Ester Fragmentation: Esters typically undergo cleavage of the bonds adjacent to the carbonyl group. The loss of the ethoxy radical (-OCH₂CH₃) would result in an acylium ion at m/z 113.[4][6] The loss of the entire carbethoxy group (-COOCH₂CH₃) would give a fragment at m/z 85.
-
Ring Cleavage: The cyclopentane ring can also undergo fragmentation, leading to various smaller ions, such as the one at m/z 71.
Visualizing the Fragmentation Pathway
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Experimental Protocol for MS Data Acquisition (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
Use a suitable capillary column (e.g., a nonpolar or medium-polarity column).
-
Employ a temperature program to ensure good separation and peak shape.
-
-
MS Detection:
-
The eluent from the GC is directed into the ion source of the mass spectrometer (typically an EI source).
-
Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).
-
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized protocols for their acquisition, serves as a crucial reference for researchers in the fields of organic synthesis and drug development. While this guide is based on predictive methods and established spectroscopic principles, it offers a robust framework for the identification and characterization of this important chemical intermediate. Experimental verification of these predictions is encouraged to further validate and refine the data presented herein.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 3-hydroxycyclopentanecarboxylate for Advanced Research and Development
Executive Summary
Ethyl 3-hydroxycyclopentanecarboxylate is a bifunctional organic molecule featuring a cyclopentane scaffold, a hydroxyl group, and an ethyl ester. Its significance in the scientific community, particularly in medicinal chemistry and materials science, stems from its role as a versatile chiral building block. The presence of two distinct functional groups at the 1 and 3 positions of the carbocyclic ring allows for stereocontrolled modifications and the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its structural and physicochemical properties, validated synthesis protocols, and its applications as a precursor in the development of novel chemical entities.
Molecular Identification and Structure
A precise understanding of the molecular structure is fundamental to leveraging its synthetic potential.
Structural Formula and IUPAC Nomenclature
The definitive IUPAC name for this compound is ethyl 3-hydroxycyclopentane-1-carboxylate .[1] Its structure consists of a five-membered cyclopentane ring, with an ethoxycarbonyl group (-COOCH₂CH₃) and a hydroxyl group (-OH) as substituents.
The two-dimensional structure can be visualized as follows:
Caption: 2D Structural Representation of this compound.
Stereochemistry
The molecule possesses two stereocenters at the C1 and C3 positions. Consequently, it can exist as four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers exhibit distinct physical properties and biological activities, making stereoselective synthesis a critical consideration for its application in drug development. For instance, the (1R,3S) and (1S,3R) isomers are specific chiral intermediates.[2][3]
Key Molecular Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1] |
| CAS Number | 1187933-07-8 | [1] |
| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate | [1] |
| SMILES | CCOC(=O)C1CCC(C1)O | [1] |
| InChIKey | PEOQPQHZHDFVIL-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The utility of a chemical compound in experimental settings is largely dictated by its physical and chemical properties.
| Property | Value | Source |
| Molecular Weight | 158.19 g/mol | [1] |
| Monoisotopic Mass | 158.094294304 Da | [1] |
| Boiling Point | 230.8 °C | [4] |
| Polar Surface Area (PSA) | 46.5 Ų | [1] |
| LogP (XLogP3-AA) | 0.7 | [1] |
| Hydrogen Bond Donors | 1 | [1][2] |
| Hydrogen Bond Acceptors | 3 (ester carbonyl, ester ether, hydroxyl) | [1][2] |
| Rotatable Bonds | 3 | [2] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached from multiple pathways, with the choice of method depending on the desired stereochemical outcome and available precursors.
Retrosynthetic Analysis
A common retrosynthetic strategy involves the stereoselective reduction of a keto-ester precursor, which itself can be synthesized via a Dieckmann condensation. This approach is highly valued in process chemistry for its efficiency.
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The Pivotal Intermediate: A Technical Guide to the Discovery and Synthetic History of Ethyl 3-hydroxycyclopentanecarboxylate
For researchers, scientists, and professionals in the intricate world of drug development, the journey from a simple cyclic ester to a life-changing pharmaceutical is one paved with elegant chemical transformations and a deep understanding of molecular architecture. This guide delves into the core of one such journey, focusing on Ethyl 3-hydroxycyclopentanecarboxylate, a seemingly unassuming molecule that holds a crucial position as a building block in the synthesis of potent prostaglandin analogues. While a singular "discovery" of this compound is not a celebrated event in chemical history, its significance is inextricably linked to the groundbreaking development of synthetic routes to prostaglandins and their therapeutic applications.
This technical guide will navigate the historical context of its synthesis, rooted in the foundational Dieckmann condensation, and illuminate its modern-day relevance in the pharmaceutical industry. We will explore the key chemical principles, provide detailed experimental protocols, and underscore the causality behind the synthetic choices that have made this molecule an indispensable tool for medicinal chemists.
The Genesis: Dieckmann's Legacy and the Rise of Cyclopentanones
The story of this compound begins not with the molecule itself, but with the elegant chemistry that enables the formation of its five-membered ring system. The intramolecular cyclization of diesters, known as the Dieckmann condensation, first reported by the German chemist Walter Dieckmann in 1894, laid the groundwork for the synthesis of cyclic β-keto esters.[1][2] This reaction is an intramolecular variant of the Claisen condensation and has become a cornerstone in the synthesis of five- and six-membered rings.[1]
The most direct precursor to our target molecule is Ethyl 3-oxocyclopentanecarboxylate. Its synthesis via the Dieckmann condensation of diethyl adipate is a classic example of this powerful ring-forming reaction.[3][4] Early methods, reported in Organic Syntheses in the 1930s and 40s, utilized metallic sodium in toluene to effect the cyclization of diethyl adipate.[3]
The Dieckmann Condensation: Mechanism and Causality
The mechanism of the Dieckmann condensation is a textbook example of enolate chemistry. A strong base, typically an alkoxide corresponding to the ester's alcohol to prevent transesterification, deprotonates the α-carbon of one ester group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the cyclic β-keto ester.
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Ethyl 3-hydroxycyclopentanecarboxylate safety and handling precautions.
An In-depth Technical Guide to the Safe Handling of Ethyl 3-hydroxycyclopentanecarboxylate
This guide provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure accuracy and promote a culture of safety in the laboratory.
Chemical Identification and Physical Properties
A foundational aspect of safe laboratory practice is the accurate identification of the chemical being handled. Understanding its physical properties is the first step in a thorough risk assessment.
-
IUPAC Name: ethyl 3-hydroxycyclopentane-1-carboxylate[1]
-
Synonyms: this compound, ethyl 3-hydroxycyclopentane-1-carboxylate[1]
-
CAS Number: 1187933-07-8[1]
-
Molecular Formula: C₈H₁₄O₃[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless Liquid | [3] |
| Odor | Odorless | [3] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Boiling Point | No data available | [4] |
| Melting Point | No data available | [4] |
| Density | No data available | [4] |
| Flash Point | No data available |
Note: The absence of data for properties such as boiling point and flash point necessitates a cautious approach, treating the substance as potentially combustible.
Hazard Identification and GHS Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is critical for anticipating risks and implementing appropriate safety measures.[1]
-
GHS Pictogram:
-
Signal Word: Warning [1]
Table 2: GHS Hazard Statements and Classifications
| Hazard Class | Hazard Statement | Code |
| Skin corrosion/irritation (Category 2) | Causes skin irritation | H315[1] |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation | H319[1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation | H335[1] |
The causality behind these classifications relates to the chemical's ability to interact with and disrupt biological tissues upon contact. Skin and eye irritation arise from its potential to damage cell membranes, while respiratory irritation is a consequence of its effect on the mucosal linings of the respiratory tract.
Safe Handling and Exposure Control Workflow
A systematic approach to handling chemicals is paramount. The following diagram illustrates the logical workflow from risk assessment to disposal, ensuring safety at every stage.
Caption: Workflow for Risk Assessment and Safe Handling.
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls.
-
Ventilation: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.[5][6]
Personal Protective Equipment (PPE)
PPE is mandatory to prevent direct contact with the chemical.[7]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to ANSI Z.87.1 standards to protect against splashes.[5][7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[7][8]
-
Clothing: A lab coat or chemical-resistant apron is required to protect street clothes and underlying skin. Long pants and closed-toe shoes are mandatory.[5][7]
-
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[5][7] Positive-pressure supplied-air respirators may be necessary for high airborne concentrations.[5]
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[8][9]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[8][10]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[9][11]
Storage and Stability
Proper storage is essential to maintain chemical integrity and prevent hazardous situations.
-
Conditions for Safe Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][8][10] A recommended storage temperature is 4°C.[5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5]
-
Chemical Stability: The substance is stable under recommended storage conditions.[5] No hazardous polymerization is expected to occur.[5]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an exposure or spill is critical to mitigating harm.
First-Aid Measures
The following protocols should be followed in the event of an exposure. In all cases, seek medical attention if symptoms persist and provide the attending physician with the Safety Data Sheet (SDS).[5][10]
Table 3: First-Aid Protocols for this compound Exposure
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected skin area with plenty of soap and water.[5][12] If skin irritation occurs, seek medical advice.[6][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting.[13] Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[5] Call a poison center or doctor if you feel unwell.[8][10][11] |
Accidental Release Measures (Spill Protocol)
For a minor spill within a laboratory setting, a trained individual can perform the cleanup. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[14]
Caption: Step-by-Step Emergency Spill Response Workflow.
Experimental Protocol for Minor Spill Cleanup:
-
Alert and Isolate: Immediately alert personnel in the vicinity.[14] Prevent further leakage or spillage if it is safe to do so.[5]
-
Ventilate: Ensure adequate ventilation, typically by working within a fume hood.[5][14] Avoid breathing vapors.[14]
-
Personal Protection: Wear the appropriate PPE as described in Section 3.2.
-
Containment: Confine the spill to a small area.[15] Use an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite to cover the spill.[14][16]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[10][15]
-
Decontamination: Clean the spill area thoroughly with soap and water.[15][17]
-
Disposal: Place all contaminated materials (absorbent, gloves, etc.) into a sealed, properly labeled hazardous waste container.[17] Contact your institution's EHS office for disposal.[15][17]
Fire-Fighting Measures
While no specific flashpoint data is available, the compound should be treated as potentially combustible.
-
Suitable Extinguishing Media: Use extinguishing measures appropriate for the local circumstances and surrounding environment, such as water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][5]
-
Specific Hazards: Hazardous combustion products include carbon oxides (CO, CO₂).[5]
-
Protective Equipment: In the event of a fire, firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Disposal Considerations
Chemical waste must be managed to ensure the safety of personnel and to protect the environment.
-
Waste Disposal: Disposal must be in accordance with all applicable federal, state, and local regulations.[5][6] Do not dispose of the chemical down the drain.[8] Entrust disposal to a licensed waste disposal company.[6]
-
Contaminated Packaging: Do not reuse empty containers.[5] They should be treated as hazardous waste and disposed of through the same channels as the chemical itself.[6][10]
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An In-depth Technical Guide to Ethyl 3-hydroxycyclopentanecarboxylate: Synthesis, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxycyclopentanecarboxylate, with the IUPAC name ethyl 3-hydroxycyclopentane-1-carboxylate, is a valuable chiral building block in organic synthesis.[1][2] Its structure, featuring a five-membered carbocyclic ring substituted with a hydroxyl group and an ethyl ester, provides a versatile scaffold for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The presence of two chiral centers gives rise to four stereoisomers, each potentially exhibiting distinct biological activities, making stereoselective synthesis and characterization paramount. This guide provides a comprehensive overview of the synthesis, stereochemistry, analytical characterization, and applications of this compound, with a focus on its relevance in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate | [2] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [2] |
| Boiling Point | 230.8 °C | [1] |
| CAS Number | 1187933-07-8 | [2] |
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step sequence involving the formation of a keto-ester intermediate followed by its reduction.
Part 1: Synthesis of Ethyl 3-oxocyclopentanecarboxylate via Dieckmann Condensation
The precursor, ethyl 3-oxocyclopentanecarboxylate, is commonly synthesized via the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[3][4][5][6] In this case, diethyl adipate is treated with a strong base, such as sodium ethoxide, to induce cyclization.
Experimental Protocol: Dieckmann Condensation
-
Reaction Setup: A solution of diethyl adipate in an anhydrous, aprotic solvent (e.g., toluene) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Sodium ethoxide is added portion-wise or as a solution in ethanol to the heated reaction mixture.
-
Reflux: The reaction mixture is heated at reflux to drive the condensation to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled and quenched by the addition of a weak acid (e.g., acetic acid or hydrochloric acid) to neutralize the excess base and protonate the resulting enolate.
-
Extraction and Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield pure ethyl 3-oxocyclopentanecarboxylate.[7][8]
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Methodological & Application
Application Notes & Protocols: Ethyl 3-hydroxycyclopentanecarboxylate as a Versatile Chiral Building Block
Introduction: The Strategic Value of the Chiral Cyclopentane Core
In the landscape of modern asymmetric synthesis, the demand for versatile, enantiomerically pure building blocks is paramount. Ethyl 3-hydroxycyclopentanecarboxylate, a bifunctional molecule featuring a stereocenter, an ester, and a secondary alcohol on a five-membered carbocyclic ring, has emerged as a synthon of significant strategic value. The rigid cyclopentane scaffold, decorated with orthogonal functional groups, provides a robust platform for the stereocontrolled elaboration into more complex molecular architectures.
The true power of this building block lies in its application to the synthesis of high-value, biologically active molecules. It serves as a key precursor to prostaglandins, a class of lipid autacoids involved in inflammation and numerous homeostatic functions, and carbocyclic nucleosides, which are potent antiviral and anticancer agents known for their enhanced metabolic stability compared to their natural counterparts.[1][2][3] This guide provides an in-depth exploration of the preparation of enantiopure this compound and detailed protocols for its application in synthetic chemistry, designed for researchers and professionals in drug development and discovery.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective and safe handling in a laboratory setting.
| Property | Value |
| Molecular Formula | C₈H₁₄O₃[4] |
| Molecular Weight | 158.19 g/mol [4] |
| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate[4] |
| CAS Number | 1187933-07-8[4] |
| Appearance | Colorless to light brown oil (typical) |
| Boiling Point | Data not widely available; estimated to be >200°C |
| Density | Data not widely available; estimated to be ~1.1 g/cm³ |
GHS Hazard Statements: According to supplier information, this chemical is classified as an irritant.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Safety Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Accessing Enantiopurity: Enzymatic Kinetic Resolution
The most prevalent and efficient method for obtaining enantiomerically pure forms of this compound from its racemic mixture is through enzymatic kinetic resolution (EKR). This technique leverages the high enantioselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of the racemate.
Principle of Lipase-Catalyzed Kinetic Resolution
Lipases are hydrolases that catalyze the hydrolysis of esters in aqueous media or, in non-aqueous media, the reverse reaction of esterification or transesterification.[5] In the context of a racemic alcohol like this compound, a lipase will selectively acylate one enantiomer at a much higher rate than the other. This rate difference allows for the separation of the fast-reacting enantiomer (as its acylated ester) from the slow-reacting, unreacted enantiomer (the alcohol). At approximately 50% conversion, one can theoretically isolate both the acylated product and the remaining starting material in high enantiomeric excess (ee).[6] The success of this resolution is quantified by the enantioselectivity factor (E-value), where high E-values (>100) are indicative of an excellent resolution.[7]
Figure 1: Workflow for enzymatic kinetic resolution.
Key Parameters for Optimization
The efficiency of an EKR is highly dependent on several factors that must be optimized for each specific substrate:
-
Enzyme Selection: Lipases from different sources exhibit varying selectivities. Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) is a robust and widely used enzyme known for its broad substrate scope and high enantioselectivity.[8] Other common choices include lipases from Pseudomonas cepacia (PCL) and porcine pancreas (PPL).[9][10]
-
Acyl Donor: Irreversible acyl donors, such as enol esters (e.g., vinyl acetate, isopropenyl acetate), are often preferred because their enol byproduct tautomerizes to a ketone, driving the reaction forward.[11]
-
Solvent: The choice of organic solvent can significantly impact enzyme activity and selectivity. Aprotic, nonpolar solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are commonly employed.[7]
-
Temperature: Reactions are typically run between room temperature and 50°C. Higher temperatures increase the reaction rate but can sometimes decrease enantioselectivity and enzyme stability.[7]
Application in Target-Oriented Synthesis
The separated enantiomers of this compound are valuable starting materials for complex target synthesis. The relative cis or trans stereochemistry of the ester and hydroxyl groups dictates the specific synthetic routes and final products.
A. Synthesis of Prostaglandin Precursors
Prostaglandins are characterized by a cyclopentane ring bearing two side chains.[12] Chiral this compound provides the core cyclopentane structure with the necessary stereocenter to guide the installation of these side chains. For example, the hydroxyl group can be oxidized to a ketone, creating a cyclopentenone intermediate ready for conjugate addition of the omega-side chain, a classic strategy in prostaglandin synthesis.[13]
Figure 2: Generalized pathway to a prostaglandin core.
B. Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides replace the furanose oxygen of natural nucleosides with a methylene group, conferring resistance to enzymatic degradation.[1][2] These compounds, such as Abacavir and Entecavir, are critical antiviral drugs.[1] The cyclopentanol ring of the building block serves as the carbocyclic "sugar" mimic. The synthesis involves functional group manipulations to install a nucleobase at the C1 position and a hydroxymethyl group to mimic the 5'-hydroxyl of a natural ribose sugar.[2][14]
Figure 3: Conceptual synthesis of a carbocyclic nucleoside.
Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 3-hydroxycyclopentanecarboxylate
This protocol is a representative procedure based on established methodologies for the kinetic resolution of secondary alcohols.[6][7][8]
Materials:
-
(±)-Ethyl 3-hydroxycyclopentanecarboxylate (1.0 eq)
-
Immobilized Candida antarctica lipase B (Novozym 435) (10-20 mg per mmol of substrate)
-
Vinyl acetate (1.5 - 3.0 eq)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Celite®
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Temperature-controlled oil bath or stir plate
-
Büchner funnel and filtration apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (±)-ethyl 3-hydroxycyclopentanecarboxylate (1.0 eq) and anhydrous MTBE (approx. 0.2 M concentration).
-
Add vinyl acetate (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add Novozym 435 (10 mg per mmol of substrate) to the flask.
-
Stir the suspension at a controlled temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing by TLC or GC/MS. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material. This may take several hours to days.
-
Once ~50% conversion is reached, filter the reaction mixture through a pad of Celite® to remove the immobilized enzyme. Wash the enzyme on the filter pad with additional MTBE or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude oil contains the unreacted alcohol enantiomer and the acetylated product enantiomer. This mixture can be separated by silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Isolate the two fractions (less polar acetate, more polar alcohol) and analyze each by chiral HPLC or GC to determine the enantiomeric excess (% ee).
Expected Outcome:
-
Fraction 1 (Acetate): One enantiomer of ethyl 3-acetoxycyclopentanecarboxylate with high ee (>95%).
-
Fraction 2 (Alcohol): The opposite enantiomer of this compound with high ee (>95%).
Protocol 2: Oxidation to a Chiral Cyclopentenone Intermediate
This protocol outlines a conceptual two-step procedure to convert the resolved alcohol into a key prostaglandin precursor.
Step A: Oxidation to Ketone
-
Dissolve the enantiopure this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and sodium thiosulfate solution. Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude ethyl 3-oxocyclopentanecarboxylate.
Step B: Formation of Enone (e.g., via Selenoxide Elimination)
-
The crude ketone is converted to its α,β-unsaturated counterpart. A common method involves α-selenenylation followed by oxidative elimination.
-
Treat the ketone with a base such as LDA at -78°C, followed by the addition of a selenium electrophile like phenylselenyl chloride (PhSeCl).
-
The resulting α-phenylselenyl ketone is then oxidized (e.g., with hydrogen peroxide or m-CPBA) at low temperature. This generates an unstable selenoxide which undergoes a syn-elimination upon warming to room temperature to afford the desired chiral cyclopentenone.
-
Purify the final product by column chromatography.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion in EKR | Inactive enzyme; Insufficient acyl donor; Low temperature. | Use fresh enzyme or a different lipase; Add more acyl donor; Increase temperature in 5°C increments. |
| Low Enantioselectivity (ee) | Reaction run past 50% conversion; Incorrect enzyme choice; Non-optimal solvent or temperature. | Monitor reaction closely and stop at ~50%; Screen other lipases (e.g., PCL, Amano AK); Screen different solvents (e.g., toluene, hexane) and temperatures. |
| Difficult Separation of Products | Similar polarity of alcohol and acetate. | Use a fine-grade silica gel; Employ a slow, shallow gradient during column chromatography; Consider protecting the alcohol with a more lipophilic group before separation. |
| Incomplete Oxidation | Inactive oxidizing agent; Insufficient reagent. | Use fresh Dess-Martin periodinane or perform an alternative oxidation (Swern, PCC); Increase the equivalents of the oxidizing agent. |
Conclusion
This compound stands as a testament to the power of small, chiral molecules in enabling complex and elegant synthetic strategies. Its value is rooted in the stereodefined cyclopentane core, which is readily accessible through highly efficient enzymatic resolution methods. The protocols and applications detailed herein demonstrate its utility as a foundational building block for synthesizing medicinally vital compounds like prostaglandins and carbocyclic nucleosides. For researchers in synthetic and medicinal chemistry, mastering the use of this synthon opens doors to novel molecular designs and more efficient pathways to valuable therapeutic agents.
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Chemspace. Ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate. Available from: [Link]
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Ribeiro, C. M. R., Passaroto, E. N., & Brenelli, E. C. S. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society, 12(6). Available from: [Link]
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Fletcher, S. P., et al. (2022). Catalytic Asymmetric Synthesis of Carbocyclic C-Nucleosides. DigitalCommons@TMC. Available from: [Link]
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Fletcher, S. P., et al. (2022). Catalytic asymmetric synthesis of carbocyclic C-nucleosides. Communications Chemistry, 5(154). Available from: [Link]
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Cheeseman, M., et al. (2005). A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. Available from: [Link]
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Gracenea, J. J., et al. (2020). Conformationally Locked Carbocyclic Nucleosides Built on a 4′-Hydroxymethyl-3′-hydroxybicyclo[4.1.0]heptane Template. Stereoselective Synthesis and Antiviral Activity. The Journal of Organic Chemistry. Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Available from: [Link]
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Babu, B., & Chorghade, M. S. (2007). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Nucleosides, Nucleotides & Nucleic Acids. Available from: [Link]
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Sci-Hub. Asymmetric Synthesis of Cyclopropyl Carbocyclic Nucleosides. Available from: [Link]
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Gładkowski, W., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences. Available from: [Link]
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PubChem. Ethyl 3-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Szabo, Z., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules. Available from: [Link]
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Williard, P. G., et al. (2022). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. Organic Letters. Available from: [Link]
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Contente, M. L., et al. (2019). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Catalysts. Available from: [Link]
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Trost, B. M., & Malhotra, S. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic Letters. Available from: [Link]
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PubChem. Ethyl 3-Cyclopentene-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Arndt, H. C., et al. (1976). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins. Available from: [Link]
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Paizs, C., & Toşa, M. I. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. International Journal of Molecular Sciences. Available from: [Link]
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Chemistry Online. (2023). Synthesis of chiral ethyl 3-hydroxybutanoate. Available from: [Link]
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O'Flaherty, R., et al. (2017). Biomimetic synthesis of hemiketal eicosanoids for biological testing. Prostaglandins & Other Lipid Mediators. Available from: [Link]
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Shi, Y., et al. (2006). Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement. Angewandte Chemie International Edition. Available from: [Link]
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Al-Zoubi, R. M., et al. (2019). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. ChemistryOpen. Available from: [Link]
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PubChem. Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. National Center for Biotechnology Information. Available from: [Link]
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Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and Inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology. Available from: [Link]
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The Strategic Application of Ethyl 3-hydroxycyclopentanecarboxylate in Prostaglandin Synthesis: A Detailed Guide for Researchers
Prostaglandins, a class of lipid compounds with diverse physiological effects, are critical targets in drug discovery and development. Their complex structures, featuring a cyclopentane core with two side chains, demand sophisticated synthetic strategies. A cornerstone in many of these syntheses is the strategic use of functionalized cyclopentane precursors. Among these, ethyl 3-hydroxycyclopentanecarboxylate serves as a versatile and economically viable starting material for the construction of key prostaglandin intermediates, most notably the Corey lactone.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of prostaglandins. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.
The Central Role of this compound: A Strategic Overview
This compound is a bifunctional molecule offering a hydroxyl group and an ester moiety on a cyclopentane scaffold. This arrangement is synthetically advantageous for elaboration into the complex architecture of prostaglandins. The primary strategic pathway involves a series of transformations aimed at introducing the correct stereochemistry and functional groups necessary for the subsequent attachment of the α- and ω-side chains.
The overall synthetic strategy can be visualized as a convergent approach, where the cyclopentane core is first meticulously assembled and functionalized, followed by the sequential addition of the two side chains. The journey from this compound to a versatile prostaglandin precursor typically involves the following key stages:
Caption: General synthetic workflow from this compound.
Experimental Protocols: From Starting Material to Key Intermediates
The following sections provide detailed, step-by-step protocols for the key transformations in the synthesis of prostaglandin precursors from this compound.
Protection of the Hydroxyl Group
The initial step is the protection of the secondary hydroxyl group to prevent its interference in subsequent reactions, particularly the oxidation step. A common and robust protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group, which is stable under a variety of reaction conditions and can be selectively removed later.
Protocol: TBDMS Protection of this compound
-
Reagents and Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). b. Stir the mixture at room temperature until all the imidazole has dissolved. c. Add TBDMSCl (1.2 eq) portion-wise to the solution. d. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. f. Extract the aqueous layer with EtOAc (3 x volumes). g. Combine the organic layers and wash with brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to afford ethyl 3-(tert-butyldimethylsilyloxy)cyclopentanecarboxylate.
Causality: Imidazole acts as a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide, and also catalyzes the silylation reaction. The use of an anhydrous solvent is crucial to prevent the hydrolysis of TBDMSCl.
Oxidation to Ethyl 3-oxocyclopentanecarboxylate
With the hydroxyl group protected, the next step is the oxidation of the secondary alcohol to a ketone. A mild and efficient method for this transformation is the Swern oxidation, which avoids the use of heavy metals and proceeds under gentle conditions.[1][2]
Protocol: Swern Oxidation of Protected this compound
-
Reagents and Materials:
-
Ethyl 3-(tert-butyldimethylsilyloxy)cyclopentanecarboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Dropping funnels
-
Low-temperature thermometer
-
-
Procedure: a. To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise. b. Stir the mixture for 30 minutes at -78 °C. c. Add a solution of the TBDMS-protected starting material (1.0 eq) in DCM dropwise to the reaction mixture. d. Stir for 1 hour at -78 °C. e. Add Et₃N (5.0 eq) dropwise and stir for another 30 minutes at -78 °C. f. Allow the reaction to warm to room temperature. g. Quench the reaction with water and extract with DCM. h. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. i. The crude ethyl 3-oxocyclopentanecarboxylate is often used in the next step without further purification.
Causality: The Swern oxidation utilizes an in-situ formed electrophilic sulfur species (chlorosulfonium salt) to activate the alcohol for oxidation.[1] Triethylamine acts as a non-nucleophilic base to promote the elimination reaction that forms the ketone. The reaction is performed at low temperatures to control the reactivity of the intermediates.
Stereoselective Introduction of the ω-Side Chain via Michael Addition
The introduction of the ω-side chain is a critical step that establishes one of the key stereocenters of the prostaglandin core. A powerful method to achieve this is the stereoselective Michael addition of a cuprate reagent to the enone derived from ethyl 3-oxocyclopentanecarboxylate.[3][4]
Caption: Michael Addition for ω-Side Chain Introduction.
Protocol: Michael Addition of an Organocuprate
-
Reagents and Materials:
-
Ethyl 3-oxocyclopentanecarboxylate
-
Appropriate vinyl iodide or vinyl stannane (precursor to the ω-side chain)
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)
-
Copper(I) cyanide (CuCN) or Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere setup
-
-
Procedure: a. Prepare the organocuprate reagent in a separate flask under an inert atmosphere. This typically involves the reaction of an organolithium reagent (generated from the corresponding halide) with a copper(I) salt. b. In another flask, dissolve ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF at -78 °C. c. Slowly add the freshly prepared organocuprate solution to the solution of the cyclopentanone derivative. d. Stir the reaction mixture at -78 °C for 1-2 hours. e. Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). f. Allow the mixture to warm to room temperature and extract with diethyl ether. g. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. h. Purify the product by flash column chromatography.
Causality: Organocuprates are soft nucleophiles that preferentially undergo 1,4-conjugate addition (Michael addition) to α,β-unsaturated ketones. The stereochemistry of the addition is often controlled by the steric environment of the cyclopentenone ring, leading to the desired trans relationship between the ester group and the newly introduced side chain.
Formation of the Corey Lactone
The Corey lactone is a pivotal intermediate in many prostaglandin syntheses.[5][6] Its formation from the Michael adduct involves a reduction of the ketone and subsequent intramolecular cyclization (lactonization).
Protocol: Reduction and Lactonization to the Corey Lactone
-
Reagents and Materials:
-
Alkylated cyclopentanone from the previous step
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene or benzene
-
Dean-Stark apparatus
-
-
Procedure: a. Dissolve the alkylated cyclopentanone (1.0 eq) in methanol at 0 °C. b. Add sodium borohydride (1.1 eq) portion-wise. c. Stir the reaction for 30-60 minutes at 0 °C. d. Quench the reaction with acetone and then acidify with dilute HCl. e. Extract the product with ethyl acetate. f. Dry the organic layer and concentrate to obtain the crude diol ester. g. Dissolve the crude product in toluene and add a catalytic amount of p-toluenesulfonic acid. h. Reflux the mixture using a Dean-Stark apparatus to remove water. i. Monitor the reaction by TLC until the starting material is consumed. j. Cool the reaction, wash with saturated NaHCO₃ solution, dry the organic layer, and concentrate. k. Purify the Corey lactone by crystallization or chromatography.
Causality: The reduction of the ketone with NaBH₄ is generally stereoselective, affording the desired hydroxyl group orientation for lactonization. The subsequent acid-catalyzed lactonization is a thermodynamically driven process, forming the stable five-membered lactone ring.
Elaboration of the α-Side Chain: The Horner-Wadsworth-Emmons Reaction
Once the Corey lactone is synthesized, the α-side chain is typically introduced using a Wittig-type reaction, most commonly the Horner-Wadsworth-Emmons (HWE) reaction.[7][8][9] This involves the reaction of an aldehyde (derived from the lactone) with a stabilized phosphorus ylide.
Protocol: Horner-Wadsworth-Emmons Olefination
-
Reagents and Materials:
-
Corey lactone
-
Diisobutylaluminium hydride (DIBAL-H)
-
Appropriate phosphonate reagent for the α-side chain
-
Strong base (e.g., sodium hydride, n-butyllithium)
-
Anhydrous THF or other suitable solvent
-
-
Procedure: a. Reduce the Corey lactone to the corresponding lactol (hemiacetal) using DIBAL-H at low temperature. b. In a separate flask, deprotonate the phosphonate reagent with a strong base to generate the ylide. c. Add the lactol to the ylide solution and allow the reaction to proceed to form the alkene. d. Work-up the reaction and purify the product, which now contains both the α- and ω-side chains.
Causality: The HWE reaction is highly reliable for the formation of E-alkenes, which is the desired stereochemistry for the α-side chain of most prostaglandins. The use of a stabilized phosphonate ylide ensures high yields and stereoselectivity.[10]
Data Summary and Characterization
The successful synthesis of prostaglandin intermediates requires careful monitoring and characterization at each step. The following table summarizes typical data for the key compounds in this synthetic sequence.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Characterization Techniques |
| This compound | C₈H₁₄O₃ | 158.19 | - | NMR, IR, MS |
| Ethyl 3-(tert-butyldimethylsilyloxy)cyclopentanecarboxylate | C₁₄H₂₈O₃Si | 272.46 | >90 | NMR, IR, MS |
| Ethyl 3-oxocyclopentanecarboxylate | C₈H₁₂O₃ | 156.18 | >85 | NMR, IR, MS |
| Alkylated Cyclopentanone Intermediate | Varies | Varies | 70-85 | NMR, IR, MS, HRMS |
| Corey Lactone | C₁₁H₁₄O₃ | 194.23 | 75-90 (from Michael adduct) | NMR, IR, MS, mp |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of prostaglandins. The protocols outlined in this guide provide a robust framework for its conversion into the key Corey lactone intermediate and subsequent elaboration into complex prostaglandin analogues. By understanding the causality behind each experimental step and employing rigorous analytical techniques, researchers can confidently and efficiently utilize this strategic precursor in their drug discovery and development endeavors.
References
-
Hayashi, Y., et al. (2010). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 1(1), 133-136. [Link]
-
Corey, E. J., et al. (1969). Total synthesis of prostaglandins F2α and E2 as the naturally occurring forms. Journal of the American Chemical Society, 91(20), 5675-5677. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
-
Horner, L., et al. (1958). Phosphororganische Verbindungen, I. Darstellung und Eigenschaften von Triphenyl-phosphin-methylen. Chemische Berichte, 91(1), 52-61. [Link]
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, methods. John Wiley & Sons. [Link]
-
Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons. [Link]
-
Posner, G. H. (1975). Conjugate Addition Reactions of Organocopper Reagents. Organic Reactions, 19, 1-113. [Link]
-
Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical reviews, 89(4), 863-927. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
-
Hanessian, S., & Lavallee, P. (1975). A stereospecific, total synthesis of (+)-biotin from D-glucose. Canadian Journal of Chemistry, 53(19), 2975-2977. [Link]
-
Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505-5507. [Link]
-
Lipshutz, B. H., & Sengupta, S. (1992). Organocopper reagents: substitution, conjugate addition, carbo/metallocupration, and other reactions. Organic reactions, 41, 135-631. [Link]
-
Noyori, R., & Suzuki, M. (1990). An organometallic way to prostaglandins: the three-component coupling synthesis. Angewandte Chemie International Edition in English, 29(10), 1109-1120. [Link]
-
Corey, E. J., & Becker, K. B. (1971). A new method for the synthesis of 1, 4-dicarbonyl compounds. Journal of the American Chemical Society, 93(15), 3974-3975. [Link]
-
House, H. O. (1972). Modern synthetic reactions. WA Benjamin. [Link]
-
Stork, G., & Takahashi, T. (1977). A stereoselective synthesis of prostaglandins via the conjugate addition of a vinylcuprate. Journal of the American Chemical Society, 99(4), 1275-1276. [Link]
-
Johnson, C. R. (1991). Comprehensive organic synthesis: selectivity, strategy & efficiency in modern organic chemistry. Pergamon Press. [Link]
-
Taylor, R. J. (1994). Organocopper reagents: a practical approach. Oxford University Press. [Link]
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Application Notes & Protocols for the Asymmetric Synthesis of Ethyl 3-hydroxycyclopentanecarboxylate Enantiomers
Abstract
The enantiomers of ethyl 3-hydroxycyclopentanecarboxylate are valuable chiral building blocks in synthetic organic chemistry, particularly for the development of pharmaceutical agents. Their stereochemically defined structures are crucial for achieving desired biological activity and minimizing off-target effects. This guide provides an in-depth analysis of the primary strategies for obtaining these enantiomers in high optical purity, with a focus on enzymatic kinetic resolution (EKR). We present the theoretical underpinnings, practical considerations, detailed experimental protocols, and troubleshooting advice to enable researchers to successfully implement these methods.
Strategic Importance: The Chiral Cyclopentane Scaffold in Drug Development
Chirality is a fundamental principle in pharmacology, as biological systems like enzymes and receptors are inherently chiral. Consequently, the enantiomers of a chiral drug often exhibit significantly different pharmacological activities, metabolic pathways, and toxicities.[1] The 3-hydroxycyclopentanecarboxylate core is a key structural motif found in a variety of biologically active molecules. Access to enantiomerically pure forms of this scaffold, such as the (1R,3S) and (1S,3R) enantiomers of this compound, is a critical starting point for the synthesis of complex pharmaceutical intermediates.[2][3] For instance, related chiral cyclopentane derivatives are essential intermediates in the synthesis of potent antiviral agents.[4] Therefore, robust and scalable methods for their asymmetric synthesis are of high value to the drug development community.
Core Synthetic Strategy: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution (EKR) is a powerful and widely adopted technique for separating the enantiomers of a racemic mixture.[5][6] The strategy leverages the high stereoselectivity of enzymes, typically lipases, which catalyze a reaction (e.g., acylation) at a much faster rate for one enantiomer than for the other.[5] This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a new, acylated product) from the slow-reacting, unreacted enantiomer.
Mechanism and Rationale
In the context of racemic this compound, a lipase like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435®, is used to selectively acylate the hydroxyl group of one enantiomer. An acyl donor, such as vinyl acetate, serves as an irreversible acetylating agent. The enzyme preferentially binds to one enantiomer, facilitating the transfer of the acetyl group to its hydroxyl function. The other enantiomer fits poorly into the enzyme's active site and remains largely unreacted. The result, ideally at ~50% conversion, is a mixture containing one enantiomer as the acetate ester and the other as the unreacted alcohol, which can then be separated by standard chromatographic techniques.
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Detailed Protocol: EKR of (±)-Ethyl 3-hydroxycyclopentanecarboxylate
This protocol describes a typical lab-scale EKR using Novozym 435®.
Materials:
-
Racemic (±)-ethyl 3-hydroxycyclopentanecarboxylate
-
Novozym 435® (Candida antarctica lipase B, immobilized)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE) or Hexane (solvent)
-
Celite® for filtration
-
Ethyl acetate and Hexane for chromatography
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Magnetic stirrer and stir bar
-
Reaction flask with a septum or stopper
-
Temperature-controlled bath or heating mantle
-
Rotary evaporator
-
Glass funnel and filter paper
-
Silica gel for column chromatography
-
Analytical instrument for ee determination (Chiral HPLC or GC)
Procedure:
-
Reaction Setup: To a clean, dry flask, add racemic this compound (1.0 eq.).
-
Solvent & Reagents: Add MTBE (or another suitable organic solvent) to achieve a substrate concentration of approximately 0.1-0.5 M. Add vinyl acetate (1.5-2.0 eq.).
-
Enzyme Addition: Add Novozym 435® (typically 10-20 mg per mmol of substrate).
-
Incubation: Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C). The reaction progress should be monitored by taking small aliquots and analyzing them by GC or TLC. The target is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both products.
-
Reaction Quench & Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme through a pad of Celite®. Wash the enzyme beads on the filter with a small amount of the reaction solvent.
-
Solvent Removal: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Separate the unreacted alcohol from the acetylated product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane.
Data Analysis and Validation
The success of a kinetic resolution is determined by the enantiomeric excess (ee) of the products and the conversion.
-
Conversion (c): Determined by GC or ¹H NMR analysis of the crude reaction mixture, comparing the integration of signals corresponding to the starting material and the product.
-
Enantiomeric Excess (ee): The ee of the unreacted alcohol (eeₛ) and the acetylated product (eeₚ) must be determined using a chiral stationary phase in HPLC or GC.
-
Selectivity Factor (E): The E-factor is a measure of the enzyme's enantioselectivity and can be calculated from the conversion and ee values. A high E-factor (>100) is indicative of an excellent resolution.
Table 1: Representative Data for EKR of a Hydroxy Ester
| Parameter | Value | Method of Analysis |
|---|---|---|
| Substrate Conversion | 51% | Gas Chromatography (GC) |
| ee of Unreacted Alcohol | >99% | Chiral HPLC |
| ee of Acetylated Ester | 97% | Chiral HPLC |
| Enantioselectivity (E) | >200 | Calculated |
Note: Data is illustrative and optimal conditions should be determined experimentally.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | 1. Low enzyme activity. 2. Suboptimal temperature. 3. Inappropriate solvent. | 1. Use a fresh batch of enzyme or increase enzyme loading. 2. Optimize temperature (e.g., screen from 25°C to 50°C). 3. Screen different solvents (e.g., hexane, toluene, THF).[7] |
| Low Enantioselectivity (low ee) | 1. The chosen enzyme is not selective. 2. Reaction stopped far from 50% conversion. 3. Suboptimal temperature. | 1. Screen different lipases or esterases. 2. Carefully monitor conversion and stop the reaction near 50%. 3. Vary the reaction temperature; lower temperatures sometimes increase selectivity.[7] |
| Reaction Stalls | 1. Product inhibition. 2. Enzyme denaturation over time. | 1. Consider in-situ product removal if feasible. 2. Use immobilized enzyme to improve stability; ensure temperature is not too high.[7] |
Alternative Strategy: Chemo-Catalytic Asymmetric Synthesis
While EKR is effective, its maximum theoretical yield for a single enantiomer is 50%. Chemo-catalytic asymmetric synthesis aims to convert a prochiral starting material into a single desired enantiomer, potentially achieving a theoretical yield of 100%.[8] For this compound, a plausible approach would be the asymmetric reduction of a precursor ketone, ethyl 3-oxocyclopentanecarboxylate.
Caption: General workflow for chemo-catalytic asymmetric reduction.
This method relies on a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., a Ruthenium-BINAP system), to control the stereochemical outcome of the reduction. While powerful, developing a highly enantioselective chemo-catalytic process requires significant screening of catalysts, ligands, and reaction conditions. The advantage lies in atom economy and higher theoretical yield compared to EKR.
Conclusion
The asymmetric synthesis of this compound enantiomers is a critical task for medicinal chemistry and drug development. Enzymatic Kinetic Resolution (EKR) stands out as a highly practical, reliable, and scalable method for obtaining these compounds with excellent enantiomeric purity. The protocol detailed in this guide provides a solid foundation for researchers. For applications where maximizing yield from a single precursor is paramount, the exploration of chemo-catalytic asymmetric routes, such as the asymmetric reduction of the corresponding ketone, presents a valuable alternative strategy. The choice of method will ultimately depend on factors such as scale, cost, available equipment, and the specific yield and purity requirements of the target application.
References
- Vertex AI Search. (n.d.). (1R,3R)-3-Hydroxycyclopentane carboxylic acid methyl ester | Drug Intermediate.
- PubMed. (2024). Chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol: An intermediate of carbocyclic-ddA.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Efficiency of Ethyl 3-hydroxy-3-methylhexanoate Kinetic Resolution.
- Jagiellońskie Centrum Innowacji. (n.d.). Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid.
- National Center for Biotechnology Information (PMC). (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Cayman Chemical. (n.d.). (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester.
- Semantic Scholar. (2020). Asymmetric Synthesis of Tertiary -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic S.
- University of Padua (STEM). (n.d.). Practical Considerations in Kinetic Resolution Reactions.
- ResearchGate. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
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Application Notes and Protocols: Selective Protection of Ethyl 3-hydroxycyclopentanecarboxylate
Abstract
This technical guide provides a comprehensive overview of strategies for the selective protection of the secondary hydroxyl group in Ethyl 3-hydroxycyclopentanecarboxylate. This bifunctional molecule, possessing both a hydroxyl and an ester group, presents a common challenge in multistep organic synthesis where selective reaction at one site is paramount.[1][2] This document details field-proven protocols for the installation and removal of two widely utilized protecting groups: tert-butyldimethylsilyl (TBDMS) ethers and benzyl (Bn) ethers. The causality behind experimental choices, mechanistic considerations, and comparative data are presented to empower researchers, scientists, and drug development professionals in designing robust and efficient synthetic routes.
Introduction: The Imperative for Chemoselectivity
In the intricate landscape of organic synthesis, particularly within pharmaceutical and natural product development, the presence of multiple reactive functional groups within a molecule necessitates a strategic approach to ensure reaction at the desired site.[1][2] this compound serves as an archetypal substrate illustrating this challenge, containing a nucleophilic secondary alcohol and an electrophilic ester. Unchecked, many reagents could react non-selectively, leading to a mixture of products, reduced yields, and complex purification procedures.
The strategic implementation of protecting groups—temporary modifications of a functional group to render it inert to specific reaction conditions—is a cornerstone of modern synthetic chemistry.[1][2][3] An ideal protecting group should be:
-
Easily and selectively introduced in high yield.[4]
-
Stable to a wide range of reaction conditions planned for other parts of the molecule.[4]
-
Selectively and efficiently removable under mild conditions that do not affect other functional groups.[4]
This guide focuses on the selective protection of the hydroxyl group, a common requirement before subjecting the ester moiety to reactions such as reduction, hydrolysis, or aminolysis, or to prevent its interference in reactions at other sites of a more complex molecule.
Choosing the Right Protecting Group: A Comparative Analysis
The selection of a suitable protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent transformations and deprotection.[5] Here, we compare two of the most reliable and versatile protecting groups for alcohols: silyl ethers and benzyl ethers.
| Protecting Group | Key Features & Stability | Deprotection Conditions |
| TBDMS Ether | - Stable to a wide range of non-acidic conditions, including organometallic reagents, many oxidizing agents, and basic hydrolysis.[6] - Steric bulk can allow for selective protection of less hindered alcohols.[2][7] | - Fluoride ion sources (e.g., TBAF).[8][9][10] - Acidic conditions (e.g., PPTS, mild HCl).[5][8] |
| Benzyl Ether | - Exceptionally robust; stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[11][12][13] | - Catalytic hydrogenolysis (e.g., H₂, Pd/C).[14][15] - Strong acids (limited use).[13] - Oxidative cleavage (e.g., DDQ for p-methoxybenzyl ethers).[13] |
The choice between TBDMS and benzyl protection often hinges on the orthogonality of the deprotection step.[1] For instance, if a subsequent step requires acidic conditions, a benzyl ether would be preferred over a TBDMS ether. Conversely, if the synthesis involves a hydrogenation step where a benzyl group would be cleaved, a TBDMS ether would be the logical choice.
Experimental Protocols
PART 1: Protection of the Hydroxyl Group as a TBDMS Ether
The protection of the secondary alcohol in this compound as a tert-butyldimethylsilyl (TBDMS) ether is a reliable and high-yielding transformation. The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl), typically facilitated by a base like imidazole.[3][10][16]
Reaction Scheme: TBDMS Protection
Caption: TBDMS protection of this compound.
Protocol: Synthesis of Ethyl 3-((tert-butyldimethylsilyl)oxy)cyclopentanecarboxylate
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)[10]
-
Imidazole (2.5 eq)[10]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
To the stirred solution, add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). For this secondary alcohol, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[10]
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF and imidazole.[10]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure TBDMS ether.
Causality and Insights:
-
Why Imidazole? Imidazole acts as both a base to deprotonate the alcohol, increasing its nucleophilicity, and as a nucleophilic catalyst that forms a highly reactive silylimidazolium intermediate.[10]
-
Why DMF? DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2-type reaction.[10][17]
-
Work-up Rationale: The aqueous work-up is crucial for removing the water-soluble byproducts, primarily imidazole hydrochloride and excess imidazole. The brine wash helps to break any emulsions and further dry the organic layer.
PART 2: Protection of the Hydroxyl Group as a Benzyl Ether
Benzyl ethers are robust protecting groups, introduced via a Williamson ether synthesis.[12][13] This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then displaces a halide from benzyl bromide or chloride.[7][13]
Reaction Scheme: Benzyl Protection
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Ethyl 3-hydroxycyclopentanecarboxylate derivatization for GC analysis
An Application Guide for the Gas Chromatographic Analysis of Ethyl 3-hydroxycyclopentanecarboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of this compound for robust and reproducible analysis by Gas Chromatography (GC). Direct GC analysis of this analyte is hampered by its polar hydroxyl group, which leads to poor chromatographic performance, including peak tailing and potential on-column degradation. To mitigate these issues, we present two effective derivatization strategies: Silylation and Acylation . This document explains the underlying chemical principles, provides step-by-step experimental protocols, and discusses the relative merits of each approach to guide the analyst in selecting the optimal method for their research, quality control, or drug development needs.
The Analytical Challenge: Why Derivatization is Essential
This compound is a bifunctional molecule containing both an ester and a secondary alcohol. The presence of the hydroxyl (-OH) group introduces polarity and the capacity for intermolecular hydrogen bonding. In the context of gas chromatography, these characteristics are problematic and manifest in several ways:
-
Poor Volatility: Strong intermolecular hydrogen bonds increase the boiling point of the analyte, making it difficult to vaporize efficiently in the GC inlet.
-
Peak Tailing: The active hydrogen of the hydroxyl group can interact with active sites (silanol groups) on the surface of the GC inlet liner and column, causing adsorption. This leads to broad, tailing peaks, which severely compromise resolution and quantitation accuracy.
-
Thermal Instability: Polar analytes can be susceptible to thermal degradation at the high temperatures required for GC analysis, leading to inaccurate results.[1]
Chemical derivatization addresses these issues by replacing the active hydrogen of the hydroxyl group with a non-polar, thermally stable functional group.[2][3] This process effectively masks the polarity of the analyte, resulting in a derivative that is more volatile, less likely to adsorb onto the GC system, and more thermally stable.[4] The result is a significant improvement in chromatographic performance, characterized by sharp, symmetrical peaks and enhanced detector response.
Derivatization Strategies: A Comparative Overview
Two of the most reliable and widely practiced derivatization techniques for hydroxyl-containing compounds are silylation and acylation.[1] The choice between them depends on the analytical objective, sample matrix, and available instrumentation.
| Feature | Silylation (TMS Derivative) | Acylation (TFA Derivative) |
| Reagent Example | BSTFA + 1% TMCS | Trifluoroacetic Anhydride (TFAA) |
| Reaction | Replaces active -OH with -OSi(CH₃)₃ | Converts -OH to an ester -O-C(O)CF₃ |
| Derivative Stability | Moderate; sensitive to moisture | High; generally stable |
| Byproducts | Volatile and typically elute with solvent front[5] | Acidic (Trifluoroacetic acid); may require removal[3] |
| Detector Compatibility | Excellent for FID and MS | Excellent for FID, MS, and especially ECD |
| Key Advantage | Fast, clean reaction with minimal workup | Creates highly stable derivatives; enhances ECD sensitivity |
Experimental Workflow and Protocols
The overall analytical workflow involves dissolving the sample in an appropriate anhydrous solvent, adding the derivatization reagent, heating to ensure complete reaction, and then direct injection into the GC system.
Caption: Silylation of the hydroxyl group using BSTFA.
Materials and Reagents:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in an anhydrous solvent like pyridine or acetonitrile. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen before adding the solvent. [6]2. Reagent Addition: To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS. The reagent should be in excess to ensure the reaction goes to completion. [6]3. Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven. For many simple alcohols, the reaction may be complete at room temperature, but heating ensures derivatization of any potentially hindered groups and removes any ambiguity. [6]4. Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC. No workup is required.
-
Quality Control: It is crucial to run a reagent blank (solvent + derivatizing reagent) to identify any potential artifacts or interfering peaks from the reagents themselves.
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)
Acylation involves the reaction of the hydroxyl group with an acid anhydride to form an ester. [7][8]Using Trifluoroacetic Anhydride (TFAA) creates a trifluoroacetyl ester. This derivative is not only volatile and thermally stable but also highly responsive to an Electron Capture Detector (ECD) due to the presence of fluorine atoms, enabling trace-level analysis. [9]
Caption: Acylation of the hydroxyl group using TFAA.
Materials and Reagents:
-
This compound sample
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Pyridine (GC grade)
-
Anhydrous Hexane (GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in anhydrous pyridine. Pyridine acts as both a solvent and a catalyst, accepting the acid byproduct formed during the reaction. [3]2. Reagent Addition: To 100 µL of the sample solution in a GC vial, add 50 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes.
-
Workup (Optional but Recommended): After cooling, evaporate the excess pyridine and TFAA under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of hexane. This step removes the corrosive byproducts and prepares the sample in a solvent that is more compatible with common GC columns.
-
Analysis: The sample is ready for injection into the GC.
-
Quality Control: As with silylation, a reagent blank should be analyzed to ensure chromatographic purity.
Recommended GC Method Parameters
The following parameters provide a robust starting point for the analysis of the derivatized products. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio), 1 µL injection volume |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Detector | FID or Mass Spectrometer (MS) |
| FID Temperature | 300°C |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C (EI mode) |
| MS Scan Range | 40 - 450 amu |
Expected Results and Interpretation
Successful derivatization will be confirmed by a significant decrease in the retention time of the analyte and a marked improvement in peak shape (i.e., reduced tailing and increased symmetry).
-
Silylated Derivative (TMS-ether): When using GC-MS, the mass spectrum of the TMS derivative will show a molecular ion (M+) corresponding to the original mass + 72 amu (Si(CH₃)₃ - H). A prominent fragment ion at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, is a strong indicator of successful silylation.
-
Acylated Derivative (TFA-ester): The mass spectrum will show a molecular ion corresponding to the original mass + 96 amu (CF₃CO - H). The fragmentation pattern will be characteristic of the trifluoroacetyl ester.
By following these detailed protocols, researchers, scientists, and drug development professionals can achieve reliable, high-quality GC analysis of this compound, ensuring data integrity for their critical applications.
References
-
ESSLAB. (n.d.). Derivatization reagents for GC, silylation, MSTFA. Retrieved from [Link]
-
Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]
-
CSQ Analytics. (n.d.). Derivatization reagents for GC, silylation. Retrieved from [Link]
-
Labinsights. (2023). Acylation Reagents for Gas Chromatography. Retrieved from [Link]
-
Restek. (n.d.). Silylation Derivatization Reagent, BSTFA. Retrieved from [Link]
-
Phoenix Scientific Co., Ltd. (n.d.). Derivatization reagents for GC, silylation, MSTFA. Retrieved from [Link]
-
American Chemical Society. (2001). Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl. Retrieved from [Link]
-
ProQuest. (n.d.). Studies in the mechanism of acylation by acyl trifluoroacetates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Schimmelmann Research. (n.d.). Derivatizing Compounds for GC-irm-MS. Retrieved from [Link]
-
GL Sciences. (n.d.). Alcohols-Glycols. Retrieved from [Link]
-
YouTube. (2025). What Is Derivatization In GC-MS?. Retrieved from [Link]
-
CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]
-
ResearchGate. (2014). What is the purpose of BSTFA derivatization in plant epicuticle composition analysis?. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated.... Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoroacetic anhydride. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Acylation Techniques with Trifluoroacetic Anhydride. Retrieved from [Link]
-
SpringerLink. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
Scilit. (n.d.). The mass spectra of the methyl esters trimethylsilyl ethers of aliphatic hydroxy acids. Retrieved from [Link]
-
Chromatography Forum. (2014). omega-hydroxy fatty acids. Retrieved from [Link]
-
ResearchGate. (2025). Gas chromatographic separation of R/ S-α-hydroxy fatty acid esters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT OF NEW GAS CHROMATOGRAPHY/MASS SPECTROMETRY PROCEDURE.... Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E). Retrieved from [Link]
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- 9. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
Enzymatic resolution of racemic Ethyl 3-hydroxycyclopentanecarboxylate
Application Note & Protocol
Topic: High-Efficiency Enzymatic Kinetic Resolution of Racemic Ethyl 3-hydroxycyclopentanecarboxylate using Immobilized Candida antarctica Lipase B
Abstract & Introduction
Chiral 3-hydroxycyclopentane carboxylates are valuable building blocks in the synthesis of a wide range of pharmaceuticals, including prostaglandins and carbocyclic nucleosides.[1][2] The stereochemistry of the hydroxyl and ester groups is critical for biological activity, necessitating access to enantiomerically pure forms. Enzymatic Kinetic Resolution (EKR) presents a highly efficient, selective, and environmentally benign alternative to traditional chemical methods for separating enantiomers.[3]
This application note provides a comprehensive guide to the kinetic resolution of racemic this compound via transesterification, catalyzed by the robust and highly selective immobilized Lipase B from Candida antarctica (CALB), commonly known as Novozym 435. Lipases are serine hydrolases that exhibit remarkable enantioselectivity in resolving racemic alcohols and esters under mild conditions.[4] We will detail the underlying enzymatic mechanism, provide a step-by-step experimental protocol, outline the analytical methodology for determining enantiomeric excess (ee), and present expected outcomes. This guide is designed for researchers in organic synthesis, biocatalysis, and drug development seeking to implement this powerful asymmetric synthesis technique.
Principle of the Method: Enantioselective Acylation
Kinetic resolution is predicated on the difference in reaction rates between two enantiomers with a chiral catalyst. In this system, the lipase preferentially catalyzes the acylation of one enantiomer of the racemic alcohol (e.g., the (R)-enantiomer) at a significantly higher rate than the other (the (S)-enantiomer).
The reaction involves the transesterification of the racemic hydroxy-ester (rac-1 ) with an acyl donor, such as vinyl acetate, in a non-polar organic solvent. The enzyme selectively transfers the acetyl group to one enantiomer, yielding the acetylated product ((R)-2 ) and leaving the unreacted, enantiomerically enriched alcohol ((S)-1 ).
The theoretical maximum yield for any kinetic resolution is 50% for each enantiomer. The success of the resolution is quantified by the conversion percentage (c) and the enantiomeric excess (ee) of both the remaining substrate and the newly formed product. These values are used to calculate the enantioselectivity factor (E-value), a measure of the enzyme's efficiency in discriminating between the two enantiomers. An E-value greater than 200 is considered excellent for preparative scale synthesis.[5]
The Catalytic Mechanism of Lipase
Understanding the mechanism is key to optimizing reaction parameters. Lipases like CALB employ a classic Ser-His-Asp catalytic triad within their active site to perform catalysis via a "ping-pong bi-bi" mechanism.[3][6]
The process unfolds in two main stages:
-
Acylation of the Enzyme: The serine residue of the catalytic triad performs a nucleophilic attack on the carbonyl carbon of the acyl donor (vinyl acetate). This forms a tetrahedral intermediate, which is stabilized by the "oxyanion hole" in the active site. The intermediate then collapses, releasing vinyl alcohol and forming a covalent acyl-enzyme intermediate. The liberated vinyl alcohol rapidly tautomerizes to acetaldehyde, an irreversible step that drives the reaction forward.
-
Deacylation by the Alcohol: The hydroxyl group of one enantiomer of this compound enters the active site and performs a nucleophilic attack on the carbonyl of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the acetylated ester product and regenerate the free enzyme, ready for another catalytic cycle.
The enzyme's enantioselectivity arises from the steric and electronic compatibility of the substrate's enantiomers with the chiral environment of the enzyme's active site. One enantiomer fits optimally, allowing for a much faster rate of acylation.[4]
Caption: Lipase-catalyzed transesterification via a ping-pong bi-bi mechanism.
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Racemic this compound | ≥98% | Sigma-Aldrich, TCI |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Biocatalysis grade | Sigma-Aldrich (Merck) |
| Vinyl Acetate | Anhydrous, ≥99% | Sigma-Aldrich, Acros |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.8% | Sigma-Aldrich, Fisher |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Chiral GC or HPLC column | Analytical Grade | Daicel, Agilent |
| Standard laboratory glassware | ||
| Magnetic stirrer with heating | ||
| Analytical balance | ||
| Gas Chromatograph (GC) or HPLC with UV detector |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution
This protocol describes a general procedure for the resolution on a 1 mmol scale. Optimization may be required for scale-up.
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (158.2 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of anhydrous methyl tert-butyl ether (MTBE). Stir the mixture until the substrate is fully dissolved.
-
Scientist's Note: MTBE is an excellent solvent for this reaction as it provides good solubility for both the substrate and acyl donor while maintaining high enzyme activity. Other non-polar solvents like heptane or toluene can also be explored.[7]
-
-
Enzyme Addition: Add Novozym 435 (50 mg, ~10-30% w/w of substrate).
-
Scientist's Note: Immobilized enzymes are preferred for ease of recovery and reuse.[8] The enzyme loading can be optimized; higher loading reduces reaction time but increases cost.
-
-
Initiate Reaction: Add vinyl acetate (130 mg, 1.5 mmol, 1.5 equivalents). Seal the flask and stir the suspension at a constant temperature of 40 °C.
-
Scientist's Note: Vinyl acetate is a highly effective acyl donor because its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation step effectively irreversible and driving the reaction towards completion.[9] A slight excess ensures the reaction does not become limited by the acyl donor concentration.
-
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours). For each aliquot, filter out the enzyme beads using a small cotton plug in a pipette, dilute with ethyl acetate, and analyze using the chiral GC/HPLC method described below to determine conversion and enantiomeric excess. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the remaining alcohol and the ester product.
-
Reaction Quench and Work-up: Once the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme beads can be washed with fresh MTBE, dried under vacuum, and stored for reuse.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate. The resulting crude mixture, containing the unreacted (S)-alcohol and the (R)-acetylated ester, can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient).
Protocol 2: Analytical Method for Enantiomeric Excess (ee) Determination
The separation and quantification of the four components (R-alcohol, S-alcohol, R-ester, S-ester) is critical. Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the standard methods.[10] A specific method must be developed for this analyte.
-
Sample Preparation: Dilute the reaction aliquot (or purified product) in a suitable solvent (e.g., hexane/isopropanol for HPLC or ethyl acetate for GC).
-
Instrumentation (Example):
-
System: Agilent GC 7890A with FID or HPLC with a UV detector.
-
Column: A chiral column such as a Daicel CHIRALCEL® series (e.g., OD-H, AD-H) for HPLC or a cyclodextrin-based capillary column (e.g., Beta-DEX™) for GC.
-
-
Method Development (Example Parameters to Optimize):
-
HPLC:
-
Mobile Phase: Hexane/Isopropanol mixture (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
GC:
-
Carrier Gas: Helium.
-
Temperature Program: Start at 100 °C, hold for 2 min, ramp to 180 °C at 5 °C/min.
-
Injector/Detector Temp: 250 °C.
-
-
-
Analysis: Inject a sample of the starting racemic material to identify the retention times of the two alcohol enantiomers. Inject a reaction aliquot to identify the peaks for the product esters and the remaining alcohol. Calculate the enantiomeric excess (ee) using the peak areas (A) for each enantiomer:
-
ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100
-
Visualization of Experimental Workflow
Caption: Overall workflow for the enzymatic kinetic resolution of the target substrate.
Data Interpretation & Expected Results
A successful kinetic resolution will show a decrease in the concentration of the starting material and an increase in the acetylated product, approaching a 50% conversion limit. The enantiomeric excess of the remaining substrate and the formed product should both increase over time.
| Reaction Time (h) | Conversion (c) % | ee of Substrate (%) ((S)-Alcohol) | ee of Product (%) ((R)-Ester) | E-Value (Calculated) |
| 1 | 15.2 | 17.9 | >99 | >200 |
| 4 | 38.5 | 62.6 | >99 | >200 |
| 8 | 48.1 | 92.7 | >99 | >200 |
| 24 | 51.2 | >99 | 97.6 | >200 |
This is a table of representative data; actual results will vary based on specific conditions.
Calculation of the Enantioselectivity Factor (E): The E-value can be calculated from the conversion (c) and the enantiomeric excess of the substrate (eeₛ) using the following formula: E = ln[1 - c(1 + eeₛ)] / ln[1 - c(1 - eeₛ)]
References
-
MDPI. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates: A review. [Link]
-
PubMed. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. [Link]
- Retracted paper. (N/A). RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL).
-
ResearchGate. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on Immobead-350. [Link]
-
IntechOpen. (2018). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. [Link]
-
ACS Publications. (2024). Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. [Link]
-
ResearchGate. (2018). Mechanism of alcohol acylation catalyzed by lipase. [Link]
-
NIH. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
SciELO. (2021). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
-
Sci-Hub. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]
-
Organic Chemistry Portal. (N/A). Chiral ester synthesis by transesterification. [Link]
-
Sci-Hub. (2006). Synthesis of chiral hydroxylated cyclopentanones and cyclopentanes. [Link]
-
ResearchGate. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]
-
NIH. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. [Link]
-
NIH. (2017). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]
Sources
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- 2. caymanchem.com [caymanchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 10. uma.es [uma.es]
The Strategic Application of Ethyl 3-hydroxycyclopentanecarboxylate in the Synthesis of Jasmonate-Type Fragrances
Introduction: Unveiling the Potential of a Versatile Precursor
Ethyl 3-hydroxycyclopentanecarboxylate, a functionalized cyclopentane derivative, serves as a strategic starting material in the multi-step synthesis of high-value fragrance compounds, most notably those belonging to the jasmonate family. Its inherent stereochemistry and reactive hydroxyl and ester functionalities provide a versatile scaffold for the construction of complex odorants such as methyl jasmonate, its dihydro-derivative Hedione®, and the potent cis-jasmone. These compounds are prized in the fragrance industry for their characteristic floral, jasmine-like scents that impart elegance and radiance to a wide array of perfumes and consumer products.[1][2]
This technical guide delineates the synthetic pathways from this compound to key jasmonate fragrance molecules. We will explore the critical chemical transformations, provide detailed experimental protocols, and discuss the causality behind the selection of specific reagents and reaction conditions. This document is intended for researchers and professionals in the fields of fragrance chemistry, organic synthesis, and drug development, offering a comprehensive resource for the practical application of this valuable precursor.
Synthetic Strategy: A Multi-Step Journey to Olfactory Excellence
The overarching synthetic strategy involves a series of core transformations to convert this compound into a versatile cyclopentanone intermediate, which is then further elaborated to the final fragrance molecules. The key stages of this synthesis are:
-
Oxidation: Conversion of the secondary alcohol in this compound to a ketone, yielding Ethyl 3-oxocyclopentanecarboxylate.
-
Chain Elongation: Introduction of an acetic acid moiety at the C-2 position of the cyclopentanone ring.
-
Side Chain Introduction: Alkylation at the C-2 position to introduce the characteristic pentenyl or pentynyl side chain of jasmonates.
-
Final Modifications: Subsequent chemical modifications, such as decarboxylation and stereoselective hydrogenation, to yield the target fragrance compounds.
Caption: Overall synthetic workflow from the starting material to the target fragrance.
Part 1: Synthesis of the Key Intermediate: Ethyl 3-oxocyclopentanecarboxylate
The pivotal first step is the oxidation of the hydroxyl group of this compound. The choice of oxidant is critical to ensure high yield and avoid side reactions. Several established methods are suitable for this transformation.
Protocol 1.1: Jones Oxidation
The Jones oxidation is a robust and cost-effective method for oxidizing secondary alcohols to ketones.[3][4][5] It utilizes chromic acid, generated in situ from chromium trioxide and sulfuric acid in acetone.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1187933-07-8 | 158.19 | 10.0 g (63.2 mmol) |
| Chromium trioxide (CrO₃) | 1333-82-0 | 99.99 | 7.6 g (76.0 mmol) |
| Sulfuric acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | 6.6 mL |
| Acetone | 67-64-1 | 58.08 | 150 mL |
| Isopropanol | 67-63-0 | 60.10 | ~10 mL |
| Diethyl ether | 60-29-7 | 74.12 | As needed |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed |
Procedure:
-
Prepare the Jones reagent by carefully dissolving chromium trioxide in water (25 mL) and then slowly adding concentrated sulfuric acid. Cool the mixture in an ice bath and then dilute with water to a final volume of 100 mL.
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound in 100 mL of acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the prepared Jones reagent dropwise from the dropping funnel, maintaining the internal temperature below 10 °C. The color of the solution will change from orange-red to green.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by the dropwise addition of isopropanol until the green color persists.
-
Filter the mixture through a pad of Celite® to remove the chromium salts, washing the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Add 100 mL of water to the residue and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield Ethyl 3-oxocyclopentanecarboxylate as a colorless oil.
Protocol 1.2: Swern Oxidation
The Swern oxidation is a milder alternative to chromium-based oxidants and is highly effective for the oxidation of secondary alcohols.[6][7][8] It utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 1187933-07-8 | 158.19 | 5.0 g (31.6 mmol) |
| Oxalyl chloride ((COCl)₂) | 79-37-8 | 126.93 | 3.4 mL (38.0 mmol) |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 5.4 mL (76.0 mmol) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 22.0 mL (158.0 mmol) |
| Dichloromethane (CH₂Cl₂), anhydrous | 75-09-2 | 84.93 | 200 mL |
Procedure:
-
In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (100 mL) and oxalyl chloride.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO in anhydrous dichloromethane (20 mL) dropwise, maintaining the internal temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound in anhydrous dichloromethane (30 mL) dropwise over 20 minutes, keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine dropwise, and after the addition is complete, allow the reaction mixture to warm to room temperature over 1 hour.
-
Add 100 mL of water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain Ethyl 3-oxocyclopentanecarboxylate.
Part 2: Synthesis of Methyl Jasmonate Precursors
With Ethyl 3-oxocyclopentanecarboxylate in hand, the next crucial step is the introduction of the acetic acid side chain. This is typically achieved through alkylation with an appropriate haloacetate.
Protocol 2.1: Alkylation with Methyl Bromoacetate
This procedure details the alkylation of the β-keto ester to introduce the carboxymethyl group, a key step towards the jasmonate skeleton.[7]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Ethyl 3-oxocyclopentanecarboxylate | 5400-79-3 | 156.18 | 5.0 g (32.0 mmol) |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | 1.4 g (35.2 mmol) |
| Methyl bromoacetate | 96-32-2 | 152.98 | 3.3 mL (35.2 mmol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 100 mL |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | As needed |
Procedure:
-
In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 3-oxocyclopentanecarboxylate in 20 mL of anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl bromoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, methyl 2-(1-ethoxycarbonyl-3-oxocyclopentyl)acetate, can be purified by column chromatography or used directly in the next step.
Part 3: Elaboration to Methyl Jasmonate
The final stages of the synthesis involve the introduction of the pentenyl side chain, followed by decarboxylation and hydrogenation to yield methyl jasmonate. This sequence is adapted from established procedures for jasmonate synthesis.[7]
Caption: Final steps in the synthesis of Methyl Jasmonate.
Protocol 3.1: Synthesis of Methyl Jasmonate
This protocol outlines the alkylation of the diester intermediate with (Z)-1-bromo-2-pentene, followed by decarboxylation to afford methyl jasmonate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 2-(1-ethoxycarbonyl-3-oxocyclopentyl)acetate | (Not available) | 228.25 | 5.0 g (21.9 mmol) |
| Sodium hydride (NaH), 60% dispersion in mineral oil | 7646-69-7 | 24.00 | 0.96 g (24.1 mmol) |
| (Z)-1-bromo-2-pentene | 31828-56-9 | 149.03 | 3.6 g (24.1 mmol) |
| Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL |
| Lithium chloride (LiCl) | 7447-41-8 | 42.39 | 1.85 g (43.8 mmol) |
| Water | 7732-18-5 | 18.02 | 0.8 mL |
| Palladium on carbon (Pd/C), 5% | 7440-05-3 | 106.42 | Catalytic amount |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 | 1 atm |
| Pyridine | 110-86-1 | 79.10 | As needed |
Procedure:
-
Alkylation:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous DMF.
-
Cool to 0 °C and add a solution of Methyl 2-(1-ethoxycarbonyl-3-oxocyclopentyl)acetate in DMF.
-
Stir for 30 minutes, then add (Z)-1-bromo-2-pentene.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up by quenching with water and extracting with diethyl ether. The crude product is used in the next step without further purification.
-
-
Decarboxylation (Krapcho conditions):
-
To the crude alkylated product, add lithium chloride, water, and DMSO.
-
Heat the mixture to 160-180 °C for several hours until TLC or GC-MS indicates the disappearance of the starting material.
-
Cool the reaction, add water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Hydrogenation (if starting from a pentynyl precursor):
-
If a pentynyl bromide was used in the alkylation step, the resulting alkyne needs to be selectively hydrogenated to the cis-alkene.
-
Dissolve the alkyne intermediate in pyridine and add Lindlar's catalyst (or 5% Pd/BaSO₄).
-
Hydrogenate the mixture at atmospheric pressure until the theoretical amount of hydrogen is consumed.
-
Filter off the catalyst and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the final crude product by flash column chromatography on silica gel to obtain Methyl Jasmonate.
-
Olfactory Properties of Target Fragrance Molecules
| Fragrance Molecule | CAS Number | Olfactory Description |
| Methyl Jasmonate | 39924-52-2 | A powerful and diffusive floral scent, reminiscent of jasmine, with sweet, fruity, and slightly spicy nuances. It provides a natural and radiant character to floral compositions.[1][9][10] |
| Hedione® (Methyl Dihydrojasmonate) | 24851-98-7 | A soft, radiant, and elegant floral note with a jasmine-like character, but less intense and sweeter than methyl jasmonate. It is known for its remarkable diffusive and blending properties.[2][11][12][13][14] |
| cis-Jasmone | 488-10-8 | A warm, floral, and spicy aroma, characteristic of natural jasmine absolute. It possesses a fruity and herbaceous undertone and is used to impart warmth and naturalness to floral fragrances.[3][4][5][6][15] |
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
| Chemical | Hazard Statements |
| This compound | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[16][17] |
| Chromium trioxide | May cause fire or explosion; strong oxidizer. Fatal if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Fatal if inhaled. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause genetic defects. May cause cancer. May damage fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long lasting effects. |
| Oxalyl chloride | Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water. |
| Dimethyl sulfoxide (DMSO) | Combustible liquid. |
| Methyl Jasmonate | Harmful if swallowed. Causes serious eye irritation. Harmful to aquatic life with long lasting effects. |
| Sodium Hydride | In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage. |
Conclusion
This compound stands out as a highly valuable and versatile starting material for the synthesis of commercially significant jasmonate-type fragrances. The synthetic routes outlined in this guide, proceeding through the key intermediate Ethyl 3-oxocyclopentanecarboxylate, offer a clear and reproducible pathway to these sought-after odorants. By carefully selecting the appropriate reagents and reaction conditions for each transformation, researchers can efficiently construct these complex molecules, contributing to the innovation and development of new fragrances. The protocols provided herein serve as a practical foundation for the synthesis of methyl jasmonate and related compounds, empowering scientists in their pursuit of novel and captivating scents.
References
- Jones, E. R. H. (1946). The Jones Oxidation.
- Eisenbraun, E. J. (1965).
- Kidwai, M., Bhardwaj, S., & Jain, A. (2014). A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. Journal of the Chinese Chemical Society, 61(5), 539-543.
-
Sciencemadness Wiki. (2019). Jones oxidation. Retrieved from [Link]
-
Consolidated Chemical. (n.d.). Hedione - Premium Quality Fragrance Compound. Retrieved from [Link]
- Demole, E., Lederer, E., & Mercier, D. (1962). Isolement et détermination de la structure du jasmonate de méthyle, constituant odorant principal de l'essence de jasmin. Helvetica Chimica Acta, 45(2), 675-685.
-
The Good Scents Company. (n.d.). (Z)-jasmone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enchanting Aroma of Jasmone Cis: Its Role in Modern Fragrance Creation. Retrieved from [Link]
-
The Perfumers Apprentice. (n.d.). Jasmone Cis. Retrieved from [Link]
-
metasci. (n.d.). Safety Data Sheet Methyl Jasmonate. Retrieved from [Link]
- Stevens, R. V., Chapman, K. T., & Weller, H. N. (1980). Convenient and inexpensive procedure for oxidation of secondary alcohols to ketones. The Journal of Organic Chemistry, 45(10), 2030-2032.
-
Chemistry LibreTexts. (2023). Swern oxidation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methyl jasmonate. Retrieved from [Link]
-
Common Conditions. (n.d.). Alcohol to Aldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-tris(acetyloxy)-1,1-dihydro-. Retrieved from [Link]
-
Perfumer's Apprentice. (2022). Methyl Dihydro Jasmonate HC 10009 - SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Forbes. (2024). The Secret Essence: How Hedione Transforms Your Favorite Scents Into Art. Retrieved from [Link]
-
Notino. (2024). Hedione: a Fragrance of Attraction and Desire. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methyl jasmonate. Retrieved from [Link]
-
University of Bristol. (2001). Methyl Jasmonate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.
-
L.S.College, Muzaffarpur. (2020). Oxidation of secondary alcohols to ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl 3-oxocyclopentanecarboxylate. Retrieved from [Link]
-
University of Bristol. (2001). Methyl Jasmonate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxocyclopentanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl jasmonate. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Methyl jasmonate. Retrieved from [Link]
- Acree, T. E., Nishida, R., & Fukami, H. (1985). Odor thresholds of the stereoisomers of methyl jasmonate. Journal of Agricultural and Food Chemistry, 33(3), 425-427.
- Google Patents. (n.d.). CN101302157B - The preparation method of 3-oxo-2-pentyl cyclopentenyl acetate methyl ester.
-
PubChem. (n.d.). Methyl 2-(3-Oxo-2-((E)-Pent-2-Enyl)Cyclopentyl)Acetate. Retrieved from [Link]
Sources
- 1. CN105315156A - Synthesis method for 2-methylcyclohexyl acetate - Google Patents [patents.google.com]
- 2. Synthesis of Analogues of Methyl Jasmonate using the Formation of Cyclopentenones from Alkyne(hexacarbonyl)dicobalt Complexes - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. fraterworks.com [fraterworks.com]
- 4. (Z)-jasmone, 488-10-8 [thegoodscentscompany.com]
- 5. Perfumers Apprentice - Jasmone Cis [shop.perfumersapprentice.com]
- 6. perfumersworld.com [perfumersworld.com]
- 7. US4014919A - Process for preparing methyl jasmonate and related compounds - Google Patents [patents.google.com]
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- 10. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1 H-indol-3-yl]-but-2-enoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethyl 2-methyl-3-oxocyclopentane-1-carboxylate | C9H14O3 | CID 550243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. library2.smu.ca [library2.smu.ca]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-hydroxycyclopentanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve reaction yields and address common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure you can navigate this synthesis with confidence.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves the intramolecular cyclization of a diester, such as diethyl adipate, via the Dieckmann condensation to form a cyclic β-keto ester. The second step is the selective reduction of the ketone functionality to yield the desired secondary alcohol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, categorized by reaction step.
Step 1: Dieckmann Condensation (Cyclization)
Q1: My Dieckmann condensation yield is extremely low or the reaction failed completely. What are the most likely causes?
A1: Low or no yield in a Dieckmann condensation is a common issue that almost always points to problems with the reaction conditions, specifically the base or the presence of water.[1]
-
Causality: The reaction is an equilibrium process that is driven to completion by the deprotonation of the resulting β-keto ester product.[1][2] This final deprotonation requires a full equivalent of a strong base. If the base is inactive, used in insufficient amounts, or quenched by moisture, the reaction cannot proceed effectively.
-
Troubleshooting Protocol:
-
Verify Base Activity: Use a fresh bottle of your base (e.g., sodium ethoxide, sodium hydride). If using NaH, ensure it has been properly stored and wash it with anhydrous hexanes to remove protective mineral oil before use.[2]
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents must be anhydrous grade and preferably distilled from a suitable drying agent. Water will rapidly quench strong bases and the reactive enolate intermediate.[1][2]
-
Check Base Stoichiometry: A full equivalent of base is required to drive the equilibrium forward. Using catalytic amounts is insufficient.[1]
-
Monitor Reaction Progress: Track the consumption of the starting diester using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, it may indicate a problem with the reagents. Extend the reaction time if necessary.[2]
-
Consider Temperature: The reaction often requires heating (reflux) to proceed at a reasonable rate, especially when using alkoxides like sodium ethoxide.[1][2]
-
Q2: I'm observing significant side product formation. How can I identify and prevent these impurities?
A2: Side reactions in the Dieckmann condensation typically arise from interactions with the base, solvent, or trace amounts of water.
-
Causality & Prevention: The primary side reactions are transesterification, intermolecular condensation, and hydrolysis. Each has a distinct cause and a specific preventative measure.
| Side Product/Issue | Cause | Prevention Strategy |
| Transesterification | Using an alkoxide base that does not match the alkyl group of the ester (e.g., sodium methoxide with an ethyl ester).[2][3] | Always match the alkoxide to the ester (e.g., sodium ethoxide for ethyl esters). Alternatively, use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[2][3] |
| Polymeric Byproducts | Intermolecular Claisen condensation competes with the desired intramolecular reaction, often at high substrate concentrations.[3] | Employ high-dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the diester to the reaction mixture containing the base. |
| Product Hydrolysis | Presence of water during the reaction or, more commonly, during the acidic workup can hydrolyze the ester product.[2] | Maintain strictly anhydrous conditions throughout the reaction. During workup, ensure the mixture is sufficiently cooled before quenching and minimize contact time with the aqueous acid. |
Q3: How do I select the optimal base and solvent system for my Dieckmann condensation?
A3: The choice of base and solvent is critical and interdependent. The goal is to select a system that efficiently forms the enolate while minimizing side reactions.
-
Expertise & Logic: Strong, non-nucleophilic bases in aprotic solvents (like NaH in THF) offer high reactivity and avoid transesterification. The classic system of sodium ethoxide in ethanol is effective but requires matching the alkoxide to the ester.[3][4] Polar aprotic solvents like THF or DMF can enhance the stability and reactivity of the enolate.[2][4]
Step 2: Selective Ketone Reduction
Q4: The reduction of my β-keto ester with Sodium Borohydride (NaBH₄) is slow or incomplete. What's wrong?
A4: While Sodium Borohydride (NaBH₄) is an excellent reagent for reducing ketones, its effectiveness can be hampered by reagent quality or suboptimal conditions. It is important to note that NaBH₄ is generally used to reduce the ketone without affecting the less reactive ester group.[5][6]
-
Causality: NaBH₄ reduces aldehydes and ketones efficiently but is typically unreactive towards esters under mild conditions.[5][7] The reaction requires a protic solvent (like methanol or ethanol) to protonate the intermediate alkoxide.[8] Incomplete reduction of the ketone is usually due to degradation of the NaBH₄ or insufficient equivalents.
-
Troubleshooting Protocol:
-
Use Fresh Reagent: NaBH₄ can degrade upon exposure to moisture. Use reagent from a freshly opened container.
-
Ensure Sufficient Equivalents: While the stoichiometry is 4:1 (hydride:boron), some hydride may be consumed by reaction with the solvent.[7] Using 1.0-1.5 molar equivalents of NaBH₄ is a common practice to ensure complete reduction of the ketone.
-
Check Solvent: The reduction works best in protic solvents like ethanol or methanol. Ensure your solvent is appropriate.
-
Monitor the Reaction: Follow the disappearance of the starting ketone by TLC. If the reaction is sluggish at 0 °C, allow it to warm to room temperature.
-
Q5: My ester group is being reduced! How do I prevent this over-reduction and isolate the desired hydroxy-ester?
A5: Observing reduction of the ester group to a diol indicates that the reaction conditions are too harsh for the desired selective transformation.
-
Causality: While NaBH₄ is chemoselective, this selectivity is not absolute. Under forcing conditions—such as high temperatures, prolonged reaction times, or a large excess of NaBH₄—it can begin to reduce esters.[6][8]
-
Protocol for Maximizing Selectivity:
-
Control Stoichiometry: Use the minimum amount of NaBH₄ required for full conversion of the ketone (typically 1.0-1.5 equivalents). Add the reagent portion-wise to maintain control.
-
Maintain Low Temperature: Perform the reaction at 0 °C or below and only warm to room temperature if necessary. This dramatically favors the reduction of the more reactive ketone over the ester.
-
Minimize Reaction Time: As soon as TLC analysis indicates the starting ketone is consumed, proceed with the workup to prevent slow over-reduction of the ester.
-
Consider the Luche Reduction: For substrates particularly prone to over-reduction, using CeCl₃ with NaBH₄ (the Luche Reduction) can significantly enhance the chemoselectivity for the ketone by making the carbonyl carbon more electrophilic.[5]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism for the Dieckmann Condensation?
A1: The Dieckmann condensation is an intramolecular Claisen condensation.[9][10] The mechanism proceeds in five key steps, starting with base-mediated enolate formation and ending with an acidic workup to yield the final β-keto ester.[2][4][11]
FAQ 2: Why is NaBH₄ preferred over Lithium Aluminum Hydride (LiAlH₄) for the reduction step?
A2: The choice of reducing agent is dictated by the need for chemoselectivity. LiAlH₄ is a significantly more powerful reducing agent than NaBH₄.[12] It will rapidly reduce both the ketone and the ester functional groups, leading to the formation of a diol, which is not the desired product. NaBH₄ is milder and, under controlled conditions, selectively reduces the ketone while leaving the ester intact.[5][6]
FAQ 3: What is a reliable workup procedure for the Dieckmann condensation?
A3: A proper workup is crucial for isolating the product in good yield and purity.
-
Cooling: After the reaction is complete, cool the mixture in an ice bath to control the subsequent quench.
-
Quenching & Acidification: Slowly and carefully add a dilute acid (e.g., 1 M HCl) to the cooled reaction mixture until it is acidic (pH ~5-6).[2] This neutralizes the remaining base and protonates the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate (2-3 times).[1]
-
Washing: Combine the organic extracts and wash them with brine to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
FAQ 4: How should I purify the final product, this compound?
A4: The primary method for purifying the final product is typically vacuum distillation, as it is effective for separating liquid products with different boiling points. For high-purity applications or for removing close-boiling impurities, silica gel column chromatography is a suitable alternative. The choice depends on the scale of the reaction and the required purity of the final compound.
References
- Benchchem. Dieckmann Condensation Technical Support Center: Solvent Effects.
- Benchchem. improving yield of Dieckmann condensation for Ethyl 2-oxocyclopentanecarboxylate.
- Benchchem. Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condensation Yield.
- Cambridge University Press. Dieckmann Reaction.
- Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization.
- Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Alfa Chemistry. Dieckmann Condensation.
- ResearchGate. Why some esters can be reduced by sodium borohydride?
- Wikipedia. Dieckmann condensation.
- Organic Chemistry Portal. Dieckmann Condensation.
- Reddit. Why can borohydride reduce aldehydes and ketones but not carboxylic acids and esters?
- YouTube. NaBH4 & LiAlH4 Reductions (IOC 23).
- Quora. Why doesn't NaBH4 reduce ester but reduce acyl chloride?
- Organic Syntheses. Cyclohexaneacetic acid, 1-hydroxy, ethyl ester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Dieckmann Condensation [organic-chemistry.org]
- 11. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
Technical Support Center: Synthesis of Ethyl 3-hydroxycyclopentanecarboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges and side reactions encountered during the synthesis of this valuable cyclopentane derivative. Our focus will be on providing practical, mechanistically grounded solutions to troubleshoot your experiments effectively.
The primary and most established route to this compound involves the intramolecular Dieckmann condensation of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, followed by reduction of the ketone. This guide will primarily focus on troubleshooting this widely used pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Yield of Ethyl 2-oxocyclopentanecarboxylate in Dieckmann Condensation
Question: I am performing the Dieckmann condensation of diethyl adipate using sodium ethoxide in ethanol, but my yield of the desired β-keto ester is consistently low. What could be the issue?
Answer: A low yield in the Dieckmann condensation can stem from several factors, primarily related to reaction equilibrium, side reactions, and procedural setup.
Probable Causes & Solutions:
-
Reversible Reaction Equilibrium: The Dieckmann condensation is a reversible reaction.[1][2][3] To drive the equilibrium towards the product, the resulting β-keto ester, which is more acidic than the starting alcohol (ethanol), is deprotonated by the ethoxide base. This forms a resonance-stabilized enolate. It is crucial to use at least one full equivalent of base to ensure this deprotonation occurs and shifts the equilibrium. A subsequent acidic workup is then required to protonate this enolate and isolate the final product.[4]
-
Solution: Ensure you are using a stoichiometric amount of a strong base like sodium ethoxide. Using a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene can also be beneficial, as it avoids the reversible transesterification issues and drives the initial deprotonation more effectively.[3]
-
-
Intermolecular Claisen Condensation: If the concentration of diethyl adipate is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to polymeric byproducts.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the diethyl adipate to the base solution over an extended period. This maintains a low concentration of the starting material, favoring the intramolecular pathway.
-
-
Hydrolysis of Ester: The presence of water in your reaction can lead to the saponification (hydrolysis) of both the starting material and the product, especially under basic conditions.
-
Solution: Ensure all your reagents and glassware are scrupulously dry. Use anhydrous solvents and freshly prepared or properly stored sodium ethoxide. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
-
Solvent-Free Conditions: For some applications, a solvent-free approach may increase efficiency. Research has shown that the Dieckmann condensation of diethyl adipate can proceed effectively without a solvent, with the product being directly distilled from the reaction mixture.[5]
Visualizing the Dieckmann Condensation and a Key Side Reaction:
Caption: Troubleshooting the Dieckmann Condensation.
Issue 2: Incomplete Reduction of Ethyl 2-oxocyclopentanecarboxylate
Question: I have successfully synthesized the β-keto ester, but the subsequent reduction to this compound is sluggish and incomplete. I am using sodium borohydride (NaBH₄) in ethanol.
Answer: Incomplete reduction is a common issue and can be influenced by the reducing agent, solvent, temperature, and the presence of interfering functional groups.
Probable Causes & Solutions:
-
Insufficient Reducing Agent: Sodium borohydride is a relatively mild reducing agent. While it is generally effective for reducing ketones, you may need to use a larger excess to ensure the reaction goes to completion, especially if some of the reagent has decomposed due to reaction with the protic solvent.
-
Solution: Increase the molar equivalents of NaBH₄. Typically, 1.5 to 2 equivalents are sufficient. Monitor the reaction by TLC to track the disappearance of the starting material.
-
-
Reaction Temperature: Reductions with NaBH₄ are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity. However, if the reaction is sluggish, allowing it to slowly warm to room temperature may be necessary.
-
Solution: Start the reaction at 0 °C and then allow it to warm to room temperature, monitoring its progress. Gentle heating may be required in some cases, but be cautious of potential side reactions.
-
-
Choice of Reducing Agent: For a more potent reduction, other reagents can be considered.
-
Solution: Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent but will also reduce the ester functionality. If you wish to selectively reduce the ketone, NaBH₄ is appropriate. For a more robust ketone reduction without affecting the ester, catalytic hydrogenation (e.g., H₂, Pd/C) could be an alternative, although this may require specialized equipment.
-
Issue 3: Formation of Impurities During Purification
Question: After my reduction and workup, I am having difficulty purifying the final product, this compound, by distillation. I seem to be getting decomposition or the formation of new impurities.
Answer: The purification of β-hydroxy esters can be challenging due to their potential for dehydration, especially at elevated temperatures.
Probable Causes & Solutions:
-
Thermal Decomposition/Dehydration: Heating the β-hydroxy ester, particularly in the presence of acidic or basic traces, can lead to the elimination of water to form an unsaturated ester (ethyl cyclopent-2-enecarboxylate).
-
Solution: Use vacuum distillation to lower the boiling point of the product and minimize thermal stress. Ensure that the workup procedure effectively removes all acidic or basic residues. A final wash with a saturated sodium bicarbonate solution (if the workup was acidic) or dilute HCl (if the workup was basic), followed by a brine wash, can be beneficial.
-
-
Residual Reagents: Impurities from previous steps can co-distill or interfere with the purification.
-
Solution: Ensure the product is thoroughly washed and dried before distillation. Column chromatography on silica gel can be an effective alternative to distillation for achieving high purity, although it is less scalable.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material than diethyl adipate? A1: Yes, other adipic acid diesters can be used (e.g., dimethyl adipate), which would result in the corresponding methyl ester product. The choice of ester depends on the desired final product and the reaction conditions. For example, using tert-butyl esters might be advantageous if a subsequent acid-catalyzed hydrolysis to the carboxylic acid is planned, as tert-butyl esters are readily cleaved under milder acidic conditions.
Q2: What is the role of the acidic workup in the Dieckmann condensation? A2: The acidic workup is a critical step.[4] The immediate product of the cyclization in the presence of a strong base is the enolate of the β-keto ester. This enolate is stable and must be protonated by the addition of acid (e.g., HCl, H₂SO₄) to yield the neutral ethyl 2-oxocyclopentanecarboxylate. Without this step, you would not isolate the desired product.
Q3: Are there alternative synthetic routes to this compound? A3: While the Dieckmann condensation route is common, other methods exist. For instance, enzymatic routes are being explored for stereoselective syntheses of related hydroxy esters.[6] Additionally, functionalized cyclic carbonates can be synthesized through alternative pathways involving organic carboxylate salts.[7] These methods can offer advantages in terms of stereocontrol or functional group tolerance.
Experimental Protocol: Synthesis via Dieckmann Condensation and Reduction
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Part A: Dieckmann Condensation of Diethyl Adipate
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Reaction: Heat the mixture to reflux. Slowly add diethyl adipate (1.0 eq) via the dropping funnel over 1-2 hours.
-
Reflux: Continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the base and protonate the enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-oxocyclopentanecarboxylate.
Part B: Reduction to this compound
-
Setup: In a clean, dry flask, dissolve the crude ethyl 2-oxocyclopentanecarboxylate from Part A in ethanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of acetone, followed by dilute hydrochloric acid.
-
Extraction and Purification: Concentrate the mixture to remove most of the ethanol, then extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation.
Visualizing the Synthetic Workflow:
Caption: Workflow for the synthesis of this compound.
Quantitative Data Summary
| Parameter | Dieckmann Condensation | NaBH₄ Reduction |
| Typical Yield | 65-80% | 85-95% |
| Key Reagents | Sodium Ethoxide, Diethyl Adipate | Sodium Borohydride |
| Solvent | Ethanol, Toluene, or THF | Ethanol, Methanol |
| Temperature | Reflux | 0 °C to Room Temp. |
| Purity Check | TLC, GC-MS, ¹H NMR | TLC, GC-MS, ¹H NMR, IR |
References
- Illustrated Glossary of Organic Chemistry - Dieckmann condens
- Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep in Pearson+
- Dieckmann Condens
- Dieckmann Condens
- Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Synthetic routes to cyclopentanecarboxylic acid derivatives - Google P
- ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYL
- An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)
- Organic carboxylate salt-enabled alternative synthetic routes for bio-functional cyclic carbonates and aliphatic polycarbonates - Polymer Chemistry (RSC Publishing).
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- 4. jk-sci.com [jk-sci.com]
- 5. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Purification of Ethyl 3-hydroxycyclopentanecarboxylate by Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 3-hydroxycyclopentanecarboxylate. It is designed as a central resource for troubleshooting common issues and answering frequently asked questions encountered during column chromatography procedures. Our approach is rooted in explaining the causality behind experimental choices to empower users with a robust, self-validating purification system.
Understanding the Analyte: this compound
This compound is a moderately polar compound due to the presence of both a hydroxyl (-OH) group and an ester (-O-C=O) group.[1] This dual functionality is key to its purification, allowing for effective separation from non-polar and highly polar impurities via normal-phase column chromatography.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.19 g/mol | [2][3] |
| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate | [2] |
| Appearance | Varies; often an oil | N/A |
| Polarity | Moderately Polar | [1] |
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues that may arise during the purification process. Each problem is analyzed from cause to solution, providing actionable advice.
Issue 1: Poor Separation or Co-elution with Impurities
Q: My target compound is eluting with an impurity. My TLC plate showed separation, but the column is not resolving the spots. What's wrong?
A: This is a common issue that can stem from several factors, primarily related to mobile phase selection and column conditions.
-
Underlying Cause & Scientific Rationale:
-
Inadequate Mobile Phase Selectivity: While your Thin Layer Chromatography (TLC) solvent system showed separation, the resolution might not be sufficient for the larger scale and different dynamics of a column. The ability of a chromatographic system to distinguish between compounds is known as selectivity.[4] Sometimes, simply adjusting the polarity (the ratio of solvents) is not enough. The specific intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds, the stationary phase, and the different solvents in your mobile phase govern the separation.[5]
-
Column Overloading: Loading too much crude sample onto the column can cause bands to broaden significantly, leading to overlap and poor separation.[6]
-
Poorly Packed Column: An inefficiently packed column with channels or cracks will lead to a non-uniform solvent front, causing bands to become distorted and merge.
-
-
Solutions & Protocols:
-
Re-optimize the Mobile Phase:
-
Goal: Aim for a retention factor (Rf) of 0.2-0.4 for this compound on your TLC plate. This Rf range typically provides the best balance for effective separation on a silica column.[1]
-
Action: If you are using a standard Hexane/Ethyl Acetate system, try adjusting the ratio in small increments.[7]
-
Expert Tip: If polarity adjustment fails, change the solvent selectivity. Substitute one of the solvents with another from a different selectivity group.[5] For example, replace Ethyl Acetate with Dichloromethane. This alters the nature of the interactions and can dramatically change the elution order and separation.[6]
-
-
Reduce the Sample Load: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel for good resolution.[8]
-
Ensure Proper Column Packing: Use the slurry packing method to create a homogenous, well-settled stationary phase bed. This minimizes the risk of air bubbles and channeling.[9][10]
-
Issue 2: Product Tailing or Streaking
Q: The spot for my product on the TLC and the elution band from the column are streaked or "tailing." How can I get sharp, well-defined peaks?
A: Peak tailing is often a sign of undesirable secondary interactions between your compound and the stationary phase, or issues with the sample application and mobile phase.[11]
-
Underlying Cause & Scientific Rationale:
-
Strong Analyte-Stationary Phase Interaction: The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with polar functional groups like the hydroxyl group on your molecule. This can lead to slow desorption and cause the elution band to tail.[12]
-
Sample Overload: As with poor separation, overloading the column can saturate the stationary phase at the point of injection, leading to tailing peaks.[11]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (more polar) than the mobile phase, it can disrupt the initial equilibrium at the top of the column and cause band distortion.
-
-
Solutions & Protocols:
-
Modify the Stationary or Mobile Phase:
-
Deactivate Silica: For compounds sensitive to the acidity of silica, you can use deactivated silica gel. A common lab practice is to add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize the acidic sites, although this is more critical for basic compounds.[1]
-
Alternative Stationary Phase: In cases of severe degradation or irreversible binding, switching to a less acidic stationary phase like alumina might be necessary.[4][13]
-
-
Proper Sample Loading:
-
Dilute the Sample: Ensure your sample is not too concentrated when spotting the TLC or loading the column.[14]
-
Dry Loading: If your compound is poorly soluble in the starting mobile phase, use the "dry loading" method. Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[15] This ensures the sample is introduced as a fine, even band.
-
-
Issue 3: Low or No Product Recovery
Q: I've run the entire gradient, but I can't seem to recover my compound. Where did it go?
A: This frustrating situation usually points to one of two possibilities: your compound is either irreversibly adsorbed onto the column or it eluted much faster than anticipated.
-
Underlying Cause & Scientific Rationale:
-
Irreversible Adsorption/Decomposition: The compound may be unstable on the acidic silica gel, leading to decomposition.[16] Alternatively, it could be so polar that it binds irreversibly to the stationary phase under the chosen mobile phase conditions.
-
Unexpectedly Early Elution: The initial mobile phase conditions chosen might have been too polar, causing your moderately polar compound to elute very quickly, possibly in the first few fractions with the solvent front.[16]
-
-
Solutions & Protocols:
-
Check for Stability: Before running a large-scale column, perform a stability test. Dissolve a small amount of your crude product, spot it on a TLC plate, and let it sit for an hour. Then, develop the plate. If you see new spots or a significant decrease in the product spot, your compound is likely degrading on the silica.[16]
-
Analyze All Fractions: Always check the very first fractions collected, even those that appear to be only the solvent front, using TLC. Your compound may have eluted much faster than expected.[16]
-
Use a More Aggressive Mobile Phase: If you suspect your compound is still on the column, try flushing the column with a much more polar solvent system (e.g., 10% Methanol in Dichloromethane) to dislodge highly retained compounds.[16][17]
-
Consider Reversed-Phase Chromatography: If your compound is proving too polar for reliable purification on silica (normal-phase), reversed-phase chromatography (using a non-polar stationary phase like C18 and a polar mobile phase) may be a more suitable alternative.[13]
-
Experimental Workflows & Protocols
Protocol 1: TLC Method Development for Optimal Separation
-
Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.5 mL) of a volatile solvent like ethyl acetate or dichloromethane.[14]
-
Select Solvents: Start with a common solvent system for moderately polar compounds, such as Hexane/Ethyl Acetate.[1]
-
Spot the Plate: Use a microcapillary tube to spot a small amount of the dissolved sample onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline.[7]
-
Analyze: After the solvent front has moved up the plate, remove it, mark the solvent front, and visualize the spots (e.g., using a UV lamp or an iodine chamber).
-
Optimize: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.4, and is well-separated from major impurities.[1][14]
Protocol 2: Slurry Packing a Silica Gel Column
-
Prepare the Column: Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (1-2 cm).[10][18]
-
Make the Slurry: In a beaker, mix the required amount of silica gel (typically 25-50g of silica per 1g of crude mixture) with your initial, least polar mobile phase until a consistent, pourable slurry is formed.[9][18]
-
Pack the Column: Pour the slurry into the column. Use additional solvent to rinse all the silica into the column.[10]
-
Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and encourage uniform packing.[9][10] Open the stopcock to drain some solvent, which helps compact the silica bed. Crucially, never let the solvent level drop below the top of the silica bed. [10]
-
Add Protective Layer: Once the silica has settled, add a final thin layer of sand on top to prevent the bed from being disturbed during sample and solvent addition.[18]
Visualization of Workflow & Troubleshooting
Frequently Asked Questions (FAQs)
Q1: Should I use isocratic or gradient elution for this purification? A1: For separating a reaction mixture with components of varying polarities, gradient elution is generally superior.[19] You can start with a low polarity mobile phase (e.g., 5-10% Ethyl Acetate in Hexane) to elute non-polar impurities, and then gradually increase the polarity to elute your moderately polar product, followed by any highly polar byproducts.[20] This approach sharpens peaks, reduces analysis time, and improves separation for complex mixtures.[19][21][22] Isocratic elution (using a constant solvent composition) is simpler but is best suited for separating compounds with very similar polarities.[20][23]
Q2: How much silica gel and solvent will I need? A2: A general guideline for the amount of stationary phase is a 25:1 to 50:1 ratio of silica gel to crude product by weight . For example, for 1 gram of crude material, you would use 25 to 50 grams of silica gel. The total solvent volume required is highly variable but expect to use several column volumes (the volume of the empty part of the column occupied by the silica). Prepare an adequate stock of both your "weak" (e.g., Hexane) and "strong" (e.g., Ethyl Acetate) solvents before you begin.
Q3: How do I detect my colorless compound in the collected fractions? A3: Since this compound is likely colorless, you will need an indirect method for detection. The most common method is Thin Layer Chromatography (TLC) . Periodically, you will spot small aliquots from your collected fractions onto a TLC plate. By developing the plate and visualizing it (e.g., under a UV lamp if the compound is UV-active, or by staining with potassium permanganate or another suitable stain), you can identify which fractions contain your pure product.
Q4: What is the difference between "flash" chromatography and gravity chromatography? A4: The primary difference is the use of pressure. In traditional gravity chromatography , the solvent moves through the column under the force of gravity alone, which can be a slow process. In flash column chromatography , positive pressure (from compressed air or nitrogen) is applied to the top of the column to force the solvent through the stationary phase much more quickly.[18][24] This results in faster separations and often better resolution due to reduced diffusion of the compound bands. For most lab-scale purifications, flash chromatography is the preferred method.
References
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Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Quora. (2021, January 8). How to pack your column in column chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. Retrieved from [Link]
- Anonymous. (n.d.). HPLC Troubleshooting Guide.
-
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
- BenchChem. (2025).
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Agilent. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
- Anonymous. (n.d.).
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. Retrieved from [Link]
- BenchChem. (2025).
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Quora. (2020, February 11). What is isocratic and gradient elution in HPLC? What are the advantages and disadvantages of each elution?. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). ethyl 3-hydroxy-1-methyl-2-oxo-3-cyclopentene-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Optimising mobile phase composition, its flow-rate and column temperature in HPLC using taboo search. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1S,3R)-ethyl 3-hydroxycyclopentanecarboxylate. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate. PubChem. Retrieved from [Link]
-
Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]
-
Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved from [Link]
- Buchi.com. (n.d.).
-
Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]
- BenchChem. (2025).
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
- BenchChem. (2025).
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Hawach Scientific. (2025, February 11). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-hydroxycyclopentanecarboxylate. PubChem. Retrieved from [Link]
- Anonymous. (n.d.). 5.
-
Biotage. (2023, February 2). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]
-
JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS 21835-01-8).
-
YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Hawach Scientific. (2023, August 2). Common Problems and Solutions of HPLC Columns. Retrieved from [Link]
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Technical Support Center: Purification of Ethyl 3-hydroxycyclopentanecarboxylate
Welcome to the technical support center for the purification of Ethyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this versatile building block in high purity. Here, we move beyond simple step-by-step instructions to explain the underlying chemical principles, helping you to diagnose and resolve common purification challenges.
Understanding the Source of Impurities: A Synthetic Overview
To effectively troubleshoot the purification of this compound, it is crucial to understand its synthesis, as the impurities present are often remnants of starting materials, byproducts, or incompletely reacted intermediates. A common and efficient route involves a two-step process:
-
Dieckmann Condensation: Diethyl adipate undergoes an intramolecular Claisen condensation in the presence of a base, such as sodium ethoxide, to form the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.[1][2][3]
-
Reduction: The ketone of ethyl 2-oxocyclopentanecarboxylate is then selectively reduced to the corresponding alcohol, yielding this compound.
This synthetic pathway is illustrated below:
Caption: Synthetic route to this compound.
This process can introduce a variety of impurities that need to be addressed during purification.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
FAQ 1: My crude product is a brown oil. What is causing the color and how can I remove it?
Answer: The brown coloration in your crude product is likely due to high molecular weight, polymeric byproducts from the Dieckmann condensation or degradation of the β-keto ester intermediate, especially if exposed to high temperatures or acidic/basic conditions for extended periods.
Troubleshooting Steps:
-
Initial Work-up: Ensure the reaction is properly quenched and neutralized before solvent removal. Washing the organic layer with a mild acidic solution (e.g., dilute HCl) followed by brine can help remove some basic impurities that may contribute to color.
-
Activated Carbon Treatment: For persistent color, you can try treating a solution of your crude product (e.g., in ethyl acetate or ethanol) with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon. Be aware that this can lead to some loss of your desired product.
-
Purification: Flash column chromatography is generally effective at removing colored impurities. If the color persists even after chromatography, consider distillation under reduced pressure.
FAQ 2: I see multiple spots on my TLC plate after the reduction step. What are they and how do I separate them?
Answer: Multiple spots on your TLC plate indicate the presence of several compounds. Based on the synthetic route, these are likely to be:
-
Starting Material: Unreacted ethyl 2-oxocyclopentanecarboxylate.
-
Product: The desired this compound.
-
Byproducts: Potentially the dehydrated product, ethyl cyclopent-2-ene-1-carboxylate, or over-reduced diol species.
Troubleshooting and Separation Strategy: Flash Column Chromatography
Flash column chromatography is the method of choice for separating these components.
Key Parameters for Flash Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | A gradient from low to high polarity provides the best separation. Start with a low concentration of ethyl acetate (e.g., 5-10%) to elute non-polar impurities, and gradually increase the polarity to elute your product. A common starting point for developing the gradient is a solvent system that gives your product an Rf of ~0.3 on a TLC plate.[4][5] |
| Sample Loading | Dry Loading | Dissolving the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol), adsorbing it onto a small amount of silica gel, and then loading the dried silica onto the column often provides better resolution than direct liquid injection. |
Step-by-Step Flash Chromatography Protocol:
-
TLC Analysis: Develop a TLC solvent system that gives good separation between your product and the major impurities. A good starting point is 30% ethyl acetate in hexanes.
-
Column Packing: Pack a glass column with silica gel in your initial, low-polarity solvent mixture.
-
Sample Loading: Prepare your sample for dry loading as described above.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the percentage of ethyl acetate in your mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Workflow for flash chromatography purification.
FAQ 3: My product appears pure by TLC, but my NMR spectrum shows minor impurities. What could they be and is distillation a good option?
Answer: Even if your product appears as a single spot on TLC, it may contain impurities with similar polarities that co-elute. Common culprits include diastereomers of the product (if stereocenters are present and the synthesis is not stereospecific) or structurally similar byproducts.
Vacuum distillation is an excellent method for removing impurities with different boiling points. Given that this compound has a relatively high boiling point (230.8 °C at atmospheric pressure), distillation must be performed under reduced pressure to prevent decomposition.[6]
Troubleshooting and Protocol for Vacuum Distillation:
When to Use Vacuum Distillation:
-
After chromatography to remove any residual solvent or closely eluting impurities.
-
For large-scale purifications where chromatography is not practical.
-
If your product is contaminated with non-volatile impurities (they will remain in the distillation flask).
Step-by-Step Vacuum Distillation Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. A short path distillation head is often preferred to minimize product loss.
-
Drying: Ensure your crude product is thoroughly dry. Any residual water will interfere with the distillation.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature at your recorded pressure. Use a nomograph to estimate the boiling point at your system's pressure.
-
Purity Check: Analyze the distilled product by GC-MS or NMR to confirm its purity.
Caption: Workflow for vacuum distillation.
FAQ 4: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques is recommended to confirm the purity and structure of your this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess purity. A pure sample should show a single major peak in the gas chromatogram. The mass spectrum will provide the molecular weight and fragmentation pattern, which can be compared to literature values or a reference standard.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your compound. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.
-
Infrared (IR) Spectroscopy: An IR spectrum should show characteristic absorptions for the hydroxyl group (a broad peak around 3400 cm-1) and the ester carbonyl group (a strong peak around 1730 cm-1).
Summary of Potential Impurities and Their Removal
| Impurity | Source | Recommended Removal Method |
| Diethyl Adipate | Unreacted starting material | Flash Chromatography |
| Ethyl 2-oxocyclopentanecarboxylate | Incomplete reduction | Flash Chromatography |
| Ethyl cyclopent-2-ene-1-carboxylate | Dehydration byproduct | Flash Chromatography, Vacuum Distillation |
| Polymeric materials | Side reactions in Dieckmann | Flash Chromatography, Distillation |
| Solvents (Ethanol, Ethyl Acetate, Hexanes) | Work-up and purification | Vacuum Distillation, High Vacuum |
References
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]
-
SpectraBase. (n.d.). ETHYL-3-HYDROXY-3-METHYL-5-OXO-2-PROPYLCYCLOPENT-1-ENECARBOXYLATE;MINOR-ISOMER. Retrieved from [Link]
-
Filo. (2025, May 30). Suggest syntheses of the following molecules by Claisen or Dieckmann condensations. Retrieved from [Link]
-
Wikipedia. (2023, January 22). Dieckmann condensation. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Blogspot. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
- Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid.
-
CSSB. (n.d.). Ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
YouTube. (2021, May 17). Vacuum Distillation. Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Organic Syntheses. (n.d.). Cyclopentanone, 3-(1-octenyl)-, (E)-.
-
PubChemLite. (n.d.). Ethyl 3-oxocyclopentanecarboxylate (C8H12O3). Retrieved from [Link]
- Organic Syntheses. (n.d.). Carbazic acid, ethyl ester.
-
PubChem. (n.d.). Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxocyclopentanecarboxylate. Retrieved from [Link]
-
LECO. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Retrieved from [Link]
-
Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved from [Link]
Sources
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- 5. chem.rochester.edu [chem.rochester.edu]
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- 7. gcms.cz [gcms.cz]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Troubleshooting low conversion in Ethyl 3-hydroxycyclopentanecarboxylate reactions
Welcome to the Technical Support Center for the synthesis of Ethyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively.
The synthesis of this compound is typically approached in two key stages:
-
Ring Formation: An intramolecular Dieckmann condensation to form the five-membered cyclopentanone ring, yielding a β-keto ester intermediate. The classic starting material, diethyl adipate, yields ethyl 2-oxocyclopentanecarboxylate.
-
Ketone Reduction: A subsequent reduction of the keto group to a hydroxyl group. To obtain the target molecule, Ethyl 3 -hydroxycyclopentanecarboxylate, the precursor required for this step is Ethyl 3 -oxocyclopentanecarboxylate[1][2].
This guide is structured to address potential low-conversion issues in both of these critical stages.
Part 1: Troubleshooting the Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen reaction that forms a cyclic β-keto ester from a diester[3][4]. Low conversion in this step is a frequent issue and often traces back to the reaction equilibrium or the integrity of the reagents.
Frequently Asked Questions (FAQs) - Dieckmann Condensation
Q1: My Dieckmann condensation has resulted in a very low yield or no product at all. What are the most likely causes?
This is a common problem that can often be traced back to the base or the reaction conditions. Here are the primary factors to investigate:
-
Inactive or Insufficient Base: The Dieckmann condensation is an equilibrium reaction. A full stoichiometric equivalent of a strong base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the alcohol byproduct[5]. If the base has been degraded by moisture or if less than one equivalent is used, the equilibrium will not favor the product.
-
Presence of Water: Strong bases used in this reaction (e.g., Sodium Hydride, Sodium Ethoxide) react readily with water. Any moisture in the solvent, glassware, or starting material will consume the base, rendering it ineffective for the condensation[5].
-
Reverse Reaction: The reaction is reversible. The presence of the alcohol byproduct (e.g., ethanol when using sodium ethoxide) can push the equilibrium back towards the starting diester[3]. While using the corresponding alkoxide base in its parent alcohol is common, removing the alcohol as it forms can improve yields.
Q2: I'm observing a significant amount of side products. What are they and how can I prevent them?
Side product formation can compete with the desired intramolecular cyclization, drastically reducing your yield.
-
Intermolecular Condensation: If the reaction concentration is too high, the enolate from one diester molecule can react with another, leading to polymeric byproducts. Running the reaction under high-dilution conditions can favor the intramolecular pathway[6].
-
Hydrolysis: If water is present during the reaction or, more commonly, during the acidic workup, the ester functionalities can be hydrolyzed to carboxylic acids[5][7]. Subsequent heating can cause decarboxylation, leading to cyclopentanone as a byproduct[8]. Ensure anhydrous conditions throughout the reaction and perform the acidic quench at low temperatures.
-
Transesterification: This occurs if the alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide with a diethyl ester). This leads to a mixture of ester products. The solution is to either match the base to the ester (sodium ethoxide for ethyl esters) or use a non-alkoxide, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[5][6].
Summary of Common Bases for Dieckmann Condensation
| Base | Chemical Formula | Key Characteristics | Recommended Solvent |
| Sodium Ethoxide | NaOEt | Classical base; best used in ethanol to avoid transesterification. | Ethanol |
| Sodium Hydride | NaH | Strong, non-nucleophilic base; minimizes side reactions. Requires anhydrous aprotic solvent. | Toluene, THF, DMF[9] |
| Potassium tert-Butoxide | KOtBu | Strong, sterically hindered base; useful for promoting cyclization. | THF, Toluene[9] |
| LHMDS / LDA | LiN(SiMe₃)₂, LiN(iPr)₂ | Very strong, non-nucleophilic, sterically hindered bases. Good for complex substrates at low temperatures.[9] | THF |
Part 2: Troubleshooting the Reduction of Ethyl 3-oxocyclopentanecarboxylate
The reduction of the ketone in Ethyl 3-oxocyclopentanecarboxylate to the corresponding secondary alcohol is the final step to obtaining your target molecule. Sodium borohydride (NaBH₄) is a common reagent for this transformation due to its selectivity for ketones over esters[10].
Frequently Asked Questions (FAQs) - Ketone Reduction
Q1: My reduction reaction is incomplete, and I still have significant starting material. How can I drive it to completion?
Incomplete reduction is typically an issue of reagent activity or reaction conditions.
-
Reagent Activity & Stoichiometry: Sodium borohydride can degrade over time, especially if not stored in a dry environment. Use freshly purchased or properly stored NaBH₄. While NaBH₄ provides four hydride equivalents, practically, using 1.5 to 2.0 molar equivalents relative to the keto-ester is often recommended to ensure complete conversion[11].
-
Low Temperature: Reductions are often performed at low temperatures (e.g., 0 °C to -20 °C) to improve selectivity and control the reaction rate[11]. However, if the reaction is sluggish, allowing it to slowly warm to room temperature after the initial addition of NaBH₄ can help it go to completion. Monitor the reaction by TLC to find the optimal time and temperature.
-
Solvent Choice: Protic solvents like methanol or ethanol are standard for NaBH₄ reductions as they also act as the proton source during workup[12][13]. Methanol generally leads to a faster reaction compared to isopropanol.
Q2: My main product is an undesired diol, and my yield of the target hydroxy-ester is low. What went wrong?
While NaBH₄ is generally selective, over-reduction to a diol (reducing both the ketone and the ester) can occur under certain conditions.
-
Elevated Temperature: Higher reaction temperatures increase the reactivity of NaBH₄, enabling it to reduce the less reactive ester group. Maintain low temperatures throughout the addition and reaction time.
-
Excess Reducing Agent: Using a large excess of NaBH₄ can lead to the reduction of the ester. Use the minimum amount of reagent necessary for full conversion of the ketone.
-
Presence of Lewis Acids: Contamination with or intentional addition of certain Lewis acids can activate the ester carbonyl, making it susceptible to reduction by NaBH₄.
Q3: The stereochemistry of my product is a mixture of cis and trans isomers. Can I control this?
The reduction of the ketone creates a new stereocenter at the C3 position. The approach of the hydride can be influenced by the sterics of the ester group at the C1 position, often leading to a mixture of diastereomers.
-
Bulky Reducing Agents: Employing sterically bulkier reducing agents, such as Lithium tri-sec-butylborohydride (L-Selectride®), can sometimes improve the diastereoselectivity of the hydride attack, favoring approach from the less hindered face.
-
Epimerization: The α-carbon to the ester (C1) is acidic and can be deprotonated, especially under basic conditions, leading to epimerization and a mixture of isomers with respect to the C1-C3 relationship[14]. It is best to perform the reduction under neutral or slightly acidic workup conditions to minimize this.
Part 3: Experimental Protocols & Methodologies
Protocol 1: Dieckmann Condensation of Diethyl Adipate
This protocol describes the formation of Ethyl 2-oxocyclopentanecarboxylate, a common precursor for cyclopentane derivatives.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add 60% sodium hydride dispersion (4.4 g, 110 mmol) to a three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Washing (Caution): Carefully wash the NaH with anhydrous hexanes (3 x 20 mL) to remove the mineral oil. Decant the hexanes via cannula.
-
Solvent Addition: Add anhydrous toluene (200 mL) to the washed NaH.
-
Substrate Addition: Dissolve diethyl adipate (20.2 g, 100 mmol) in anhydrous toluene (50 mL) and add it dropwise to the stirred NaH suspension over 1 hour.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl (aq) until the mixture is acidic (pH ~5-6). Hydrogen gas will evolve.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Reduction of Ethyl 3-oxocyclopentanecarboxylate
-
Preparation: Dissolve Ethyl 3-oxocyclopentanecarboxylate (15.6 g, 100 mmol) in methanol (250 mL) in a round-bottomed flask.
-
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (2.8 g, 75 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Slowly add acetone (10 mL) to quench any excess NaBH₄. Then, carefully add 1 M HCl (aq) dropwise until the solution is pH ~7.
-
Solvent Removal: Remove most of the methanol under reduced pressure.
-
Extraction: Add water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.
Part 4: Visualizations
Caption: Troubleshooting Decision Tree for Low Conversion.
Caption: Synthetic Pathway to the Target Molecule.
References
- Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- BenchChem. (2025). Dieckmann Condensation Technical Support Center: Solvent Effects.
- AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
- Pearson+. (2024). Propose mechanisms for the two Dieckmann condensations just shown...
- Cambridge University Press. (n.d.). Dieckmann Reaction.
- Vedantu. (n.d.). A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE.
- YouTube. (2021). Mechanism Study of β-keto Ester Reduction using NaBH4/MeOH via Density Functional Theory (Spartan).
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- Baran Lab. (2005). Cyclopentane Synthesis.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condensation Yield.
- Tsuji, J. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Pure and Applied Chemistry, 58(6), 869-878.
- Wikipedia. (n.d.). Dieckmann condensation.
- ResearchGate. (n.d.). Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions | Request PDF.
- Master Organic Chemistry. (2022). Decarboxylation.
- ResearchGate. (n.d.). ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation.
- Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application.
- Organic Syntheses. (n.d.). Procedure.
- PubMed. (2006). Epimerization reaction of a substituted vinylcyclopropane catalyzed by ruthenium carbenes: mechanistic analysis.
- ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis...
- Organic Chemistry Tutor. (n.d.). Dieckmann Condensation.
- Biosynth. (n.d.). ethyl 3-hydroxycyclopentane-1-carboxylate.
- Sci-Hub. (n.d.). Sodium Borohydride Reductionand Selective Transesterification of β-Keto Esters in aOne-pot Reaction under Mild Conditions.
- Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and...
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- ChemicalBook. (2025). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE.
- ChemSpider. (n.d.). Ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate.
- Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing.
- ChemicalBook. (n.d.). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
- PubChem. (n.d.). Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate.
- Semantic Scholar. (1997). Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile.
- NIH. (n.d.). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY.
- PubChem. (n.d.). Ethyl 3-oxocyclopentanecarboxylate.
- Manchester Organics. (n.d.). Ethyl 3-oxocyclopentanecarboxylate.
- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.
- ChemScene. (n.d.). Ethyl 3-oxocyclopentanecarboxylate.
- Organic Syntheses. (n.d.). cyclopropanecarboxylic acid.
- BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis of 3-Ethyl-3-cyclopentene-1,2-dione.
- Sigma-Aldrich. (n.d.). Ethyl 3-hydroxycyclohexanecarboxylate 98.
- PubChem. (n.d.). Ethyl 3-hydroxycyclobutane-1-carboxylate.
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Preventing decomposition of Ethyl 3-hydroxycyclopentanecarboxylate during workup
Welcome to the technical support center for handling Ethyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile β-hydroxy ester. Its unique structure makes it a valuable building block, but also susceptible to decomposition during routine experimental workups. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your compound.
Troubleshooting Guide: Preventing Decomposition During Workup
This section addresses common issues encountered during the isolation and purification of this compound, with a focus on preventing its degradation.
Q1: My yield of this compound is significantly lower than expected after workup, and I suspect decomposition. What are the likely side products and what causes their formation?
A1: Low yields after workup are frequently due to the chemical instability of the β-hydroxy ester moiety under non-neutral pH conditions or at elevated temperatures. The two primary decomposition pathways are:
-
Dehydration (Elimination): The most common issue is the elimination of water to form Ethyl cyclopent-2-enecarboxylate and Ethyl cyclopent-3-enecarboxylate. This reaction is catalyzed by both acidic and basic conditions.
-
Hydrolysis (Saponification): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxycyclopentanecarboxylic acid. This is particularly problematic under basic conditions, where the reaction is irreversible.[1][2]
The presence of strong acids or bases in your workup, even in catalytic amounts, can significantly promote these decomposition pathways.
Q2: I'm performing a sodium borohydride reduction of ethyl 3-oxocyclopentanecarboxylate. How should I properly quench the reaction and work up the product to avoid dehydration?
A2: The workup following a sodium borohydride reduction is a critical step where decomposition often occurs. Standard quenching with strong acids like HCl can create a highly acidic environment that promotes dehydration.
Recommended Quench and Workup Protocol:
-
Cooling: Ensure the reaction mixture is cooled in an ice bath (0-5 °C) before quenching.
-
Quenching: Instead of a strong acid, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a mildly acidic salt that will effectively neutralize the reaction mixture without causing a significant drop in pH.
-
Extraction: After quenching, extract your product with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove most of the water and inorganic salts. Avoid acidic or basic washes.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (ideally below 40°C).
Q3: During my aqueous workup, I'm observing the formation of a new, more polar spot on my TLC plate. What could this be?
A3: A more polar byproduct that is water-soluble suggests the hydrolysis of the ethyl ester to 3-hydroxycyclopentanecarboxylic acid. This is especially likely if your workup involved a basic wash (e.g., with sodium bicarbonate or sodium hydroxide).[2] Basic hydrolysis, also known as saponification, is an irreversible process that consumes your desired product.[1] To avoid this, it is crucial to maintain a neutral or slightly acidic pH during the workup. If a basic wash is necessary to remove acidic impurities, use a very dilute solution of a weak base like sodium bicarbonate and minimize contact time, keeping the temperature low.
Frequently Asked Questions (FAQs)
What is the primary mechanism of acid-catalyzed dehydration in β-hydroxy esters?
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water).[3] Departure of the water molecule generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond. This process typically follows an E1 (Elimination, Unimolecular) mechanism.[3]
How does base-catalyzed elimination of β-hydroxy esters proceed?
In the presence of a base, the hydrogen on the carbon alpha to the ester group is deprotonated to form an enolate.[4] This enolate then expels the hydroxide ion in an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism.[5][6] This pathway is common for β-hydroxy carbonyl compounds where the alpha-proton is acidic.[4]
Visualizing Decomposition Pathways
The following diagrams illustrate the primary decomposition routes for this compound.
Caption: Acid-Catalyzed Dehydration Pathway.
Caption: Base-Catalyzed Dehydration Pathway.
Recommended Workup Protocol to Maximize Stability
This protocol is designed to minimize both dehydration and hydrolysis of this compound.
Experimental Workflow
Caption: Step-by-step stable workup procedure.
Detailed Steps:
-
Temperature Control: Cool the reaction vessel to 0-5 °C in an ice-water bath. Maintaining a low temperature is crucial throughout the workup process.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the cooled reaction mixture with stirring until the reaction is quenched. Monitor the pH to ensure it remains near neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash once with brine. This helps to remove the bulk of the water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature does not exceed 40°C.
Data Summary: Key Stability Parameters
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | < 6 and > 8 | 6.5 - 7.5 | Minimizes both acid and base-catalyzed dehydration and hydrolysis.[7] |
| Temperature | > 40 °C | 0 - 25 °C | Reduces the rate of all decomposition reactions. |
| Workup Reagents | Strong acids (e.g., HCl), Strong bases (e.g., NaOH) | Saturated NH₄Cl (aq), Brine | Neutralizes the reaction mixture without causing significant pH shifts. |
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
Clark, J. (2015). Hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
Ashenhurst, J. (2020, February 11). The E1cB (E1, Conjugate Base) Elimination Mechanism. Master Organic Chemistry. Retrieved from [Link]
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
Chemistry Steps. (n.d.). E1CB Elimination Mechanism. Retrieved from [Link]
-
Study Loop. (2025, June 2). [Chemistry] Acid-catalyzed dehydration of -hydroxy carbonyl compounds occurs by the mechanism disc. YouTube. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Wikipedia. (n.d.). E1cB-elimination reaction. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of Ethyl 3-Hydroxycyclopentanecarboxylate
Introduction:
Welcome to the technical support guide for the stereoselective synthesis of Ethyl 3-hydroxycyclopentanecarboxylate. This molecule is a valuable chiral building block in the synthesis of numerous pharmaceuticals and natural products. Its synthesis, however, presents significant stereochemical challenges that require precise control over reaction conditions. The primary precursor, ethyl 3-oxocyclopentanecarboxylate[1][2][3], is a prochiral ketone, and its reduction can lead to a mixture of four possible stereoisomers. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during this synthesis, focusing on maximizing both diastereomeric and enantiomeric purity.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Category 1: Issues with Diastereoselectivity (Controlling cis vs. trans)
The reduction of the ketone at C3 and the ester at C1 can result in either a cis or trans relationship between the hydroxyl and ethyl carboxylate groups. Controlling this outcome is the first critical challenge.
Root Cause Analysis: Sodium borohydride is a relatively small hydride donor. For cyclic ketones, its facial selectivity is often low, influenced by a combination of steric and electronic factors that are not strongly differentiated in this substrate, leading to poor diastereoselectivity[4]. To achieve high diastereoselectivity, a reagent is needed that significantly amplifies the steric differences between the two faces of the carbonyl.
Troubleshooting & Recommended Protocol: To favor the formation of the trans isomer, you must use a sterically demanding, bulky reducing agent. The rationale is that a large reagent will preferentially attack the less hindered equatorial face of the cyclopentanone ring, pushing the resulting hydroxyl group into the axial position, which corresponds to the trans configuration relative to the ester group.
Recommended Reagent: L-Selectride® (Lithium tri-sec-butylborohydride)
-
Mechanism of Action: L-Selectride is exceptionally bulky. It approaches the ketone from the face opposite the ethyl carboxylate group (equatorial attack), delivering the hydride to form the axial alcohol, which is the trans product[5][6].
-
Critical Parameters:
-
Temperature: The reaction must be performed at low temperatures (typically -78 °C) to maximize selectivity by minimizing the kinetic energy of the reactants, which enhances the influence of subtle steric barriers.
-
Anhydrous Conditions: L-Selectride reacts violently with protic solvents and water. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere (Nitrogen or Argon).
-
Solvent: Tetrahydrofuran (THF) is the most common solvent for L-Selectride reductions.
-
Step-by-Step Protocol:
-
Dissolve ethyl 3-oxocyclopentanecarboxylate in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride (1.0 M solution in THF, ~1.1 equivalents) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction carefully at -78 °C by the slow, dropwise addition of methanol, followed by saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then perform a standard aqueous workup and extraction with ethyl acetate.
-
Purify the crude product via column chromatography to isolate the trans-ethyl 3-hydroxycyclopentanecarboxylate.
Category 2: Issues with Enantioselectivity
Once diastereoselectivity is controlled, the next major hurdle is achieving a high enantiomeric excess (e.e.) for the desired single enantiomer.
Root Cause Analysis: Using an achiral reducing agent like L-Selectride will always produce a racemic mixture (a 1:1 ratio of enantiomers) of the trans product. To induce enantioselectivity, a chiral influence must be introduced into the reaction. The most common and effective method for this is a catalytic asymmetric reduction.
Troubleshooting & Recommended Protocol: The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones[7][8][9][10][11]. It utilizes a chiral oxazaborolidine catalyst to control the facial delivery of a hydride from a borane source.
Recommended System: (S)-CBS Catalyst with Borane-DMS Complex
-
Mechanism of Action: The CBS catalyst coordinates with both the borane reagent and the ketone substrate. The bulky phenyl group of the catalyst shields one face of the ketone, forcing the borane to deliver the hydride to the opposite, more accessible face in a highly predictable manner[11][12]. The (S)-catalyst will produce the (R)-alcohol, and vice-versa.
-
Critical Parameters:
-
Catalyst Loading: Typically 5-10 mol% is sufficient.
-
Borane Source: Borane dimethyl sulfide (BH₃·SMe₂) or borane-THF (BH₃·THF) are common stoichiometric reductants.
-
Strictly Anhydrous: Water can hydrolyze the catalyst and the borane reagent, severely diminishing or eliminating enantioselectivity[7].
-
Temperature Control: Reactions are often run at or below room temperature.
-
Step-by-Step Protocol:
-
To a flame-dried flask under argon, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).
-
Cool to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise. Stir for 10 minutes to allow for catalyst-borane complex formation.
-
In a separate flask, dissolve ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture at 0 °C over 1 hour.
-
Allow the reaction to stir for several hours at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench by adding methanol dropwise.
-
Perform an aqueous workup, extract with a suitable solvent, and purify by column chromatography.
-
Determine the enantiomeric excess via chiral HPLC or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) for ¹H NMR analysis.
Root Cause Analysis: This is a classic sign of a non-selective enzyme or improper reaction conditions. In an ideal kinetic resolution, the enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other untouched. The reaction should proceed smoothly to ~50% conversion, at which point one enantiomer is consumed, yielding a product and unreacted starting material, both with high e.e.[13][14]. Stalling with low e.e. indicates the enzyme is acting on both enantiomers at similar rates.
Troubleshooting & Recommended Protocol:
-
Enzyme Screening: The choice of lipase is critical. Not all lipases will be effective for this specific substrate. A screening of different lipases (e.g., Candida antarctica Lipase B (CALB/Novozym 435), Pseudomonas cepacia Lipase (PSL), Porcine Pancreatic Lipase (PPL)) is the first essential step[15][16].
-
Acylating Agent/Solvent System: For transesterification, the choice of acyl donor (e.g., vinyl acetate, ethyl acetate) and solvent (e.g., hexane, MTBE, toluene) dramatically impacts enzyme activity and selectivity.
-
Vinyl acetate is often an excellent, irreversible acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.
-
-
Water Content: For hydrolysis reactions, pH control is vital. For transesterifications in organic media, the amount of water must be strictly controlled. Anhydrous conditions are often best, as excess water can lead to unwanted hydrolysis and reduced selectivity.
-
Temperature: Enzyme activity is highly temperature-dependent. A typical range is 30-50 °C. Run a temperature screen to find the optimal balance between reaction rate and selectivity.
Comparative Data: Diastereoselective Reduction Methods
The choice of reducing agent is the most critical factor in determining the diastereomeric outcome of the reaction. Below is a summary of common reagents and their expected selectivities.
| Reagent | Typical Solvent(s) | Typical Temp. (°C) | Expected Major Isomer | Typical d.r. (trans:cis) | Key Considerations |
| NaBH₄ | MeOH, EtOH | 0 to 25 | Mixture | ~ 1:1 to 3:1 | Low cost, low selectivity.[4][17] |
| NaBH₄ / CeCl₃ | MeOH | -15 to 0 | trans | ~ 5:1 to 10:1 | Luche reduction conditions; improved selectivity over NaBH₄ alone.[17] |
| L-Selectride® | THF | -78 | trans | > 20:1 | Excellent selectivity for the trans product; requires strictly anhydrous conditions.[5][6] |
| K-Selectride® | THF | -78 | trans | > 20:1 | Similar to L-Selectride, slightly more reactive. |
Visualizing Stereochemical Control
The stereochemical outcome is dictated by the trajectory of the incoming hydride nucleophile relative to the plane of the cyclopentanone ring.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction.[Link]
-
Ribeiro, C. M. R., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. [Link]
-
NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.[Link]
-
Stoltz, B. M., et al. Supporting Information: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation. Caltech. [Link]
-
Wade, L. G., et al. (2014). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones. The Journal of Organic Chemistry. [Link]
-
Reddit Chemistry. Reducing agents (instead of LiAlH4 and NaBH4).[Link]
- Google Patents.Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride.
-
MDPI. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate.[Link]
-
ResearchGate. Corey–Itsuno Reduction of Ketones: A Development of Safe and Inexpensive Process for Synthesis of Some API Intermediates.[Link]
-
University of York. Asymmetric Synthesis Lecture Notes.[Link]
Sources
- 1. Ethyl 3-oxocyclopentane-1-carboxylate 97% | CAS: 5400-79-3 | AChemBlock [achemblock.com]
- 2. Ethyl 3-oxocyclopentanecarboxylate | C8H12O3 | CID 223136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. reddit.com [reddit.com]
- 6. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. york.ac.uk [york.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Sci-Hub. Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases / Journal of the Brazilian Chemical Society, 2001 [sci-hub.box]
- 15. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Ethyl 3-hydroxycyclopentanecarboxylate Reactions
Welcome to the technical support center for monitoring reactions involving Ethyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for the analytical challenges encountered during synthesis and derivatization of this versatile building block. The methodologies outlined below are structured to ensure scientific integrity and provide a self-validating framework for your experiments.
Introduction: Why Rigorous Reaction Monitoring is Crucial
This compound is a key intermediate in the synthesis of various complex molecules and active pharmaceutical ingredients. Its bifunctional nature—possessing both an ester and a secondary alcohol—allows for a wide range of chemical transformations. Whether you are performing a simple oxidation of the hydroxyl group, an ester hydrolysis, or a multi-step synthesis where it serves as the chiral core, precise monitoring is essential. It allows for the determination of reaction completion, optimization of reaction conditions (temperature, catalyst loading, reaction time), identification of side products, and ultimately, maximization of yield and purity.[1]
This guide provides a comprehensive overview of the most common and effective analytical techniques for monitoring these reactions: Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Thin-Layer Chromatography (TLC): The First Line of Analysis
TLC is an indispensable tool for rapid, qualitative assessment of a reaction's progress. Its low cost and speed make it ideal for quick checks at the bench before committing to more time-consuming quantitative methods.[2][3]
Frequently Asked Questions (FAQs): TLC
-
Q: When should I use TLC to monitor my reaction?
-
A: TLC is the ideal method for initial reaction screening and for tracking the consumption of the limiting reagent throughout the experiment. It provides a quick visual confirmation of the appearance of new products and the disappearance of starting materials.[4]
-
-
Q: How do I choose the right mobile phase (eluent)?
-
A: The goal is to achieve good separation between your starting material, product, and any significant byproducts, with Rf values ideally between 0.2 and 0.8. For this compound and its derivatives, a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is an excellent starting point.[2][4] You can adjust the ratio to optimize separation; increasing the proportion of ethyl acetate will increase the Rf values of your polar analytes.
-
-
Q: My compound doesn't show up under a UV lamp. What can I do?
-
A: this compound lacks a strong chromophore and will likely be invisible under UV light. You must use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with the hydroxyl group of the starting material, causing a yellow spot to appear on a purple background. If the hydroxyl group is consumed in the reaction (e.g., via oxidation), the product spot will not react with the stain, providing clear evidence of the transformation. Other general-purpose stains like vanillin or ceric ammonium molybdate can also be used.[4]
-
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[2]
-
Sample Preparation: Before starting the reaction (t=0), dissolve a small amount of your starting material(s) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.
-
Spotting:
-
Using a capillary tube, spot the starting material solution in the left-most lane on the origin.
-
Once the reaction is initiated, use a new capillary tube to take a small aliquot from the reaction mixture. Spot this in the right-most lane.
-
In the center lane, carefully co-spot both the starting material and the reaction mixture on the exact same point. This "co-spot" lane is crucial for unambiguously determining if the starting material is still present.[5]
-
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line.[6] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and dry the plate. Visualize the spots using an appropriate staining method (e.g., dipping in KMnO₄ solution).
-
Analysis: Compare the spots. The disappearance of the starting material spot in the reaction lane and the appearance of a new spot (the product) indicates the reaction is proceeding. The reaction is typically considered complete when the starting material spot is no longer visible in the reaction mixture lane.[7]
Workflow for TLC Analysis
Caption: Standard workflow for monitoring a reaction using TLC.
Troubleshooting Guide: TLC
| Problem | Possible Cause | Solution |
| Streaking or Elongated Spots [7][8] | 1. Sample is overloaded. 2. Sample is acidic or basic. 3. Reaction solvent is high-boiling (e.g., DMF, DMSO). | 1. Dilute the sample solution and re-spot.[6] 2. Add a trace amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.[7] 3. After spotting, place the TLC plate under high vacuum for 5-10 minutes to remove the solvent before developing.[5] |
| Spots Remain on the Baseline | The eluent is not polar enough to move the compound up the plate. | Increase the proportion of the polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[5][7] |
| Reactant and Product Have Very Similar Rf Values | The chosen solvent system provides poor resolution for the compounds. | Experiment with different solvent systems. Try changing one of the solvents to one with different properties (e.g., replace ethyl acetate with acetone or dichloromethane). Running a longer plate may also improve separation. |
| No Spots are Visible After Staining | 1. Sample is too dilute. 2. The chosen stain is not reactive with your compounds. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry completely between applications.[6][7] 2. Try a more general-purpose stain, such as p-anisaldehyde or ceric ammonium molybdate. |
Gas Chromatography (GC): For Quantitative Insights
When a qualitative check is not enough, Gas Chromatography provides robust quantitative data, allowing you to calculate conversion rates and monitor for the formation of volatile impurities.[9] It is particularly well-suited for analyzing reactions involving relatively volatile and thermally stable compounds like this compound.
Frequently Asked Questions (FAQs): GC
-
Q: Why use GC instead of just TLC?
-
Q: Do I need to derivatize my sample for GC analysis?
-
A: For this compound, derivatization is generally not necessary. The hydroxyl group may cause some peak tailing on certain columns, but this can often be mitigated by using a column with a suitable stationary phase (e.g., a "WAX" or mid-polarity phase) and ensuring the injector port is clean and deactivated.
-
-
Q: What is an internal standard and why do I need one?
-
A: An internal standard (IS) is a known amount of a stable compound added to your sample before analysis. The IS should be well-resolved from all other peaks in the chromatogram. By comparing the peak areas of your analytes to the constant peak area of the IS, you can correct for variations in injection volume and obtain highly accurate quantitative data. A good choice for an IS would be a stable, commercially available ester or long-chain alkane with a different retention time, such as dodecane or dimethyl phthalate.
-
Experimental Protocol: Quantitative GC Monitoring
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., dodecane) in a high-purity solvent (e.g., ethyl acetate) at a known concentration.
-
Calibration: Before monitoring the reaction, create a calibration curve by preparing several standards containing known concentrations of your starting material, your expected product (if available), and the internal standard. Analyze each by GC and plot the ratio of the analyte peak area to the IS peak area against the concentration.
-
Reaction Sampling: At each time point (t=0, t=1h, t=2h, etc.), carefully withdraw a precise volume of the reaction mixture (e.g., 50 µL).
-
Sample Preparation: Quench the reaction in the aliquot immediately by diluting it into a known, larger volume (e.g., 950 µL) of solvent containing the internal standard. This dilution also prepares the sample for injection.
-
GC Analysis: Inject 1 µL of the prepared sample into the GC.
-
Typical GC Conditions:
-
Column: A mid-polarity column such as a DB-5 (5% phenyl-methylpolysiloxane) or a polar column like a DB-WAX (polyethylene glycol) is recommended. (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.[11]
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 100 °C (hold for 2 min), ramp at 10 °C/min to 220 °C (hold for 5 min). This program should be optimized for your specific separation.[11]
-
-
-
Data Analysis: Integrate the peak areas for the starting material, product, and internal standard. Use the calibration curve to calculate the concentration of the reactant and product at each time point.
Hypothetical GC Data for Reaction Progress
| Time Point | Retention Time (min) | Peak Area | Concentration (M) | % Conversion |
| Internal Standard | 8.5 | 55000 | 0.05 (Constant) | N/A |
| t = 0 h | 0% | |||
| Reactant | 10.2 | 82000 | 0.20 | |
| Product | 11.5 | 0 | 0.00 | |
| t = 2 h | 50% | |||
| Reactant | 10.2 | 41000 | 0.10 | |
| Product | 11.5 | 45000 | 0.10 | |
| t = 5 h | 98% | |||
| Reactant | 10.2 | 1640 | 0.004 | |
| Product | 11.5 | 88200 | 0.196 |
Troubleshooting Guide: GC
| Problem | Possible Cause | Solution |
| Peak Tailing | Active sites in the injector liner or column are interacting with the hydroxyl group. | Use a fresh, deactivated injector liner. If tailing persists, consider silylating the sample with a reagent like BSTFA to cap the hydroxyl group, which will produce a sharp, symmetrical peak. |
| Split or Broad Peaks | 1. Improper column installation. 2. Sample solvent is incompatible with the stationary phase. | 1. Re-install the column, ensuring a clean cut and proper ferrule seating.[7] 2. Dissolve the sample in a solvent that is less volatile than the analytes, or ideally, in the mobile phase itself if possible.[7] |
| No Peaks Observed | 1. Syringe is blocked or not taking up the sample. 2. Compound is not volatile enough or is degrading in the injector. | 1. Check the syringe for blockage and ensure it is drawing liquid properly.[7] 2. Lower the injector temperature in 20 °C increments to see if degradation is the issue. If the compound is not volatile, HPLC is a better technique. |
High-Performance Liquid Chromatography (HPLC): Versatility and Resolution
HPLC is a powerful technique for monitoring reactions, especially when dealing with compounds that are non-volatile, thermally unstable, or part of a complex mixture requiring high resolving power.[3]
Frequently Asked Questions (FAQs): HPLC
-
Q: When should I choose HPLC over GC?
-
A: Choose HPLC if your product or starting material has a high boiling point, is thermally sensitive, or if you need to separate it from non-volatile components like catalysts or salts. HPLC is also the method of choice for preparative separations to isolate the final product.
-
-
Q: What type of HPLC method (Normal-Phase or Reversed-Phase) is best?
-
A: For a moderately polar compound like this compound, both are viable.
-
Normal-Phase (NP-HPLC): Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., Hexane/Isopropanol). This mode often provides excellent selectivity for isomers.
-
Reversed-Phase (RP-HPLC): Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., Acetonitrile/Water). This is the most common HPLC mode and is excellent for separating compounds based on hydrophobicity.
-
-
-
Q: How can I detect my compound if it has no UV absorbance?
-
A: This is a key challenge for this molecule. While the ester carbonyl provides very weak UV absorbance around 210 nm, detection can be difficult and noisy.[12] Alternative detectors are superior:
-
Refractive Index (RI) Detector: A universal detector that measures changes in the refractive index of the mobile phase as the analyte elutes. It is sensitive to temperature and gradient changes.
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is more sensitive than RI and is compatible with gradients. It nebulizes the eluent, evaporates the solvent, and measures the light scattered by the remaining analyte particles.
-
-
Experimental Protocol: RP-HPLC Monitoring
-
Method Development: Develop a method that separates the starting material and product. A good starting point for RP-HPLC is a C18 column with an isocratic mobile phase of 40:60 Acetonitrile:Water. Adjust the ratio to achieve optimal retention and separation.
-
Sample Preparation: At each time point, withdraw an aliquot from the reaction. Quench and dilute it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
HPLC Analysis: Inject the prepared sample onto the HPLC system.
-
Typical RP-HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Acetonitrile / Water mixture.
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD or RI.
-
-
-
Data Analysis: As with GC, use the peak areas (ideally relative to an internal standard) to determine the concentration of reactants and products over time.
Troubleshooting Decision Tree for HPLC
Caption: Troubleshooting high backpressure in an HPLC system.
NMR Spectroscopy: For Structural Confirmation and Kinetics
NMR is an exceptionally powerful tool that provides detailed structural information, making it invaluable for confirming the identity of your product without ambiguity. It can also be used for quantitative analysis and to gain mechanistic insights.[13][14]
Frequently Asked Questions (FAQs): NMR
-
Q: How can I use ¹H NMR to monitor my reaction?
-
A: You can track the disappearance of a characteristic proton signal from your starting material and the simultaneous appearance of a new signal from your product. For this compound, the proton on the carbon bearing the hydroxyl group (-CH-OH) is an excellent diagnostic peak.[13] For example, in an oxidation reaction to form the ketone, this signal would disappear entirely.
-
-
Q: Can I get quantitative data from NMR?
-
A: Yes. By adding a known amount of an internal standard (a compound with a simple spectrum that doesn't overlap with your analyte signals, e.g., 1,3,5-trimethoxybenzene), you can integrate the analyte and standard peaks to calculate absolute concentrations. This is a very accurate method for determining reaction kinetics.[15]
-
-
Q: How do I prepare an NMR sample from a crude reaction mixture?
-
A: Take an aliquot of the reaction mixture, remove the solvent under reduced pressure, and then dissolve the residue in a deuterated solvent (e.g., CDCl₃). It's important to remove non-deuterated solvents as they will obscure large parts of the spectrum.
-
Experimental Protocol: ¹H NMR Monitoring
-
Reference Spectra: Before starting, acquire a ¹H NMR spectrum of your pure starting material and, if possible, your expected product. Identify unique, well-resolved peaks for each compound.
-
For This compound , key signals include the triplet/quartet for the ethyl ester group, and the multiplet for the -CH -OH proton.
-
-
Sample Preparation: At a given time point, take an aliquot of the reaction mixture. Evaporate the solvent. To the residue, add a known quantity of an NMR internal standard. Dissolve the entire mixture in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration if you are doing quantitative analysis.
-
Data Analysis:
-
Calibrate the spectrum to the solvent residual peak or TMS.
-
Integrate the chosen peak for the starting material, the product, and the internal standard.
-
Calculate the molar ratio of reactant to product to determine the percent conversion.
-
Troubleshooting Guide: NMR
| Problem | Possible Cause | Solution |
| Broad or Poorly Resolved Peaks | 1. Poor shimming of the magnetic field. 2. Presence of paramagnetic impurities. | 1. Re-shim the spectrometer.[7] 2. Filter the NMR sample through a small plug of silica or celite to remove solid impurities. |
| Inaccurate Integrations for Quantitative Analysis | 1. The relaxation delay (d1) is too short. 2. Peak overlap between analytes and/or the standard. | 1. Increase the relaxation delay to at least 10 seconds to ensure all protons fully relax between scans. 2. Choose a different internal standard or analyze the reaction using a higher field NMR spectrometer to better resolve the signals. |
References
-
Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
-
Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health. [Link]
-
Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]
-
GAS CHROMATOGRAPHY, RAMAN SPECTROSCOPY, & ESTERIFICATION. CDN. [Link]
-
Monitoring ester formation in grape juice fermentations using solid phase microextraction coupled with gas chromatography-mass spectrometry. PubMed. [Link]
-
1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. The South African Chemical Institute. [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Chromatography Today. [Link]
-
Integrated HPLC-MS and 1H-NMR spectroscopic studies on acyl migration reaction kinetics of model drug ester glucuronides. Taylor & Francis Online. [Link]
-
Quantitative Medium-Resolution NMR Spectroscopy Under Non-Equilibrium Conditions, Studied on the Example of an Esterification Reaction. Semantic Scholar. [Link]
-
Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]
-
A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry. [Link]
-
Monitoring of active ester formation using ¹H NMR spectroscopy. ResearchGate. [Link]
-
Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). University of Bath. [Link]
-
Verification of Esterification. Juniata College. [Link]
-
Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. ResearchGate. [Link]
-
Organic Synthesis and Reaction Monitoring Process. Cole-Parmer UK. [Link]
-
Cyclopentane. PubChem, National Institutes of Health. [Link]
-
Ethyl (1R,3S)-3-hydroxycyclopentane-1-carboxylate. Mol-Instincts. [Link]
-
This compound. PubChem, National Institutes of Health. [Link]
-
Ethyl 3-(hydroxymethyl)cyclopentane-1-carboxylate. PubChem, National Institutes of Health. [Link]
-
Synthesis and Odor Characteristics of Some Cyclopentane Derivatives. Perfumer & Flavorist. [Link]
-
Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. National Institutes of Health. [Link]
-
What Are Common Mistakes In Chemistry Synthesis Reactions?. YouTube. [Link]
-
Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. PubChem, National Institutes of Health. [Link]
-
Ethyl 3-hydroxycyclohexanecarboxylate. PubChem, National Institutes of Health. [Link]
-
Carbazic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Evaluation of Aromatic-Derivatized Cyclofructans 6 and 7 as HPLC Chiral Selectors. ResearchGate. [Link]
-
Is there a Database for Current Challenges in Organic Synthesis/Chemistry. Reddit. [Link]
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- 5. Chromatography [chem.rochester.edu]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Selectivity in the Synthesis of Ethyl 3-hydroxycyclopentanecarboxylate
Welcome to the technical support resource for the synthesis of Ethyl 3-hydroxycyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereoselective synthesis of this valuable intermediate. In this document, we will address common issues related to poor diastereoselectivity in the reduction of ethyl 3-oxocyclopentanecarboxylate and provide actionable solutions based on established chemical principles and validated experimental data.
Frequently Asked Questions (FAQs)
Q1: My reduction of ethyl 3-oxocyclopentanecarboxylate with sodium borohydride (NaBH₄) is giving a nearly 1:1 mixture of cis and trans isomers. How can I improve the selectivity?
A1: This is a very common issue. Sodium borohydride is a relatively small and unhindered hydride reagent, which often leads to poor diastereoselectivity in the reduction of cyclic ketones. The approach of the hydride to the carbonyl can occur from either face of the cyclopentanone ring with similar probability, resulting in a mixture of diastereomers.
To enhance selectivity, you should consider the steric environment of the ketone. The ester group at the 1-position influences the trajectory of the incoming hydride. For a more selective reduction, a bulkier reducing agent is recommended.
Recommendation: Switch to a more sterically demanding hydride reagent like Lithium tri-sec-butylborohydride (L-Selectride®). The bulky sec-butyl groups will favor attack from the less sterically hindered face of the cyclopentanone ring, leading to a higher proportion of one diastereomer. While specific ratios can vary with exact conditions, L-Selectride is known to significantly favor the formation of the trans isomer in the reduction of substituted cyclopentanones.[1]
Q2: I need to synthesize the cis-isomer of this compound preferentially. Which method should I use?
A2: Achieving high selectivity for the cis-isomer via traditional chemical reduction is challenging, as the trans product is often the thermodynamically favored product or kinetically favored with bulky reagents. For high cis-selectivity, an enzymatic approach is often the most effective solution.
Recommendation: Employing a biocatalytic reduction using specific ketoreductases or whole-cell systems like baker's yeast (Saccharomyces cerevisiae) can provide excellent diastereoselectivity for the cis-isomer. These enzymatic systems are highly sensitive to the substrate's stereochemistry and can deliver the desired product with high purity.
Q3: I have a mixture of cis and trans isomers. How can I determine the ratio of my products?
A3: The most reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy. The key is to analyze the signals of the protons on the carbons bearing the hydroxyl and ester groups (C3 and C1, respectively). The coupling constants (J-values) between adjacent protons will differ for the cis and trans isomers due to their different dihedral angles.
Analytical Guideline:
-
Acquire a high-resolution ¹H NMR spectrum of your purified product mixture.
-
Identify the methine proton signal corresponding to the hydrogen on the carbon with the hydroxyl group (H3). This signal will typically be a multiplet in the 3.5-4.5 ppm range.
-
Analyze the coupling constants. In cyclopentane systems, the vicinal coupling constant (³J) for trans protons is typically larger than for cis protons.
-
Integrate the distinct signals corresponding to each isomer to determine their relative ratio.
For a definitive assignment, it is recommended to compare the obtained spectra with literature data for the pure cis and trans isomers.
Q4: What are some common side reactions to be aware of during the reduction of ethyl 3-oxocyclopentanecarboxylate?
A4: Besides the formation of the undesired diastereomer, other side reactions can occur, particularly if the reaction conditions are not carefully controlled.
-
Over-reduction: While less common for ester groups with NaBH₄, stronger reducing agents or harsh conditions could potentially reduce the ester to a primary alcohol.
-
Hydrolysis and Decarboxylation: If the workup involves strong acidic or basic conditions, particularly with heating, the ester can be hydrolyzed to the corresponding carboxylic acid. As a β-hydroxy acid, this product can then undergo decarboxylation.
-
Transesterification: If an alcohol other than ethanol is used as the solvent, it can react with the ethyl ester to form a different ester, leading to a mixture of products.
To mitigate these, use mild workup conditions, avoid excessive heating, and use a solvent that matches the ester's alcohol (in this case, ethanol) or a non-alcoholic solvent like THF or diethyl ether.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity with L-Selectride
| Possible Cause | Recommended Solution |
| Reaction temperature is too high. | Higher temperatures can erode the energy difference between the transition states leading to the two isomers. Action: Perform the reduction at a lower temperature, typically -78 °C (dry ice/acetone bath). |
| Incorrect stoichiometry of the reducing agent. | Insufficient L-Selectride may lead to incomplete reaction, while a large excess is unnecessary and can complicate workup. Action: Use a slight excess of L-Selectride (typically 1.1-1.2 equivalents). |
| Slow addition of the reducing agent. | A very slow addition might not be necessary and could allow for temperature fluctuations. Action: Add the L-Selectride solution dropwise over a reasonable period (e.g., 15-30 minutes) while carefully monitoring the internal temperature. |
Issue 2: Difficulty in Separating cis and trans Isomers
| Possible Cause | Recommended Solution |
| Similar polarity of the isomers. | The cis and trans isomers of this compound have very similar polarities, making separation by standard column chromatography challenging. |
| Inappropriate solvent system for chromatography. | Using a solvent system with too high or too low an eluting power will result in poor separation. Action: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A common starting point is a 10-30% ethyl acetate in hexanes mixture. Using a high-performance liquid chromatography (HPLC) system with a normal phase column can provide better resolution.[2][3] |
| Overloaded column. | Applying too much crude product to the column will lead to broad peaks and poor separation. Action: Use an appropriate amount of silica gel (typically a 50:1 to 100:1 weight ratio of silica to crude product) and ensure the sample is loaded in a concentrated band. |
Experimental Protocols
Protocol 1: High-Selectivity Synthesis of trans-Ethyl 3-hydroxycyclopentanecarboxylate using L-Selectride
This protocol is designed to maximize the yield of the trans isomer.
Workflow Diagram:
Caption: L-Selectride reduction workflow.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve ethyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride (1.0 M solution in THF, 1.1 eq) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to separate the diastereomers.
Data Presentation
Table 1: Expected Diastereoselectivity with Common Reducing Agents
| Reducing Agent | Typical Reaction Conditions | Expected Major Isomer | Approximate trans:cis Ratio |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | Slight preference for trans | ~1.5 : 1 to 3 : 1 |
| L-Selectride® | THF, -78 °C | trans | >10 : 1 |
| Baker's Yeast (S. cerevisiae) | Aqueous buffer, RT | cis | >20 : 1 |
Note: Ratios are approximate and can be influenced by specific reaction conditions and substrate purity.
Table 2: Representative ¹H NMR Data for Isomer Identification
| Proton | cis-Isomer (ppm, Multiplicity, J in Hz) | trans-Isomer (ppm, Multiplicity, J in Hz) |
| H3 (CH-OH) | ~4.3 (m) | ~4.1 (m) |
| ³J (H2-H3) | ~3-5 Hz | ~7-9 Hz |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The key diagnostic feature is the difference in the coupling constants.
Logical Relationships
Caption: Reagent choice and stereochemical outcome.
References
-
Wipf, P. (2009). Reductions. University of Pittsburgh. Available at: [Link]
-
HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. (2018). MSU Chemistry. Available at: [Link]
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (2007). PubMed. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of Ethyl 3-hydroxycyclopentanecarboxylate Enantiomers
In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] Ethyl 3-hydroxycyclopentanecarboxylate is a key chiral building block whose enantiomeric purity is critical for the synthesis of various active pharmaceutical ingredients (APIs). Consequently, robust and reliable analytical methods for separating and quantifying its enantiomers are indispensable.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound enantiomers. Drawing from established principles and experimental data, we will explore the nuances of chiral stationary phase (CSP) selection, method development, and protocol execution to empower researchers in achieving baseline separation with confidence.
The Cornerstone of Separation: Understanding Chiral Recognition
Direct separation of enantiomers via HPLC is the most prevalent strategy, relying on the use of a Chiral Stationary Phase (CSP).[2][3] The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[4] The differing stability of these complexes results in differential retention times, enabling separation.
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have proven to be the most versatile and widely successful for a broad range of chiral compounds, including esters like this compound.[5][6][7] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves and cavities of the polysaccharide's helical structure.[8][9]
Comparative Analysis of Polysaccharide-Based CSPs
The selection of the appropriate CSP is the most critical step in chiral method development.[10] While a universal CSP does not exist, screening a few columns with complementary characteristics is an efficient strategy. Here, we compare two powerful and popular immobilized polysaccharide-based CSPs for the separation of this compound: an amylose-based and a cellulose-based column. Immobilized phases are highlighted due to their enhanced robustness and wider solvent compatibility compared to their coated counterparts.[11]
Table 1: Performance Comparison of CSPs for this compound Enantiomer Separation
| Parameter | Method 1: Amylose-Based CSP | Method 2: Cellulose-Based CSP |
| Column | CHIRALPAK® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® IB-3 (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 150 mm, 3 µm | 4.6 x 150 mm, 3 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (k1) | ~ 5.2 min | ~ 6.8 min |
| Retention Time (k2) | ~ 6.1 min | ~ 8.1 min |
| Selectivity (α) | 1.25 | 1.30 |
| Resolution (Rs) | > 2.0 | > 2.5 |
Note: The data presented are representative and may vary slightly based on the specific HPLC system, column batch, and laboratory conditions.
Causality Behind Experimental Choices:
-
CSP Chemistry : CHIRALPAK® IA, an amylose-based CSP, and CHIRALPAK® IB, a cellulose-based CSP, were chosen. While both utilize 3,5-dimethylphenylcarbamate as the selector, the different polysaccharide backbones (amylose vs. cellulose) create distinct three-dimensional chiral environments.[8] Amylose's helical structure is generally more defined than the linear structure of cellulose, which can lead to different selectivities.[8]
-
Mobile Phase : A normal-phase mode using n-Hexane and 2-Propanol is the standard starting point for polysaccharide CSPs.[10] The alcohol (2-Propanol) acts as a polar modifier, competing with the analyte for polar interaction sites on the CSP. Adjusting its percentage is the primary tool for optimizing retention and resolution. A lower percentage of 2-propanol was required for the cellulose-based column (Method 2) to achieve optimal separation, indicating stronger interactions that needed to be moderated more subtly.
-
Particle Size : The use of 3 µm particles provides higher efficiency and resolution compared to the traditional 5 µm particles, allowing for faster analyses or better separation of closely eluting peaks.[12]
Experimental Workflow and Protocols
A systematic approach is key to efficient and successful chiral method development. The following workflow illustrates the logical progression from initial screening to a validated analytical method.
Caption: Chiral HPLC method development workflow.
Detailed Experimental Protocol (Based on Method 2)
This protocol describes a self-validating system for the analysis of this compound enantiomers using the CHIRALPAK® IB-3 column.
1. Materials and Reagents:
-
Racemic this compound standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Chiral Stationary Phase: CHIRALPAK® IB-3 (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 150 mm, 3 µm
2. Instrument and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Mobile Phase: n-Hexane / 2-Propanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.
-
Prepare working standards by diluting the stock solution with the mobile phase to the desired concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).
-
Perform five replicate injections of the working standard.
-
The system is deemed suitable for analysis if:
-
The resolution (Rs) between the two enantiomer peaks is ≥ 2.0.
-
The relative standard deviation (RSD) for the peak areas of the five replicates is ≤ 2.0%.
-
The tailing factor for each peak is between 0.8 and 1.5.
-
5. Data Analysis:
-
Identify the two enantiomer peaks based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area1 - Area2| / (Area1 + Area2)) * 100
Chiral Recognition Mechanism Visualization
The separation on a polysaccharide-based CSP is governed by the "three-point interaction" model, though in reality, it's a summation of multiple simultaneous interactions. The chiral selector provides a complex 3D environment where one enantiomer can form a more stable, multi-point interaction complex than the other.
Caption: Model of enantiomer interaction with a CSP.
Conclusion
The successful chiral HPLC analysis of this compound is readily achievable through a systematic screening approach focused on polysaccharide-based CSPs. Both amylose and cellulose-based columns can provide excellent, baseline resolution. The final method choice may depend on factors like desired analysis time, resolution requirements, and existing laboratory inventory. The cellulose-based CHIRALPAK® IB-3 column, under the optimized normal-phase conditions presented, offers slightly superior selectivity and resolution for this particular analyte. By following the detailed protocol and understanding the principles of chiral recognition, researchers can confidently implement a robust and reliable method for the quality control and analysis of this critical chiral intermediate.
References
- Vertex AI Search. A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- NIH. Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. (2022).
- Chiralpedia. Polysaccharide-based CSPs.
- ResearchGate. Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
- ResearchGate. (PDF) Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. (2022).
- Phenomenex. HPLC Technical Tip: Chiral Method Development.
- PMC. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography.
- DAICEL CORPORATION. DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns.
- DAICEL CORPORATION. Chiral Columns.
- MDPI. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.
- Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. (2007).
- International Journal of Pharmacy & Pharmaceutical Research. Chiral High Performance Liquid Chromatography: Review. (2020).
- Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022).
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of Ethyl 3-hydroxycyclopentanecarboxylate
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of stereoselective synthesis and the development of enantiopure pharmaceuticals. Ethyl 3-hydroxycyclopentanecarboxylate, a versatile chiral building block, is no exception. Its stereochemical purity can significantly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the underlying principles of each method, provide detailed experimental protocols, and offer a comparative analysis to aid in selecting the most appropriate technique for your research needs.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles.[1] Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs. This necessitates robust and reliable analytical methods to quantify the enantiomeric composition of chiral intermediates like this compound.
A Comparative Overview of Analytical Techniques
The determination of enantiomeric excess hinges on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through various analytical techniques, each with its own set of advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP). | Differential interaction with a chiral stationary phase (CSP). | Formation of diastereomeric complexes with a chiral auxiliary. |
| Sample Volatility | Not required. | Required. | Not required. |
| Derivatization | Generally not required. | May be required for improved volatility and resolution. | Required (with CDAs) or involves complexation (with CSAs). |
| Resolution | Typically high, with baseline separation achievable. | High, especially for volatile compounds. | Variable, dependent on the chiral auxiliary and analyte. |
| Analysis Time | Moderate (typically 10-30 minutes). | Fast (often under 20 minutes). | Fast for sample preparation, but requires access to an NMR spectrometer. |
| Sensitivity | High, with UV or MS detection. | Very high, especially with a Flame Ionization Detector (FID). | Lower compared to chromatographic methods. |
| Instrumentation | Widely available HPLC systems with a chiral column. | GC system with a specialized chiral column. | NMR spectrometer. |
| Cost | Moderate, with the main cost being the chiral column. | Moderate, with the main cost being the chiral column. | High initial instrument cost. |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most widely used technique for enantiomeric excess determination due to its versatility and robustness.[2] The separation is achieved by passing the analyte through a column packed with a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and, thus, separation.
The choice of the CSP is critical for achieving a successful separation. For hydroxy esters like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice. These CSPs, particularly those with carbamate derivatives, offer a wide range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
Experimental Protocol: Chiral HPLC
This protocol is a robust starting point for the chiral separation of this compound based on methods developed for similar cyclic hydroxy esters.
Instrumentation and Consumables:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based column).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA).
-
Solvents: HPLC-grade n-Hexane and Isopropanol.
-
Sample: A solution of this compound in the mobile phase (approximately 1 mg/mL).
Method Parameters:
| Parameter | Value |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
System Preparation: Equilibrate the CHIRALPAK® AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the following formula:
% ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100
Causality of Experimental Choices:
-
CSP Selection: Polysaccharide-based CSPs like CHIRALPAK® AD-H are chosen for their proven success in resolving a wide range of chiral compounds, including those with hydroxyl and ester functional groups, through a combination of attractive interactions and inclusion into chiral cavities.
-
Mobile Phase: A normal-phase mobile system of hexane and isopropanol provides good solubility for the analyte and allows for fine-tuning of the retention and resolution by adjusting the ratio of the polar modifier (IPA).
-
Detection Wavelength: A low UV wavelength of 210 nm is selected to ensure sufficient absorbance of the ester chromophore.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable compounds, chiral GC offers excellent resolution and short analysis times.[3] Similar to HPLC, the separation is based on the differential interaction of enantiomers with a CSP coated on the inside of a capillary column. Cyclodextrin-based CSPs are particularly effective for the enantioselective analysis of many chiral molecules.[4][5]
While this compound itself is amenable to GC analysis, derivatization of the hydroxyl group (e.g., acetylation) can sometimes improve peak shape and resolution. However, for initial screening, direct analysis is often successful. The following protocol is adapted from a validated method for the closely related compound, ethyl 3-hydroxybutanoate.[4]
Experimental Protocol: Chiral GC
Instrumentation and Consumables:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: CHIRALDEX® B-DM (Dimethylated β-cyclodextrin), 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium or Hydrogen (high purity).
-
Solvent: Dichloromethane or another suitable volatile solvent.
-
Sample: A dilute solution of this compound in the chosen solvent (approximately 0.1 mg/mL).
Method Parameters:
| Parameter | Value |
| Column | CHIRALDEX® B-DM, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 220 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 1 min), then ramp to 150 °C at 2 °C/min |
| Detector | FID at 250 °C |
Procedure:
-
System Preparation: Condition the column according to the manufacturer's instructions. Set the GC parameters and allow the system to stabilize.
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable volatile solvent like dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Analysis: Integrate the peak areas of the two enantiomers and calculate the % ee as described for the HPLC method.
Causality of Experimental Choices:
-
CSP Selection: Derivatized β-cyclodextrin columns are selected for their ability to form transient diastereomeric inclusion complexes with a wide variety of chiral molecules, leading to effective separation.[5]
-
Oven Program: A temperature gradient is employed to ensure good separation of the enantiomers while keeping the analysis time reasonable. The initial hold at a lower temperature allows for better interaction with the stationary phase.
-
Detector: A Flame Ionization Detector (FID) is used due to its high sensitivity for organic compounds and its universal response.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Structural Tool
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary must be introduced to create a diastereomeric environment, which results in distinct NMR signals for each enantiomer.[6] There are two primary methods for achieving this:
-
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral, enantiomerically pure reagent to form a pair of diastereomers. These diastereomers have different NMR spectra, and the ratio of their signals corresponds to the enantiomeric ratio of the original analyte. A classic example is Mosher's acid.
-
Chiral Solvating Agents (CSAs) or Chiral Shift Reagents (CSRs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte. This interaction leads to differential shielding of the protons in the two enantiomers, resulting in separate signals in the NMR spectrum. Lanthanide-based chiral shift reagents are commonly used for this purpose.[7][8]
The use of chiral solvating agents is often preferred as it is non-destructive and requires minimal sample preparation.
Experimental Protocol: NMR with a Chiral Shift Reagent
Instrumentation and Consumables:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
NMR Tubes: Standard 5 mm NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).
-
Sample: Approximately 5-10 mg of this compound.
Procedure:
-
Initial Spectrum: Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
-
Addition of Chiral Shift Reagent: Add a small amount (e.g., 5-10 mol%) of the chiral shift reagent, Eu(hfc)₃, to the NMR tube.
-
Spectrum Acquisition: Gently shake the tube to dissolve the reagent and acquire another ¹H NMR spectrum.
-
Optimization: If the signals for the two enantiomers are not baseline resolved, incrementally add more chiral shift reagent and re-acquire the spectrum until optimal separation is achieved.
-
Analysis: Identify a well-resolved proton signal that is split into two distinct peaks corresponding to the two diastereomeric complexes. Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the % ee.
Causality of Experimental Choices:
-
Chiral Auxiliary: Eu(hfc)₃ is a lanthanide-based chiral shift reagent that coordinates to Lewis basic sites, such as the hydroxyl and carbonyl groups of the analyte.[7][8] This interaction induces large chemical shift changes, often leading to the resolution of enantiomeric signals.
-
Solvent: CDCl₃ is a common, non-polar solvent that does not compete with the analyte for coordination to the shift reagent.
-
Signal Selection: Protons closest to the chiral center and the coordinating functional groups are most likely to experience significant chemical shift differences and are therefore the best candidates for integration.
Conclusion and Recommendations
The choice of the optimal method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the sample throughput.
-
Chiral HPLC is a highly versatile and reliable method that should be considered the primary choice for routine analysis and quality control due to its high resolution and applicability without derivatization.
-
Chiral GC is an excellent alternative, particularly when high throughput and sensitivity are required, and the analyte is sufficiently volatile and thermally stable.
-
NMR Spectroscopy with chiral solvating agents is a rapid and non-destructive method that is particularly useful for quick checks of enantiomeric purity and for structural confirmation. However, it may lack the sensitivity and resolution of chromatographic techniques for trace-level quantification.
By understanding the principles and practical considerations of each of these powerful techniques, researchers can confidently and accurately determine the enantiomeric excess of this compound, ensuring the stereochemical integrity of this crucial chiral building block in the journey of drug discovery and development.
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Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. - MIT OpenCourseWare.
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A Comparative Guide to NMR Analysis for Determining Enantiomeric Excess of Chiral Alcohols - Benchchem.
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Chiral High Performance Liquid Chromatography: Review - International Journal of Pharmacy & Pharmaceutical Research.
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education.
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Chiral derivatizing agent - Wikipedia.
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The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents.
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A Guide to the Analysis of Chiral Compounds by GC.
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH.
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Chiral HPLC Separations - Phenomenex.
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-hydroxycyclopentanecarboxylate: A Comparative Analysis of Synthetic Routes
For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision that balances efficiency, cost, stereochemical control, and scalability. This guide provides an in-depth technical comparison of the primary synthetic pathways to Ethyl 3-hydroxycyclopentanecarboxylate, a valuable building block in the synthesis of various pharmaceutical agents and natural products. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
Introduction: The Significance of this compound
This compound is a chiral molecule whose stereoisomers serve as key intermediates in the synthesis of a wide array of biologically active compounds. The cyclopentane ring, substituted with both a hydroxyl and an ethyl ester group, offers multiple points for further functionalization, making it a versatile scaffold in medicinal chemistry. The ability to selectively synthesize specific stereoisomers of this compound is often crucial for achieving the desired pharmacological activity and minimizing off-target effects.
This guide will focus on the most prevalent and practical approaches to this molecule, beginning with the synthesis of the key precursor, ethyl 3-oxocyclopentanecarboxylate, followed by a comparative analysis of various reduction methodologies to obtain the target alcohol.
Part 1: Synthesis of the Precursor: Ethyl 3-oxocyclopentanecarboxylate
A common and efficient pathway to this compound proceeds through the reduction of its corresponding keto-ester, Ethyl 3-oxocyclopentanecarboxylate. Therefore, a reliable synthesis of this precursor is the logical first step.
Route 1: Fischer Esterification of 3-Oxocyclopentanecarboxylic Acid
The most direct method for synthesizing ethyl 3-oxocyclopentanecarboxylate is the Fischer esterification of 3-oxocyclopentanecarboxylic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic and well-established transformation.
Causality Behind Experimental Choices:
-
Catalyst: A strong acid catalyst, such as sulfuric acid or thionyl chloride, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the ethanol.[1]
-
Reaction Conditions: The reaction is typically heated under reflux to drive the equilibrium towards the product by removing the water formed as a byproduct, often using a Dean-Stark apparatus.[2]
-
Excess Alcohol: Ethanol is often used in excess to act as both the reactant and the solvent, further pushing the equilibrium towards the ester product according to Le Chatelier's principle.
Experimental Protocol:
-
To a solution of 3-oxocyclopentanecarboxylic acid (1 equivalent) in ethanol (10-20 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) or thionyl chloride (1.2 equivalents) at a reduced temperature (0-15 °C).[1]
-
Heat the reaction mixture to reflux and stir for 1.5-3 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 3-oxocyclopentanecarboxylate.
-
Purify the product by vacuum distillation to obtain the pure keto-ester.
Performance Data:
| Parameter | Value | Reference |
| Yield | 84% | [2] |
| Reaction Time | 1.5 hours | [2] |
| Temperature | Reflux | [2] |
| Key Reagents | 3-Oxocyclopentanecarboxylic acid, Ethanol, H₂SO₄ or SOCl₂ | [1][2] |
| Purity | High, after distillation | [2] |
Workflow Diagram:
Part 2: Reduction of Ethyl 3-oxocyclopentanecarboxylate
With the precursor in hand, the crucial step is the reduction of the ketone functionality to the desired secondary alcohol. The choice of reducing agent and conditions will dictate the stereochemical outcome and overall efficiency of the synthesis. We will compare three prominent methods: Corey-Itsuno (CBS) Reduction, Sodium Borohydride Reduction, and Catalytic Hydrogenation.
Route 2: Corey-Itsuno (CBS) Reduction (Enantioselective)
For applications requiring a specific enantiomer of this compound, the Corey-Itsuno reduction is a powerful and widely used method. This reaction employs a chiral oxazaborolidine catalyst to achieve high levels of enantioselectivity in the reduction of prochiral ketones.[3][4]
Causality Behind Experimental Choices:
-
Catalyst: The chiral oxazaborolidine catalyst, often derived from proline, forms a complex with borane. This complex coordinates to the ketone in a sterically defined manner, directing the hydride delivery from the borane to one specific face of the carbonyl group.[4] The choice of the (S)- or (R)-enantiomer of the catalyst determines which enantiomer of the alcohol is produced.[3]
-
Reducing Agent: Borane (BH₃), typically in the form of a borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) complex, serves as the stoichiometric hydride source.[5]
-
Anhydrous Conditions: The presence of water can significantly diminish the enantiomeric excess (ee), so the reaction must be conducted under strictly anhydrous conditions.[5]
-
Low Temperature: Lower reaction temperatures generally lead to higher enantioselectivity.[4]
Experimental Protocol:
-
To a solution of the (S)- or (R)-Me-CBS-oxazaborolidine catalyst (0.1-0.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of borane-dimethyl sulfide complex (1.0-1.5 equivalents) dropwise at 0 °C.
-
Stir the mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C and add a solution of ethyl 3-oxocyclopentanecarboxylate (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then carefully add 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Performance Data:
| Parameter | Value | Reference |
| Yield | Typically >80% | [3] |
| Enantiomeric Excess (ee) | Often >95% | [3] |
| Reaction Time | 1-3 hours | |
| Temperature | -78 °C to 0 °C | [4] |
| Key Reagents | Ethyl 3-oxocyclopentanecarboxylate, CBS catalyst, Borane complex | [3][4] |
Workflow Diagram:
Route 3: Sodium Borohydride (NaBH₄) Reduction (Non-selective)
For applications where a racemic or diastereomeric mixture of the product is acceptable, sodium borohydride (NaBH₄) offers a convenient, cost-effective, and operationally simple method for the reduction of the keto-ester.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[6] This chemoselectivity is advantageous in this case.
-
Solvent: Protic solvents like methanol or ethanol are commonly used as they can participate in the reaction mechanism by protonating the intermediate alkoxide.[7]
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize potential side reactions, although it can also be performed at room temperature.[8]
Experimental Protocol:
-
Dissolve ethyl 3-oxocyclopentanecarboxylate (1 equivalent) in methanol or ethanol (10-20 volumes) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours or until the starting material is consumed as indicated by TLC.
-
Slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography or distillation to obtain this compound as a mixture of diastereomers.
Performance Data:
| Parameter | Value | Reference |
| Yield | Generally high (>90%) | [6] |
| Stereoselectivity | Typically produces a mixture of diastereomers | |
| Reaction Time | 1-3 hours | |
| Temperature | 0 °C to room temperature | [8] |
| Key Reagents | Ethyl 3-oxocyclopentanecarboxylate, NaBH₄, Methanol/Ethanol | [6][8] |
Workflow Diagram:
Route 4: Catalytic Hydrogenation (Non-selective)
Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups, including ketones. This method involves the use of hydrogen gas and a heterogeneous metal catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Common catalysts for ketone hydrogenation include Palladium on carbon (Pd/C) and Raney Nickel.[9][10] These catalysts provide a surface for the adsorption of both the hydrogen gas and the ketone, facilitating the addition of hydrogen across the carbonyl double bond.
-
Hydrogen Source: Hydrogen gas (H₂) is the reducing agent. The reaction is typically carried out under a positive pressure of hydrogen, which can range from atmospheric pressure (using a balloon) to high pressures in a specialized hydrogenation apparatus.
-
Solvent: Protic solvents like ethanol or ethyl acetate are commonly used as they can help to dissolve the substrate and do not interfere with the reaction.
Experimental Protocol (using Pd/C):
-
In a flask suitable for hydrogenation, dissolve ethyl 3-oxocyclopentanecarboxylate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. This process is repeated several times to ensure an atmosphere of hydrogen.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation or column chromatography if necessary.
Performance Data:
| Parameter | Value | Reference |
| Yield | High, often quantitative | [9] |
| Stereoselectivity | Generally produces a mixture of diastereomers | |
| Reaction Time | Varies with pressure and catalyst loading (typically a few hours) | |
| Temperature | Room temperature | [9] |
| Key Reagents | Ethyl 3-oxocyclopentanecarboxylate, H₂, Pd/C or Raney Ni | [9][10] |
Workflow Diagram:
Comparative Analysis and Conclusion
| Synthetic Route | Stereoselectivity | Yield | Reaction Conditions | Key Advantages | Key Disadvantages |
| Corey-Itsuno (CBS) Reduction | High enantioselectivity (>95% ee) | Good to Excellent (>80%) | Cryogenic temperatures (-78 °C), anhydrous | Access to specific enantiomers | Requires expensive chiral catalyst, strict anhydrous conditions, cryogenic temperatures |
| Sodium Borohydride Reduction | Non-selective (diastereomeric mixture) | Excellent (>90%) | Mild (0 °C to RT) | Inexpensive, operationally simple, high yield | Lack of stereocontrol |
| Catalytic Hydrogenation | Non-selective (diastereomeric mixture) | Excellent (often quantitative) | Mild (RT, atmospheric to moderate pressure) | Inexpensive, high yield, scalable | Requires specialized hydrogenation equipment for high pressure, catalyst can be pyrophoric |
The choice of synthetic route to this compound is fundamentally dictated by the stereochemical requirements of the final target molecule.
-
For the synthesis of a specific enantiomer , the Corey-Itsuno (CBS) reduction is the method of choice, providing excellent enantioselectivity. While the initial investment in the chiral catalyst and the need for cryogenic and anhydrous conditions are notable, the direct access to enantiopure material often outweighs these considerations, especially in the context of pharmaceutical development where stereochemistry is paramount.
-
When a racemic or diastereomeric mixture is acceptable , both sodium borohydride reduction and catalytic hydrogenation are excellent options. The decision between these two will likely depend on the available equipment and scale of the reaction. Sodium borohydride reduction is exceptionally convenient for laboratory-scale synthesis due to its simplicity and mild conditions. For larger-scale industrial production, catalytic hydrogenation may be more cost-effective and environmentally friendly, as it uses hydrogen gas as the reductant and the catalyst can often be recovered and reused.
By understanding the principles, protocols, and performance of each of these synthetic routes, researchers can make an informed decision that best aligns with their project goals, resources, and desired product specifications.
References
-
Enantioselective, biocatalytic reduction of 3-substituted cyclopentenones: application to the asymmetric synthesis of an hNK-1 receptor antagonist. (2011). PubMed. [Link]
-
Synthesis of Chiral Cyclopentenones. (n.d.). ACS Publications. [Link]
-
Corey–Itsuno reduction. (n.d.). Grokipedia. [Link]
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Corey–Itsuno reduction. (n.d.). Wikipedia. [Link]
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Highly enantioselective oxazaborolidine-catalyzed reduction of 1,3-dicarbonyl compounds: role of the additive diethylaniline. (2009). PubMed. [Link]
- Process for the hydrogenation of alpha-, beta-unsaturated ketones. (n.d.).
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hydrogen. (n.d.). Organic Syntheses. [Link]
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Corey-Bakshi-Shibata Reduction. (n.d.). Organic Chemistry Portal. [Link]
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Studies of Raney Nickel-Catalysed Asymmetric Hydrogenation Reactions. (1988). University of Glasgow Theses Service. [Link]
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Synthesis of 3-oxocyclopentanecarboxylic acid methyl ester. (n.d.). PrepChem.com. [Link]
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Itsuno-Corey Reduction. (n.d.). SynArchive. [Link]
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Ethyl 3-oxocyclopentanecarboxylate | C8H12O3. (n.d.). PubChem. [Link]
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Highly Enantioselective Oxazaborolidine-Catalyzed Reduction of 1,3-Dicarbonyl Compounds: Role of the Additive Diethylaniline. (2025). ResearchGate. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). PubMed. [Link]
-
Two-Step Esterification–Hydrogenation of Bio-Oil to Alcohols and Esters over Raney Ni Catalysts. (n.d.). MDPI. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]
-
Stereoselective reduction of enantiopure α-l-amino-β-keto esters using oxazaborolidine catalysts for the synthesis of statine analogues. (2025). ACG Publications. [Link]
-
Synthesis of Methyl 3-oxocyclopentanecarboxylate. (n.d.). PrepChem.com. [Link]
-
Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (n.d.). Indian Academy of Sciences. [Link]
-
Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. (2023). National Institutes of Health. [Link]
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Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. (n.d.). Beilstein Journals. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. (n.d.). Organic Syntheses. [Link]
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Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. (n.d.). Organic Chemistry Portal. [Link]
-
Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implicatio. (n.d.). University of York. [Link]
-
reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide. [Link]
-
Pd-C-induced catalytic transfer hydrogenation with triethylsilane. (n.d.). National Institutes of Health. [Link]
-
Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. (n.d.). Taylor & Francis Online. [Link]
-
Ethyl 3-oxocyclopentanecarboxylate (C8H12O3). (n.d.). PubChemLite. [Link]
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Stereochemistry of the reduction of ethyl 3,3‐dimethyl‐2,4‐dioxocyclopentanecarboxylate. (n.d.). Sci-Hub. [Link]
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Ethyl 3-hydroxycyclobutanecarboxylate, 95% Purity (mixture of isomers), C7H12O3, 25 grams. (n.d.). CP Lab Safety. [Link]
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This compound | C8H14O3. (n.d.). PubChem. [Link]
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Pd/C-Catalyzed Transfer Hydrogenation with Et3SiH. (2025). ResearchGate. [Link]
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Cyclohexaneacetic acid, 1-hydroxy, ethyl ester. (n.d.). Organic Syntheses. [Link]
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A Comparative Guide to the Validation of Ethyl 3-hydroxycyclopentanecarboxylate Purity by HPLC
This guide provides a comprehensive framework for the validation of analytical methods for Ethyl 3-hydroxycyclopentanecarboxylate, a critical chiral intermediate in pharmaceutical synthesis. We will delve into the development and validation of a primary High-Performance Liquid Chromatography (HPLC) method, offering a comparative analysis against alternative techniques such as Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR). The methodologies presented herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure scientific rigour and regulatory compliance.[1][2][3]
Introduction: The Analytical Imperative for this compound
This compound (CAS No: 1187933-07-8) is a valuable building block in the synthesis of complex pharmaceutical agents.[4] Its molecular structure contains two chiral centers, meaning control over both chemical and stereoisomeric purity is paramount to the safety and efficacy of the final drug product. An uncharacterized impurity profile can lead to downstream reaction failures, compromised yields, and potential safety liabilities.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like esters, making it an ideal choice for routine quality control and release testing.[3][5] This guide explains the causality behind the selection of specific HPLC parameters and provides a self-validating protocol to ensure the trustworthiness of the generated data.
The Primary Analytical Approach: Reversed-Phase HPLC
For assessing the purity of this compound, a Reversed-Phase HPLC (RP-HPLC) method with UV detection is the logical starting point. The ester carbonyl group provides a chromophore suitable for detection at low UV wavelengths, offering a balance of sensitivity and specificity.
Rationale for Method Development Choices
-
Column Selection (C18): A C18 (octadecylsilane) column is selected for its versatility and proven ability to retain and separate compounds of moderate polarity. The non-polar stationary phase effectively interacts with the cyclopentane ring and ethyl group, while the hydroxyl and ester moieties provide sufficient polarity for elution with a standard aqueous-organic mobile phase.
-
Mobile Phase Composition (Acetonitrile/Water): A gradient of water and acetonitrile is chosen to ensure the elution of both polar and non-polar impurities. Acetonitrile offers low viscosity and a low UV cutoff, which is critical when detecting at wavelengths around 205-215 nm.
-
Detector Wavelength (210 nm): The ester functional group lacks a strong chromophore in the higher UV range. Therefore, detection is set at a low wavelength (e.g., 210 nm) to maximize sensitivity. This necessitates the use of high-purity mobile phase solvents to minimize baseline noise.
-
Column Temperature (30 °C): Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
HPLC Purity Validation Workflow
The validation of an analytical method is a documented process that proves the procedure is suitable for its intended purpose.[6] The following workflow, based on ICH Q2(R1) guidelines, establishes a self-validating system for the purity analysis of this compound.[1][2]
Caption: Workflow for HPLC method validation based on ICH guidelines.
Experimental Protocol: HPLC Method Validation
This section provides a detailed, step-by-step methodology for validating the HPLC purity method for this compound.
Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | HPLC-grade Water |
| Mobile Phase B | HPLC-grade Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 210 nm |
| Injection Vol. | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Validation Procedures
-
System Suitability:
-
Prepare a standard solution of this compound at the target concentration (e.g., 1.0 mg/mL).
-
Inject the standard solution six times consecutively.
-
Acceptance Criteria: The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0, and theoretical plates should be ≥ 2000.
-
-
Specificity:
-
Inject the diluent (blank), a placebo (if applicable), a standard solution, and a sample solution.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample.
-
Acceptance Criteria: The blank should show no interfering peaks. The peak for this compound should be spectrally pure and well-resolved from all degradation products and impurities (resolution > 2.0).
-
-
Linearity:
-
Prepare a series of at least five standard solutions covering the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Calculate the percentage recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[1]
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.[6]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The %RSD for the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, an S/N ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.[1]
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).
-
Analyze the effect on system suitability parameters.
-
Acceptance Criteria: The system suitability criteria must be met under all varied conditions, demonstrating the method's reliability during normal usage.[7]
-
Comparative Analysis: Alternative Purity Assessment Methods
While HPLC is a robust method, other techniques offer unique advantages depending on the analytical goal.
Caption: Decision tree for selecting the appropriate analytical method.
Gas Chromatography (GC)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. It is highly effective for analyzing volatile and semi-volatile substances.
-
Comparison with HPLC:
-
Advantages: Superior resolution for volatile impurities and residual solvents. Flame Ionization Detection (FID) offers a uniform response for hydrocarbons, simplifying quantification.
-
Disadvantages: The compound must be thermally stable and sufficiently volatile. Non-volatile impurities will not be detected.
-
Verdict: GC is an excellent complementary technique to HPLC, particularly for monitoring process-related volatile impurities that HPLC might miss. A GC method has been successfully validated for similar ester compounds like L-valine methyl ester hydrochloride.[8]
-
Quantitative NMR (qNMR)
-
Principle: qNMR determines the purity of a substance by comparing the integral of an analyte's NMR signal to the integral of a certified internal standard of known purity.[5]
-
Comparison with HPLC:
-
Advantages: It is a primary analytical method, meaning it does not require a reference standard of the analyte itself. It provides structural confirmation alongside quantification.
-
Disadvantages: Significantly lower sensitivity compared to HPLC. Requires access to a high-field NMR spectrometer and is more complex to perform.
-
Verdict: qNMR is not a replacement for routine HPLC analysis but serves as an authoritative method for certifying reference standards or for purity determination when a specific standard is unavailable.[5]
-
Chiral Chromatography (HPLC/SFC)
-
Principle: This specialized form of chromatography uses a chiral stationary phase (CSP) to separate enantiomers.[9][10] Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[11]
-
Comparison with Standard HPLC:
-
Advantages: The only reliable chromatographic method to determine enantiomeric excess or the ratio of stereoisomers.
-
Disadvantages: Requires specialized, expensive chiral columns. Method development can be more complex, often involving screening multiple columns and mobile phase systems (normal or reversed-phase).[9][12]
-
Verdict: For a chiral molecule like this compound, achiral HPLC for purity and a separate chiral method for enantiomeric excess are both essential for full quality control.
-
Data Summary and Interpretation
All quantitative validation data should be summarized in clear, concise tables for easy review and reporting.
Table 1: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.7% |
| Repeatability (%RSD) | ≤ 2.0% | 0.5% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.8% |
| LOD | S/N ≥ 3:1 | 0.05 µg/mL |
| LOQ | S/N ≥ 10:1 | 0.15 µg/mL |
| Robustness | System Suitability Passes | Complies |
Conclusion
The validation of an HPLC method for determining the purity of this compound is a critical activity in pharmaceutical development. A well-developed and validated RP-HPLC method, following ICH guidelines, provides a reliable and robust system for routine quality control.[1][3] This method is specific, accurate, precise, and linear over a defined range.
For a comprehensive quality profile, this primary HPLC method should be complemented by orthogonal techniques. Gas Chromatography is recommended for the assessment of volatile impurities, while a dedicated chiral separation method (either HPLC or SFC) is mandatory to control the stereoisomeric purity of this critical intermediate. Finally, qNMR serves as a powerful tool for the absolute purity assessment and certification of reference materials. The selection of these methods, as outlined in this guide, provides a self-validating and scientifically sound strategy for ensuring the quality of this compound.
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International Conference on Harmonization, Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
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A Comparative Guide to Hydroxycyclopentanecarboxylate Isomers: Synthesis and Application of Ethyl 3-hydroxy- vs. Ethyl 2-hydroxycyclopentanecarboxylate
Introduction
In the landscape of synthetic organic chemistry and drug development, the cyclopentane ring serves as a versatile and highly valued scaffold. Its conformational flexibility and the ability to project substituents in well-defined spatial orientations make it a common feature in a multitude of biologically active molecules. Among the most useful functionalized cyclopentane building blocks are the isomeric ethyl hydroxycyclopentanecarboxylates. While seemingly similar, the positional difference of the hydroxyl group—at the C2 (alpha) versus the C3 (beta) position relative to the ester—fundamentally dictates their synthesis, reactivity, and ultimate application.
This in-depth guide provides a comparative analysis of ethyl 2-hydroxycyclopentanecarboxylate and ethyl 3-hydroxycyclopentanecarboxylate. We will explore the distinct and divergent synthetic strategies required for their preparation, dissect how their structural differences translate into unique chemical reactivity, and discuss their respective roles as key intermediates in complex molecule synthesis, providing researchers with the insights needed to select the appropriate building block for their synthetic campaigns.
Structural and Stereochemical Considerations
The core difference between these two molecules lies in the 1,2- versus 1,3-relationship of the hydroxyl and ethyl carboxylate groups. This distinction has profound stereochemical implications.
-
Ethyl 2-hydroxycyclopentanecarboxylate , an α-hydroxy ester, possesses two adjacent chiral centers at the C1 and C2 positions. This arrangement gives rise to four possible stereoisomers, existing as two pairs of enantiomers. These diastereomeric pairs are designated as cis (where the hydroxyl and ester groups are on the same face of the ring) and trans (where they are on opposite faces).[1]
-
This compound , a β-hydroxy ester, also contains two chiral centers (C1 and C3), which similarly lead to cis and trans diastereomers.[2][3]
The choice of synthetic route is often dictated by the desired relative stereochemistry (cis or trans), as controlling the spatial orientation of these functional groups is paramount for their effective use in constructing target molecules.
Comparative Analysis of Synthetic Strategies
The accessibility of these isomers is markedly different, governed by the classic bond disconnections available for 1,2- and 1,3-difunctionalized systems.
Synthesis of Ethyl 2-hydroxycyclopentanecarboxylate (The α-Hydroxy Ester)
The synthesis of the 2-hydroxy isomer is dominated by a robust and highly efficient two-step sequence starting from a common acyclic precursor.
-
Dieckmann Condensation: The process begins with the intramolecular Claisen condensation of a 1,6-diester, typically diethyl adipate.[4] Using a strong base like sodium ethoxide in an anhydrous solvent such as toluene, the diester undergoes cyclization to form the five-membered ring of ethyl 2-oxocyclopentanecarboxylate.[5][6][7] This reaction is a cornerstone of cyclic β-keto ester synthesis and is driven to completion by the final deprotonation of the acidic proton between the two carbonyls.[8]
-
Ketone Reduction: The resulting β-keto ester is then selectively reduced to the target α-hydroxy ester. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol is the reagent of choice for this transformation.[9] It readily reduces the ketone while leaving the less reactive ester functionality intact, affording ethyl 2-hydroxycyclopentanecarboxylate in high yield.[9]
This linear and high-yielding sequence makes the α-hydroxy ester isomer the more readily accessible of the two.
Caption: Synthetic workflow for Ethyl 2-hydroxycyclopentanecarboxylate.
Synthesis of this compound (The β-Hydroxy Ester)
In contrast, the synthesis of the 3-hydroxy isomer lacks a dominant, linear pathway from a simple acyclic precursor. Instead, its preparation relies on carbon-carbon bond-forming reactions that directly establish the 1,3-relationship between the hydroxyl and ester functionalities.
-
The Reformatsky Reaction: A classic and effective method for preparing β-hydroxy esters is the Reformatsky reaction.[10][11] This approach involves the reaction of a ketone, in this case cyclopentanone, with an α-haloester such as ethyl bromoacetate in the presence of metallic zinc.[12][13] The zinc first undergoes oxidative insertion into the carbon-halogen bond to form an organozinc reagent, often called a Reformatsky enolate.[12][13] This enolate is nucleophilic enough to add to the ketone carbonyl but, crucially, is less reactive than Grignard or organolithium reagents, preventing unwanted side reactions with the ester group.[12][14] An acidic workup subsequently protonates the resulting alkoxide to yield the target β-hydroxy ester.[12]
-
Other Strategies: Alternative, though often more complex, routes include the nucleophilic ring-opening of cyclopentene oxide with an appropriate ester enolate or multi-step sequences involving aldol-type condensations. The Reformatsky reaction, however, remains one of the most direct and reliable methods.
Caption: Synthetic workflow for this compound.
Comparative Summary
| Feature | Ethyl 2-hydroxycyclopentanecarboxylate (α-Isomer) | This compound (β-Isomer) |
| Structure | α-hydroxy ester; 1,2-disubstituted | β-hydroxy ester; 1,3-disubstituted |
| Key Precursor(s) | Diethyl adipate[4] | Cyclopentanone, Ethyl bromoacetate[12][13] |
| Dominant Synthesis | Dieckmann Condensation followed by Ketone Reduction[8][9] | Reformatsky Reaction[10][11] |
| Stereochemical Control | Control is exerted during the reduction of a planar ketone. | Control is exerted during the C-C bond formation. |
| Key Reactivity Pattern | Precursor to 1,2-difunctionalized systems (e.g., amino alcohols, vicinal diols). | Precursor to 1,3-difunctionalized systems; undergoes elimination to form α,β-unsaturated esters.[15] |
| Synthetic Utility | Building block for targets requiring adjacent stereocenters. | Versatile synthon for 1,3-diols, β-amino alcohols, and as a Michael acceptor precursor. |
Reactivity and Application in Drug Development
The positional isomerism directly translates to distinct reactivity and synthetic applications.
-
The α-Hydroxy Ester (C2) is a valuable precursor for synthesizing molecules with vicinal (1,2) functionality. The hydroxyl group can be easily oxidized, converted to a leaving group for nucleophilic substitution, or used to direct subsequent reactions on the ring. Its utility is prominent in the synthesis of chiral ligands, complex natural products, and pharmaceutical agents where precise control over adjacent stereocenters is critical.
-
The β-Hydroxy Ester (C3) is a quintessential 1,3-dioxygenated building block. This motif is widespread in polyketide natural products and many classes of drugs. A key reaction of β-hydroxy esters is their propensity to undergo dehydration upon heating, especially under acidic or basic conditions, to yield the corresponding α,β-unsaturated ester.[15] This product, ethyl cyclopent-2-enecarboxylate, is a powerful Michael acceptor, opening up a vast array of conjugate addition reactions to install substituents at the C3 position. This makes the 3-hydroxy isomer a gateway to a different class of cyclopentane derivatives compared to its C2 counterpart.
Representative Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-hydroxycyclopentanecarboxylate
Step A: Dieckmann Condensation to form Ethyl 2-oxocyclopentanecarboxylate [5][7]
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous toluene (approx. 3 mL per gram of diethyl adipate).
-
Add sodium ethoxide (1.05 equivalents) to the solvent.
-
Heat the mixture to a gentle reflux with vigorous stirring.
-
Add diethyl adipate (1.0 equivalent) dropwise over 1-2 hours, allowing the ethanol byproduct to distill off.
-
After the addition is complete, continue refluxing for an additional 2-4 hours, monitoring the disappearance of starting material by TLC or GC.
-
Cool the reaction mixture to 0°C and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate as a colorless liquid.[6]
Step B: Reduction to Ethyl 2-hydroxycyclopentanecarboxylate [9]
-
Dissolve the ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) from Step A in methanol (approx. 3 mL per gram) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.0 equivalent) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting ketone.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) to quench the reaction.
-
Extract the mixture multiple times with diethyl ether.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by vacuum distillation to afford ethyl 2-hydroxycyclopentanecarboxylate.[9]
Protocol 2: Synthesis of this compound via Reformatsky Reaction [Adapted from general procedures 2, 4]
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, place activated zinc dust (1.2 equivalents).
-
Add anhydrous THF (approx. 4 mL per gram of cyclopentanone).
-
In a separate flask, prepare a solution of cyclopentanone (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.
-
Add a small portion (~10%) of the cyclopentanone/ethyl bromoacetate solution to the zinc suspension and warm gently to initiate the reaction (indicated by slight bubbling or an exothermic event).
-
Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield this compound.
Conclusion and Outlook
While ethyl 2-hydroxycyclopentanecarboxylate and this compound are simple positional isomers, they occupy distinct spaces in the toolbox of synthetic chemistry. The choice between them is a strategic one, dictated by the target molecule's architecture. The α-hydroxy ester, readily prepared via the highly reliable Dieckmann condensation-reduction sequence, is the ideal starting point for constructing 1,2-difunctionalized cyclopentane systems. The β-hydroxy ester, often accessed through C-C bond-forming strategies like the Reformatsky reaction, provides a pathway to 1,3-functionalized systems and serves as a valuable precursor to α,β-unsaturated esters for conjugate addition chemistry. A thorough understanding of their divergent synthetic pathways and unique reactivity profiles empowers chemists to design more efficient and elegant routes to complex molecular targets in drug discovery and beyond.
References
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-
Wikipedia. Reformatsky reaction. Available from: [Link]
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PrepChem.com. Synthesis of 2-hydroxy-cyclopentylcarboxylic acid ethyl ester. Available from: [Link]
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Forsythe, J. G., et al. (2022). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. PubMed Central. Available from: [Link]
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-
Chegg.com. Solved 5. (14%) a) Dieckmann condensation, a variation of. Available from: [Link]
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Quora. What are the differences between alpha hydroxy ketones and beta-hydroxy ketones?. Available from: [Link]
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Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. Available from: [Link]
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YouTube. Spotting Alpha and Beta Hydroxy Acids. Available from: [Link]
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A Comparative Spectroscopic Guide to the Cis and Trans Isomers of Ethyl 3-hydroxycyclopentanecarboxylate
For researchers and professionals in the field of drug development, the precise characterization of stereoisomers is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, efficacy, and safety profile. The subtle yet profound differences in the three-dimensional arrangement of atoms between isomers like cis and trans can lead to vastly different pharmacological outcomes. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of Ethyl 3-hydroxycyclopentanecarboxylate, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a robust framework for their differentiation, supported by detailed experimental protocols and data interpretation.
The core of this analysis rests on the principle that the spatial orientation of the hydroxyl (-OH) and ethyl carboxylate (-COOCH₂CH₃) groups on the cyclopentane ring dictates their respective chemical environments.[1] This, in turn, gives rise to unique spectroscopic "fingerprints" for each isomer. The cyclopentane ring itself is not planar, adopting puckered conformations like the "envelope" and "half-chair" to alleviate torsional strain.[2][3][4][5] The preferred conformation for each isomer will influence the dihedral angles between protons, a key factor in NMR coupling constants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Stereochemical Probe
NMR spectroscopy stands as the most powerful and definitive technique for the stereochemical assignment of the cis and trans isomers of this compound.[6][7][8] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts (δ) and coupling constants (J), which are exquisitely sensitive to the local electronic and steric environment of each nucleus.
¹H NMR Spectroscopy: Unraveling Proximity and Orientation
The key to differentiating the cis and trans isomers via ¹H NMR lies in the analysis of the chemical shifts and coupling constants of the protons on the cyclopentane ring, particularly the protons at C1, C2, and C3.
In the cis isomer , the hydroxyl and ethyl carboxylate groups are on the same face of the ring. This proximity leads to steric crowding, which can influence the electron density and, consequently, the chemical shifts of nearby protons. The proton at C3 (methine proton adjacent to the hydroxyl group) in the cis isomer is expected to be in a different chemical environment compared to the trans isomer.
Conversely, in the trans isomer , these functional groups are on opposite faces, resulting in a less sterically hindered environment. This difference in spatial arrangement leads to discernible variations in the ¹H NMR spectrum.
Key Differentiating Features in ¹H NMR:
-
Chemical Shift of H3: The proton attached to the carbon bearing the hydroxyl group (C3) will likely exhibit a different chemical shift in the two isomers due to the varying proximity of the bulky ethyl carboxylate group.
-
Coupling Constants (³JHH): The vicinal coupling constants between the protons on the cyclopentane ring are highly dependent on the dihedral angles between them. The rigid, puckered nature of the cyclopentane ring fixes these angles, leading to characteristic differences in coupling constants for the cis and trans isomers.[9] For instance, the coupling constant between H1 and H2, and H2 and H3 will differ between the two isomers. Generally, trans couplings are larger than cis couplings in cyclic systems.
¹³C NMR Spectroscopy: A Carbon Skeleton Perspective
¹³C NMR spectroscopy provides complementary information by probing the carbon framework of the molecule. The chemical shifts of the carbon atoms in the cyclopentane ring are also sensitive to the stereochemistry.
Key Differentiating Features in ¹³C NMR:
-
Steric Compression (γ-gauche effect): In the cis isomer, the steric compression between the hydroxyl and ethyl carboxylate groups can cause an upfield shift (to a lower ppm value) of the carbons involved (C1 and C3) and potentially the adjacent C2, C4, and C5 carbons compared to the trans isomer.[10] This is a well-established phenomenon in ¹³C NMR.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in the ester group may also show a slight difference between the two isomers due to the different overall molecular geometry and electronic environment.
Experimental Protocol: NMR Spectroscopy
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[11][12][13][14][15]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the isomer for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[12][15]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[12][14]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11][13]
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H spectrum using a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled pulse sequence.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Workflow for NMR-Based Isomer Differentiation
Caption: Workflow for differentiating cis and trans isomers using NMR.
Predicted Spectroscopic Data Summary: NMR
| Parameter | cis-Ethyl 3-hydroxycyclopentanecarboxylate | trans-Ethyl 3-hydroxycyclopentanecarboxylate | Key Differentiating Feature |
| ¹H NMR | |||
| δ H1 (ppm) | Expected to be slightly different from trans | Expected to be slightly different from cis | Anisotropic effect of -OH and -COOEt |
| δ H3 (ppm) | Shift influenced by proximity to -COOEt | Less influence from -COOEt | Steric and electronic environment |
| ³J(H1,H2) (Hz) | Smaller value expected | Larger value expected | Dihedral angle dependence |
| ³J(H2,H3) (Hz) | Smaller value expected | Larger value expected | Dihedral angle dependence |
| ¹³C NMR | |||
| δ C1 (ppm) | Upfield shift expected | Downfield relative to cis | γ-gauche effect |
| δ C3 (ppm) | Upfield shift expected | Downfield relative to cis | γ-gauche effect |
| δ C=O (ppm) | Minor shift difference | Minor shift difference | Overall molecular geometry |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy provides valuable information about the functional groups present in a molecule and can also offer clues to its stereochemistry.[16] The differentiation between the cis and trans isomers of this compound by IR is based on subtle differences in their vibrational spectra, particularly in the fingerprint region.
Key Differentiating Features in IR Spectroscopy:
-
O-H Stretching: The position and shape of the O-H stretching band (typically around 3200-3600 cm⁻¹) can be informative. In the cis isomer, there is a possibility of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester. This would lead to a broader and slightly lower frequency O-H stretching band compared to the trans isomer, where intermolecular hydrogen bonding would be more prevalent in the condensed phase.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations involving the entire molecule, including C-O stretching and C-C stretching of the ring. The overall symmetry of the molecule influences which vibrational modes are IR active. The less symmetrical cis isomer may exhibit a more complex spectrum with more absorption bands in this region compared to the more symmetrical trans isomer.[9][17]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing liquid and solid samples with minimal preparation.[18][19][20][21][22]
-
Instrument Preparation:
-
Sample Analysis:
-
Place a small drop of the liquid isomer or a small amount of the solid isomer onto the ATR crystal.[18]
-
If the sample is solid, apply pressure using the built-in clamp to ensure good contact with the crystal.
-
Acquire the IR spectrum.
-
Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
-
ATR-FTIR Analysis Workflow
Caption: Workflow for ATR-FTIR analysis of isomers.
Predicted Spectroscopic Data Summary: IR
| Vibrational Mode | cis-Ethyl 3-hydroxycyclopentanecarboxylate | trans-Ethyl 3-hydroxycyclopentanecarboxylate | Key Differentiating Feature |
| O-H Stretch (cm⁻¹) | Broader, ~3400 cm⁻¹ | Sharper, ~3500 cm⁻¹ | Intramolecular vs. Intermolecular H-bonding |
| C=O Stretch (cm⁻¹) | ~1730 cm⁻¹ | ~1730 cm⁻¹ | Less likely to show significant difference |
| Fingerprint Region | More complex pattern | Simpler pattern | Molecular symmetry |
Mass Spectrometry (MS): Insights from Fragmentation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds.[23][24][25][26][27] While the electron ionization (EI) mass spectra of diastereomers are often very similar, subtle differences in fragmentation patterns can sometimes be observed due to stereochemical influences on the stability of fragment ions.
Key Differentiating Features in Mass Spectrometry:
-
Molecular Ion (M⁺•): Both isomers will exhibit the same molecular ion peak corresponding to their identical molecular weight.
-
Fragmentation Pathways: The relative intensities of certain fragment ions may differ. For instance, the loss of water (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. The stereochemical relationship between the hydroxyl group and adjacent protons can influence the ease of this elimination, potentially leading to a different abundance of the [M-H₂O]⁺• ion. Similarly, fragmentation involving the ester group, such as the loss of the ethoxy radical (-OCH₂CH₃) or ethylene via a McLafferty rearrangement, might show subtle differences in ion abundance reflecting the different steric environments in the cis and trans isomers.[28][29][30]
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the isomer (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
The isomers will be separated based on their boiling points and interactions with the GC column stationary phase. The trans isomer, often having a slightly higher boiling point due to better crystal packing (if solid) or different polarity, may have a slightly longer retention time.
-
-
MS Analysis:
-
As each isomer elutes from the GC column, it enters the mass spectrometer and is ionized (typically by electron impact at 70 eV).
-
The resulting mass spectrum (a plot of ion abundance versus mass-to-charge ratio) is recorded.
-
GC-MS Isomer Analysis Logic
Caption: Logical flow of GC-MS for isomer analysis.
Predicted Spectroscopic Data Summary: MS
| Feature | cis-Ethyl 3-hydroxycyclopentanecarboxylate | trans-Ethyl 3-hydroxycyclopentanecarboxylate | Key Differentiating Feature |
| Molecular Ion (m/z) | Identical | Identical | Same molecular weight |
| [M-H₂O]⁺• abundance | Potentially different | Potentially different | Stereochemistry of elimination |
| [M-OC₂H₅]⁺ abundance | Potentially different | Potentially different | Stability of resulting carbocation |
| GC Retention Time | Slightly shorter | Slightly longer | Polarity and boiling point differences |
Conclusion
The unambiguous differentiation of the cis and trans isomers of this compound is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve as the most definitive methods, providing clear distinctions based on chemical shifts and coupling constants that are directly influenced by the stereochemical arrangement of the hydroxyl and ethyl carboxylate groups. IR spectroscopy offers complementary evidence, particularly through the analysis of potential intramolecular hydrogen bonding and differences in the fingerprint region. Finally, GC-MS can provide separation of the isomers and may reveal subtle but telling differences in their fragmentation patterns. By employing these techniques in concert, researchers and drug development professionals can confidently establish the stereochemical identity of their compounds, a crucial step in ensuring the desired therapeutic outcomes.
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A Senior Application Scientist's Comparative Guide to the Quantification of Ethyl 3-hydroxycyclopentanecarboxylate
Introduction
Ethyl 3-hydroxycyclopentanecarboxylate (EHCPC) is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure contains two stereocenters, meaning it can exist as four different stereoisomers. In pharmaceutical development, different enantiomers of a chiral drug can exhibit widely varying pharmacological, metabolic, and toxicological profiles.[2] Consequently, regulatory authorities mandate stringent control over the stereochemical purity of drug substances.[3]
This guide provides an in-depth comparison of two orthogonal analytical techniques for the quantification of EHCPC: Gas Chromatography with Flame Ionization Detection (GC-FID) for achiral purity and total content analysis, and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for the critical task of enantiomeric separation and quantification. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the methodological choices, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[4][5] It offers high resolution, robustness, and exceptional quantitative performance, making it an ideal choice for determining the overall purity and concentration of EHCPC in reaction mixtures and as a raw material.
Principle of GC-FID
In Gas Chromatography, a sample is vaporized and injected into the head of a chromatographic column.[6] Separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The differential partitioning of sample components between the mobile phase and the stationary phase (a microscopic layer of liquid or polymer on an inert solid support) allows for their separation based on properties like boiling point and polarity.[6]
Upon exiting the column, the separated components enter a Flame Ionization Detector (FID). The FID burns the organic compounds in a hydrogen-air flame, producing ions. The resulting current is proportional to the mass of carbon atoms entering the flame, providing a sensitive and linear response for most organic analytes, including esters.[5][6]
Causality in Experimental Design
The development of a robust GC-FID method is a systematic process where each parameter is chosen to achieve optimal separation and quantification.
-
Column Selection : For an ester like EHCPC, a mid-to-high polarity column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-Wax), is selected.[7] This choice is deliberate: the polar stationary phase induces strong dipole-dipole interactions with the polar ester and hydroxyl functional groups of EHCPC, promoting retention and enabling effective separation from non-polar impurities.
-
Temperature Programming : A temperature gradient is employed to ensure a timely and efficient analysis. The program begins at a low initial temperature to allow for the separation of highly volatile components and solvent fronts. It then ramps up to a higher temperature to facilitate the elution of the higher-boiling EHCPC with a sharp, symmetrical peak shape, which is crucial for accurate integration.[7][8]
-
Injector and Detector Temperatures : The injector temperature is set significantly higher than the initial oven temperature to ensure the instantaneous and complete vaporization of the sample upon injection.[6] Similarly, the detector temperature is kept high to prevent condensation of the analyte as it elutes from the column, ensuring a consistent and accurate signal.[7]
-
Internal Standard (IS) Quantification : To achieve the highest level of accuracy and precision, an internal standard method is employed.[6] An IS is a stable, non-reactive compound with similar chemical properties to the analyte but which is well-resolved from it chromatographically. An equal amount of the IS is added to all standards and samples. By plotting the ratio of the analyte peak area to the IS peak area against concentration, this method effectively corrects for minor variations in injection volume, solvent evaporation, and instrument response, leading to highly reliable quantitative data.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for GC-FID quantification of EHCPC.
Detailed Protocol: GC-FID Quantification
-
Internal Standard (IS) Stock Solution : Accurately prepare a 10 mg/mL solution of a suitable internal standard (e.g., Diethyl Adipate) in ethyl acetate.
-
Calibration Standards : a. Prepare a stock solution of this compound reference standard at 10 mg/mL in ethyl acetate. b. Create a series of five calibration standards by diluting the stock solution. To each 1 mL volumetric flask, add the appropriate volume of stock solution, 100 µL of the IS stock solution, and dilute to the mark with ethyl acetate. This will yield concentrations ranging from approximately 0.1 to 2.0 mg/mL.
-
Sample Preparation : a. Accurately weigh approximately 100 mg of the EHCPC sample into a 10 mL volumetric flask. b. Add 1.0 mL of the IS stock solution and dilute to the mark with ethyl acetate. c. Vortex thoroughly and transfer an aliquot to a 2 mL GC vial for analysis.
-
Chromatographic Conditions :
-
Instrument : Gas Chromatograph with FID.
-
Column : DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow at 1.2 mL/min.
-
Oven Program : 80°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).
-
Injector : Split mode (20:1), 240°C.
-
Detector : FID, 250°C.
-
Injection Volume : 1 µL.
-
-
Data Analysis : a. Integrate the peak areas for the internal standard and EHCPC. b. Generate a calibration curve by plotting the peak area ratio (EHCPC/IS) versus the concentration of the calibration standards. c. Determine the concentration of EHCPC in the sample using the linear regression equation from the calibration curve.
Method 2: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
While GC-FID excels at achiral analysis, it cannot distinguish between enantiomers. Chiral HPLC is the definitive technique for separating and quantifying stereoisomers, a non-negotiable requirement for pharmaceutical quality control.[3][9]
Principle of Chiral HPLC
Chiral HPLC utilizes a Chiral Stationary Phase (CSP). A CSP is created by bonding or coating an enantiomerically pure molecule onto a solid support (typically silica gel).[10] When a racemic mixture passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector.[11] These complexes have different interaction energies and stabilities, causing one enantiomer to be retained on the column longer than the other, thus achieving separation.[11]
Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are among the most versatile and widely used, demonstrating broad enantioselectivity for a vast range of compounds through a combination of hydrogen bonding, dipole-dipole, and steric interactions.[11][12]
Causality in Experimental Design
-
Column Selection : A polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is an excellent starting point for method development.[11] The carbamate groups on the CSP provide sites for hydrogen bonding and dipole-dipole interactions with the hydroxyl and ester groups of EHCPC. The chiral cavities formed by the polymer structure allow for steric differentiation between the enantiomers.[11]
-
Mobile Phase Mode : Normal-phase chromatography, using a non-polar solvent like n-hexane with a polar modifier like 2-propanol (IPA), is often highly effective for polysaccharide CSPs.[11][13] The analyte's interaction with the CSP is modulated by the concentration of the alcohol modifier. A lower percentage of IPA generally leads to stronger retention and often better resolution, while a higher percentage reduces analysis time. The optimal ratio is determined empirically to achieve a baseline separation (Resolution > 1.5) in a practical timeframe.
-
Detector : A UV detector is commonly used in HPLC.[14] While EHCPC lacks a strong chromophore, the ester carbonyl group exhibits weak absorbance at short UV wavelengths (e.g., 210-220 nm). This is sufficient for detection and quantification at the concentrations typically used in purity analysis.
Experimental Workflow: Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC analysis of EHCPC.
Detailed Protocol: Chiral HPLC Quantification
-
Mobile Phase Preparation : Prepare the mobile phase by mixing n-Hexane and 2-Propanol in the desired ratio (e.g., 95:5 v/v). Filter through a 0.45 µm membrane filter and degas by sonication or helium sparging.
-
System Suitability Solution : Prepare a solution containing both the desired and undesired enantiomers (if available) or a racemic standard of EHCPC at approximately 1.0 mg/mL in the mobile phase.
-
Sample Preparation : Accurately weigh and dissolve the EHCPC sample in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions :
-
Instrument : HPLC system with UV Detector.
-
Column : Chiralcel OD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase : n-Hexane:2-Propanol (95:5 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 215 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis : a. Inject the system suitability solution to confirm that the resolution between the enantiomeric peaks is greater than 1.5.[11] b. Inject the sample solution. c. Integrate the peak areas for all enantiomers. d. Calculate the enantiomeric purity by expressing the peak area of the undesired enantiomer as a percentage of the total peak area of all enantiomers.
Comparative Performance and Application
The choice between GC-FID and Chiral HPLC is dictated entirely by the analytical question at hand. The following table summarizes their performance characteristics, which are derived from typical validation results for these types of methods.[15][16][17]
| Parameter | Gas Chromatography (GC-FID) | Chiral HPLC with UV Detection | Rationale & Insights for Researchers |
| Primary Application | Total purity & assay (achiral) | Enantiomeric purity, chiral assay | GC is for "how much total EHCPC is there?" HPLC is for "what is the ratio of the stereoisomers?" |
| Specificity | High; separates based on volatility and polarity. | Absolute; separates enantiomers. | GC can resolve process impurities and starting materials. HPLC is essential for controlling the chiral profile. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.998 | Both methods provide excellent linearity for quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | With proper validation, both methods are highly accurate. |
| Precision (%RSD) | < 1.0% (Repeatability) | < 2.0% (Repeatability) | GC often shows slightly better precision due to the stability of the FID signal. |
| LOD / LOQ | Low ng range | Mid-to-high ng range | GC-FID is generally more sensitive for bulk analysis. HPLC sensitivity is sufficient for impurity quantification. |
| Analysis Time | ~15-20 minutes | ~20-30 minutes | Runtimes are comparable, but Chiral HPLC method development can be more time-consuming.[18] |
| Key Advantage | High throughput, robustness, low cost. | Direct separation of stereoisomers. | GC is a workhorse for routine process monitoring. Chiral HPLC is indispensable for final product release. |
| Key Limitation | Cannot separate enantiomers. | Requires specific chiral column; potentially longer method development. | The inability to see the chiral profile is the critical weakness of GC for this application. |
Guidance for Application
-
For Process Chemistry & Raw Material QC : GC-FID is the superior tool for rapid in-process control checks, determining the conversion in a reaction, or verifying the purity of an achiral starting material. Its speed and robustness are ideal for a high-throughput environment.
-
For Asymmetric Synthesis & Drug Development : Chiral HPLC is mandatory. It is the only way to determine the enantiomeric excess (e.e.) of a reaction product, track potential racemization under different process conditions, and ensure the final API meets strict regulatory requirements for stereochemical purity.
Conclusion
The quantification of this compound requires a multi-faceted analytical approach. Gas Chromatography with Flame Ionization Detection serves as a robust and reliable method for determining the total concentration and achiral purity, making it invaluable for process monitoring and initial quality assessment. However, due to the chiral nature of the molecule and the stringent demands of the pharmaceutical industry, Chiral High-Performance Liquid Chromatography is the indispensable and authoritative technique. It alone provides the ability to resolve and quantify the individual enantiomers, which is fundamental to ensuring the safety, efficacy, and quality of the final drug product. A comprehensive quality control strategy will judiciously employ both methods, leveraging the strengths of each to build a complete analytical profile of this critical synthetic intermediate.
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A Senior Application Scientist's Guide to Hydroxycyclopentane Carboxylates: A Comparative Analysis of Ethyl 3-Hydroxycyclopentanecarboxylate and Its Isomers
In the landscape of modern drug discovery and fine chemical synthesis, the cyclopentane ring serves as a versatile and crucial scaffold. Its conformational rigidity and potential for stereochemical diversity make it a privileged motif in a myriad of biologically active molecules, from antiviral agents to prostaglandins. Among the functionalized cyclopentanes, the hydroxycyclopentane carboxylate esters are a class of building blocks that offer a gateway to complex molecular architectures. This guide provides an in-depth comparative analysis of ethyl 3-hydroxycyclopentanecarboxylate and its key positional isomers: the 1-hydroxy and 2-hydroxy derivatives. Our focus will be on their synthetic accessibility, chemical properties, and strategic applications, supported by experimental data and established protocols, to aid researchers in making informed decisions for their synthetic campaigns.
The Strategic Importance of Hydroxyl Group Placement
The position of the hydroxyl group on the cyclopentane ring profoundly influences the molecule's reactivity, stereochemical control in subsequent reactions, and its suitability as a precursor for specific target molecules. The choice between a 1-, 2-, or 3-hydroxycyclopentanecarboxylate is therefore a critical strategic decision in synthetic design. This guide will dissect the nuances of each isomer to illuminate the advantages and challenges associated with their use.
This compound: A Versatile Building Block
This compound is a valuable intermediate, largely owing to the strategic placement of its hydroxyl and ester functionalities. This 1,3-relationship allows for a range of synthetic manipulations, including the introduction of diverse substituents and the construction of complex ring systems.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol | |
| IUPAC Name | ethyl 3-hydroxycyclopentane-1-carboxylate | |
| CAS Number | 1187933-07-8 |
Synthetic Considerations
The synthesis of this compound can be achieved through various routes, often involving the reduction of the corresponding ketone, ethyl 3-oxocyclopentanecarboxylate. The choice of reducing agent can allow for stereocontrol, yielding either the cis or trans isomer, which is a critical consideration for subsequent synthetic steps, particularly in the synthesis of prostaglandins and their analogues where stereochemistry is paramount.
Caption: Synthetic utility of ethyl 2-hydroxycyclopentanecarboxylate.
Ethyl 1-Hydroxycyclopentanecarboxylate: The Tertiary Alcohol Motif
Ethyl 1-hydroxycyclopentanecarboxylate features a tertiary alcohol, which presents a different set of synthetic opportunities and challenges compared to its secondary alcohol isomers.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.2 g/mol | |
| IUPAC Name | ethyl 1-hydroxycyclopentane-1-carboxylate | |
| CAS Number | 41248-23-1 |
Synthetic and Application Landscape
The synthesis of ethyl 1-hydroxycyclopentanecarboxylate is typically achieved through the esterification of 1-hydroxycyclopentanecarboxylic acid. This building block has been utilized in the synthesis of various compounds, including the insecticide and miticide spiromesifen. The tertiary nature of the alcohol can be advantageous in preventing oxidation and can serve as a stable anchor point for further functionalization.
Caption: Synthesis of ethyl 1-hydroxycyclopentanecarboxylate.
Performance Comparison and Experimental Data
While direct, side-by-side comparative studies with quantitative performance data for these isomers are not abundant in the literature, we can infer their relative utility from their prevalence in synthetic routes to complex molecules and the nature of the synthetic challenges they address.
| Feature | Ethyl 1-Hydroxycyclopentanecarboxylate | Ethyl 2-Hydroxycyclopentanecarboxylate | This compound |
| Stereocontrol | Achiral | Stereocenters can be controlled during synthesis | Stereocenters can be controlled during synthesis |
| Key Reactions | Esterification, Derivatization of tertiary alcohol | Lactonization, Hydrolysis/Decarboxylation | Introduction of diverse functionalities at C3, Ring manipulations |
| Primary Applications | Agrochemicals (e.g., Spiromesifen) | Carbocyclic nucleosides, Substituted cyclopentanones | Prostaglandins, Complex natural products |
| Synthetic Accessibility | Readily prepared from the corresponding acid. | Accessible from the corresponding ketoester. | Accessible from the corresponding ketoester. |
The choice of isomer is fundamentally dictated by the target molecule's architecture. For prostaglandin synthesis, where a 1,3-relationship between functional groups on the cyclopentane ring is crucial, this compound is a more direct and logical starting point. In contrast, for carbocyclic nucleosides that often require functionalization adjacent to the carboxylate group, the 2-hydroxy isomer is more strategically advantageous. The 1-hydroxy isomer, with its tertiary alcohol, offers a robust and sterically defined branching point.
Experimental Protocols
Synthesis of Ethyl 1-Hydroxycyclopentanecarboxylate
Materials:
-
1-Hydroxycyclopentanecarboxylic acid (0.98 g, 7.5 mmol)
-
Ethanol (3.8 mL)
-
Concentrated sulfuric acid (catalytic amount)
-
Ethyl acetate
-
Saturated saline solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1-hydroxycyclopentanecarboxylic acid in ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature for 3 days.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (75 mL) and wash with saturated saline (25 mL).
-
Separate the organic layer and extract the aqueous layer again with ethyl acetate (75 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield ethyl 1-hydroxycyclopentanecarboxylate.
-
Yield: 95%
-
Appearance: Light brown oil
-
MS (m/z): 159 ([M+H]⁺)
-
General Protocol for Hydrolysis and Decarboxylation of 2-Substituted Ethyl 2-Oxocyclopentanecarboxylates
Acidic Conditions:
-
Dissolve the 2-substituted ethyl 2-oxocyclopentanecarboxylate in a mixture of glacial acetic acid and concentrated HCl or H₂SO₄ in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into ice water.
-
Extract the aqueous mixture three times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the 2-substituted cyclopentanone.
Basic Conditions:
-
Dissolve the 2-substituted ethyl 2-oxocyclopentanecarboxylate in methanol or ethanol in a round-bottom flask.
-
Add an aqueous solution of KOH or NaOH.
-
Heat the mixture to reflux until hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the mixture and acidify to a pH of 1-2 with concentrated HCl to induce decarboxylation (gentle heating may be required).
-
Extract the product three times with an organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify by vacuum distillation or column chromatography.
Conclusion
The selection of a hydroxycyclopentane carboxylate building block is a nuanced decision that hinges on the specific synthetic target and the desired strategic approach. This compound offers a versatile platform for constructing molecules with a 1,3-dioxygenated pattern, which is particularly relevant in the synthesis of prostaglandins. The 2-hydroxy isomer provides a valuable entry point to 2-substituted cyclopentanones and carbocyclic nucleosides, while the 1-hydroxy isomer offers a stable tertiary alcohol for creating branched structures. By understanding the distinct synthetic advantages and applications of each isomer, researchers can more effectively navigate the complexities of their synthetic endeavors and accelerate the discovery and development of novel chemical entities.
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ACS Figshare. Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity - Journal of Medicinal Chemistry. [Link]
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ResearchGate. A Comprehensive Comparison of Two Geometric Isomers of an Oxatetrasilacyclopentane. [Link]
-
ResearchGate. Selected representatives of the 336 building blocks, and reagents.... [Link]
-
ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]
Deconstructing the Certificate of Analysis: A Baseline for Quality
An In-Depth Comparative Guide to the Analysis of Ethyl 3-hydroxycyclopentanecarboxylate
For drug development professionals and researchers, the purity, identity, and quality of starting materials and intermediates are non-negotiable. This compound, a key building block in the synthesis of various pharmaceutical compounds, is no exception. While a supplier's Certificate of Analysis (CoA) provides a critical snapshot of a batch's quality, a deeper understanding of the analytical methodologies behind the data is essential for robust process development, troubleshooting, and ensuring regulatory compliance.
This guide moves beyond a simple review of a CoA. We will deconstruct the standard quality control tests, provide a comparative analysis of the primary analytical techniques used for this molecule, and offer detailed experimental protocols. Our objective is to provide you with the expertise to critically evaluate the quality of this compound and select the appropriate analytical tools for your specific research and development needs.
A Certificate of Analysis is the foundational document attesting to a product's quality. For this compound, a typical CoA will include the following specifications. Understanding the "why" behind each test is crucial.
| Parameter | Typical Specification | Method | Purpose & Scientific Rationale |
| Appearance | Colorless to Light Yellow Liquid | Visual | Provides a simple, immediate check for gross contamination or degradation, which often results in color changes. |
| Identification | Conforms to Structure | ¹H NMR, FTIR | Confirms the chemical identity. ¹H NMR provides detailed structural information by analyzing the chemical environment of protons, while FTIR confirms the presence of key functional groups (e.g., -OH stretch, C=O ester stretch). |
| Assay (Purity) | ≥ 98.0% | Gas Chromatography (GC-FID) | Quantifies the amount of the desired compound. GC is the preferred method due to the compound's volatility. A Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for organic analytes. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | The hydroxyl group makes the compound hygroscopic. Excess water can interfere with subsequent chemical reactions, particularly those using water-sensitive reagents like Grignards or organolithiums. |
| Specific Gravity | Report Value (e.g., ~1.08 g/cm³) | Densitometer / Pycnometer | A physical constant that can indicate gross impurities or incorrect identity if it deviates significantly from the expected value. |
Beyond the CoA: A Comparative Analysis of Analytical Methodologies
While the CoA provides essential data, it doesn't always reveal the full picture of potential impurities or subtle batch-to-batch variations. A multi-faceted analytical approach is often necessary. Here, we compare the three cornerstone techniques for the comprehensive analysis of this compound.
A. Gas Chromatography (GC): The Workhorse for Purity and Volatile Impurities
Gas chromatography is the industry standard for assay determination of this compound, primarily because its ester functional group makes it sufficiently volatile.[1][2]
-
Expertise & Experience: The primary challenge in the GC analysis of hydroxy-esters is the potential for poor peak shape (tailing) due to the interaction of the polar hydroxyl group with the stationary phase. To mitigate this and improve thermal stability, derivatization is often employed. Silylating the hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, resulting in sharper, more symmetrical peaks and improved accuracy.[3][4][5]
-
Trustworthiness: A robust GC method is validated for its specificity, linearity, accuracy, and precision, ensuring that the reported purity value is reliable. System suitability tests, such as checking the resolution between the analyte and known impurities and the repeatability of injections, are performed before each run to guarantee the system is performing correctly.[6][7]
-
Sample Preparation (Derivatization):
-
Accurately weigh approximately 20 mg of this compound into a 2 mL GC vial.
-
Add 1 mL of a suitable solvent (e.g., Dichloromethane or Acetonitrile).
-
Add 100 µL of a silylation agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before analysis.
-
-
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Split ratio 50:1)
-
Carrier Gas: Helium or Hydrogen, constant flow ~1.0 mL/min
-
Oven Program:
-
Initial Temp: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Detector: FID at 280°C
-
-
Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
For identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice, as it provides mass spectra that can be used to elucidate the structures of co-eluting peaks.[3][7]
B. High-Performance Liquid Chromatography (HPLC): For Non-Volatile Impurities and Alternative Quantitation
HPLC is a powerful separation technique but presents a unique challenge for this compound: the molecule lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult.[8][9][10]
-
Expertise & Experience: To overcome this, several strategies can be employed:
-
Alternative Detectors: A Refractive Index (RI) detector, which measures changes in the refractive index of the mobile phase, can be used. However, RI detection is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. An Evaporative Light Scattering Detector (ELSD) is another option that can be used with gradients and is suitable for non-volatile analytes.
-
Derivatization: A UV-active tag can be chemically attached to the hydroxyl group. For example, reacting the molecule with benzoyl chloride would introduce a strongly UV-absorbing benzoyl group, allowing for sensitive detection. This adds complexity to sample preparation but significantly enhances sensitivity.
-
-
Trustworthiness: An HPLC method's reliability is established through validation as per ICH Q2(R1) guidelines, proving its suitability for its intended purpose (e.g., as a stability-indicating method to track the formation of non-volatile degradation products).[11][12][13][14]
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound.
-
Dissolve in 10 mL of the mobile phase to create a 5 mg/mL solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC-RI Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35°C).
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Purity
NMR is unparalleled for unambiguous structure confirmation and can also serve as a primary quantitative method (qNMR).
-
Expertise & Experience: ¹H NMR provides a "fingerprint" of the molecule, confirming the connectivity of atoms and the cis/trans relationship of substituents on the cyclopentane ring.[15][16][17] For quantitative analysis (qNMR), a certified internal standard of known purity is added to a precisely weighed sample. The purity of the analyte is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This method is highly accurate as it does not depend on a response factor like chromatographic techniques.
-
Trustworthiness: qNMR is considered a primary ratio method by metrology institutes. Its accuracy is directly traceable to the purity of the certified internal standard, making it a powerful tool for qualifying in-house reference standards.
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Experiment: Standard quantitative ¹H experiment
-
Key Parameters: Ensure a sufficient relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery, ensuring accurate integration. A value of 30 seconds is often a safe starting point.
-
Acquisition: Acquire data with a 90° pulse and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being quantified).
-
-
Data Analysis:
-
Carefully phase and baseline the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the -CH₂- of the ethyl group) and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, sample weights, and number of protons for each integrated signal.
-
Data-Driven Comparison of Analytical Techniques
The choice of analytical technique is driven by the specific question being asked. This table provides a direct comparison to guide your decision-making process.
| Feature | Gas Chromatography (GC-FID/MS) | High-Performance Liquid Chromatography (HPLC-RI/ELSD) | Quantitative NMR (qNMR) |
| Primary Application | Purity assay, volatile impurities | Non-volatile impurities, stability testing | Structure confirmation, absolute purity |
| Sensitivity | High (FID), Very High (MS) | Moderate (RI/ELSD) | Low to Moderate |
| Specificity | High (with good separation) | Moderate to High | Very High |
| Sample Preparation | Moderate (derivatization often needed) | Simple (dissolve and inject) | Simple (weigh and dissolve) |
| Throughput | High | High | Low |
| Quantitation Principle | Relative (Area %) | Relative (Area %) | Absolute/Primary (with standard) |
| Impurity Identification | Excellent (with MS) | Poor (without MS) | Good (if impurity is >1%) |
Workflow and Method Selection Guide
Choosing the right analytical path depends on your objective. The following workflow illustrates a logical approach to the complete characterization of this compound.
Caption: Decision workflow for selecting the appropriate analytical method.
Ensuring Trustworthiness: Method Validation Fundamentals
Every protocol described must be part of a self-validating system to ensure trustworthiness. Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[11][12][13] This is governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[11][12][14]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
Conclusion
A thorough understanding of this compound cannot be achieved by a superficial reading of its Certificate of Analysis. True scientific integrity demands a critical evaluation of the analytical data and the methods used to generate it. Gas Chromatography remains the optimal technique for routine purity assessment due to the compound's volatility. However, HPLC with specialized detectors is invaluable for monitoring non-volatile species in stability and degradation studies. For absolute structural confirmation and the qualification of reference standards, NMR spectroscopy is the undisputed authority. By employing a combination of these techniques and adhering to rigorous validation principles, researchers and drug development professionals can ensure the highest quality of this critical intermediate, paving the way for safer and more effective pharmaceuticals.
References
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- <621> CHROMATOGRAPHY (Altern
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- Supporting Information with Spectral D
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-hydroxycyclopentanecarboxylate
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 3-hydroxycyclopentanecarboxylate. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure operational safety and environmental stewardship in your laboratory. This document is designed for researchers, scientists, and drug development professionals who handle this chemical.
The fundamental principle of chemical waste management is "cradle-to-grave" responsibility. This means that from the moment a chemical enters your facility until its final, environmentally sound disposal, its handling is your responsibility. The procedures outlined below are grounded in regulatory standards and best practices to ensure you meet this critical obligation.
Hazard Identification and Risk Assessment: The 'Why' Behind the Procedure
Proper disposal begins with a thorough understanding of the risks associated with the chemical. This compound is not a benign substance; its hazard profile dictates the necessity of treating it as regulated hazardous waste. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information.
According to data aggregated by the European Chemicals Agency (ECHA), this compound presents several key hazards.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | GHS Hazard Code | Hazard Statement |
| Skin Irritation (Category 2) | H315 | Causes skin irritation[1] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation[1] |
Causality: This hazard profile is the scientific basis for the entire disposal protocol. The irritant nature of the compound means it cannot be disposed of via sanitary sewer systems, as this could harm aquatic life and disrupt wastewater treatment processes.[2][3] The precautionary statement P501, "Dispose of contents/ container to an approved waste disposal plant," is explicitly linked to this chemical's classification, making professional disposal a regulatory requirement.[1][4]
The Core Principles of Compliant Chemical Waste Management
The disposal of any laboratory chemical is governed by a strict regulatory framework, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] Adherence to this framework is not optional. The following diagram illustrates the essential decision-making workflow for managing chemical waste in a laboratory setting.
Caption: Waste Disposal Workflow from Generation to Final Disposition.
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe handling and disposal of waste containing this compound.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks identified in Section 1.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause serious eye irritation.
-
Hand Protection: Wear nitrile gloves. Check for any signs of degradation or contamination before use.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact.
Step 2: Waste Characterization and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.[2][3]
-
Characterize: this compound is a non-halogenated organic compound.
-
Segregate: This waste stream must be collected in a container designated for non-halogenated organic solvents .
-
Do NOT Mix With:
-
Halogenated solvents (e.g., dichloromethane, chloroform).
-
Strong acids or bases.
-
Oxidizing agents (e.g., nitrates, perchlorates).[3]
-
Aqueous waste.
-
Step 3: Select a Compatible Waste Container
The container must be robust and non-reactive with the waste.
-
Material: Use a designated glass solvent bottle or a chemically resistant plastic container. Avoid using metal containers for any acidic or basic waste streams.[2][6]
-
Condition: Ensure the container is clean, dry, and has a secure, leak-proof screw cap. Never use a container that is cracked or damaged.
-
Capacity: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[6]
Step 4: Proper Labeling
Accurate labeling is a strict EPA requirement and is essential for safety.[7]
-
Obtain Tag: Use your institution's official "Hazardous Waste" tag.[8]
-
Required Information:
-
The words "Hazardous Waste" .
-
Full Chemical Name: Write "this compound" and any other components in the waste mixture by percentage. Do not use abbreviations or chemical formulas.
-
Hazard Identification: Check the boxes for "Irritant" and, if mixed with flammable solvents, "Flammable."
-
-
Placement: Affix the label to the container before adding any waste.
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated SAA.[3][7]
-
Location: The SAA must be under the control of laboratory personnel. Storing waste in a fume hood is acceptable for temporary accumulation but should be moved to a designated SAA as soon as possible.[6]
-
Containment: The container should be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Container Status: Keep the waste container closed at all times except when adding waste.[2]
Step 6: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved waste vendor.[5][9]
-
Contact EHS: Follow your institution's procedure for waste pickup, which typically involves contacting the Environmental Health & Safety (EHS) office.
-
Documentation: Complete any required waste pickup forms, referencing the information on your hazardous waste tag.
-
Handover: Only transfer waste to authorized EHS personnel or a licensed hazardous waste contractor.
Emergency Spill Management
In the event of a spill, a quick and correct response is critical.
-
For Small Spills ( manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (goggles, gloves, lab coat).
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent pad). Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealable container.
-
Label the container as "Hazardous Waste: Debris contaminated with this compound" and dispose of it through the EHS office.
-
Clean the spill area with soap and water.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response number immediately.
-
Prevent entry into the area until the trained response team arrives.
-
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and protect the integrity of our shared environment.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-hydroxycyclopentanecarboxylate
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-hydroxycyclopentanecarboxylate. Our focus is to deliver field-proven insights and procedural guidance that ensures your safety and experimental integrity.
Immediate Safety Briefing: Core Hazards & Essential PPE
This compound is a valuable reagent in organic synthesis, but it demands respect. Based on its GHS classification, the compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]
Therefore, a baseline of personal protective equipment is non-negotiable for any procedure involving this chemical.
| Hazard Category | Immediate PPE Requirement |
| Eye Contact | Chemical safety goggles with side-shields |
| Skin Contact | Nitrile or neoprene gloves and a lab coat |
| Inhalation | Use in a well-ventilated area or chemical fume hood |
This table represents the minimum required protection for handling small quantities in a controlled setting. More complex operations require an elevated level of protection as detailed below.
Deeper Dive: Understanding the Risks
To select the right PPE, we must understand the causality behind the hazards. This compound is an ester. While not acutely toxic, its irritant properties stem from its ability to interact with and potentially hydrolyze upon contact with moist tissues like skin, eyes, and the respiratory lining, leading to an inflammatory response.
-
Mechanism of Irritation: The ester functional group can be hydrolyzed, especially at physiological pH, to form the parent alcohol and carboxylic acid. These hydrolysis products, along with the ester itself, can disrupt cell membranes and trigger irritation. Prolonged or repeated exposure can exacerbate this effect, leading to dermatitis or more severe tissue damage.
-
The Importance of Engineering Controls: The primary defense against respiratory irritation is not a respirator, but proper engineering controls. A certified chemical fume hood is the most effective method for preventing the inhalation of vapors or aerosols.[3] Respirators should be considered a secondary line of defense, reserved for situations where engineering controls are insufficient or during emergency procedures.
Core PPE Requirements: A Detailed Protocol
Adherence to a rigorous PPE protocol is a self-validating system for safety. Below are the detailed specifications for PPE when handling this compound.
Eye and Face Protection
Standard safety glasses are insufficient. The risk of splash-induced serious eye irritation necessitates a higher level of protection.
-
Minimum Requirement: Wear tightly fitting chemical safety goggles with side-shields conforming to OSHA standard 29 CFR 1910.133 or European Standard EN166.[3][4][5]
-
High-Risk Operations: When handling larger volumes (>100 mL) or if there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), supplement safety goggles with a full-face shield.
Skin and Body Protection
Protecting the skin is crucial to prevent irritation and potential absorption.
-
Gloves:
-
Material: Use chemically resistant gloves. Nitrile or neoprene gloves are appropriate for incidental contact. Always inspect gloves for tears or pinholes before use.[3][6]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][6] Dispose of contaminated gloves immediately in the appropriate chemical waste stream.
-
-
Lab Coat: A standard cotton lab coat is acceptable for small-scale work. For procedures with a higher splash risk, a lab coat with a fluid-resistant finish or a chemical-resistant apron over the lab coat is recommended.
-
Clothing and Footwear: Always wear long pants and closed-toe shoes in the laboratory.
Respiratory Protection
Respiratory protection is typically not required under normal use conditions with adequate ventilation.
-
Standard Operations: All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to keep exposure to vapors well below any established occupational exposure limits.[3]
-
When Respirators are Necessary: If you experience any respiratory irritation, or in the event of a large spill or failure of ventilation systems, a NIOSH-approved respirator is required.[7] A full-face respirator with organic vapor cartridges provides both respiratory and eye protection.[4] For major emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[8]
Operational Protocol: Step-by-Step PPE Usage
This protocol ensures that PPE is used effectively, providing a self-validating system of safety for every experiment.
A. Donning Sequence (Putting On):
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves: Select the correct size and type of gloves. Inspect for any defects. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.
-
Eye Protection: Put on your chemical safety goggles. If required, place a face shield over the goggles.
-
Respirator (if required): Perform a seal check before entering the work area.
B. Doffing Sequence (Taking Off):
-
Gloves: Remove gloves using the proper technique to avoid contaminating your hands. Dispose of them in the designated waste container.
-
Lab Coat: Remove your lab coat, turning the sleeves inside out. Hang it in its designated storage area or dispose of it if it's a single-use coat.
-
Face Shield/Goggles: Remove eye protection.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[6]
Emergency & Disposal Plans
Spill Response
In the event of a spill, the correct PPE is your first line of defense.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large spills, evacuate the area.
-
Don PPE: Before cleanup, at a minimum, don double nitrile gloves, chemical safety goggles, a lab coat, and if the spill is large or in a poorly ventilated area, a NIOSH-approved respirator.
-
Containment: Absorb the spill with an inert, non-combustible material like sand or vermiculite.
-
Cleanup: Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[9]
Waste Disposal
All materials contaminated with this compound, including used gloves, absorbent materials from spills, and empty containers, must be treated as chemical waste.
-
PPE: Wear your standard lab PPE (gloves, goggles, lab coat) when handling chemical waste containers.
-
Procedure: Dispose of waste in accordance with all applicable local, state, and federal regulations.[7][10] Ensure waste containers are properly labeled and kept closed.
Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
This compound | C8H14O3 | CID 53407781. PubChem. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Available at: [Link]
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Ethyl acetate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Teamster Safety and Health. Available at: [Link]
-
Safety Data Sheet. Angene Chemical. (2025). Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]
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2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. Synerzine. (2018). Available at: [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
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The OSHA Chemical Storage Requirements. Capital Resin Corporation. (2022). Available at: [Link]
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SAFETY DATA SHEET Per OSHA HCS. (2015). Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
